3-Bromo-3'-methoxybenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-bromophenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQLWOJNDBFINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373706 | |
| Record name | 3-Bromo-3'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-66-0 | |
| Record name | 3-Bromo-3'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-3'-methoxybenzophenone
This guide provides a comprehensive technical overview for the synthesis of 3-Bromo-3'-methoxybenzophenone, a valuable intermediate in pharmaceutical and materials science research. The document is structured to provide not just procedural steps, but a deep understanding of the underlying chemical principles, empowering researchers to optimize and troubleshoot the synthesis. We will explore the two most prominent and effective synthesis protocols: the Friedel-Crafts acylation and a Grignard reagent-based approach.
Strategic Approaches to Synthesis: A Comparative Overview
The synthesis of unsymmetrical benzophenones like this compound requires careful strategic planning to ensure high yields and regioselectivity. The two primary methods detailed in this guide offer distinct advantages and considerations.
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution is a robust method for forming the carbon-carbon bond between an aromatic ring and a carbonyl group.[1] Its success hinges on the careful selection of the acylating agent and the aromatic substrate to direct the substitution to the desired position.
-
Grignard Reaction: This organometallic approach provides a powerful alternative, particularly when Friedel-Crafts acylation might be complicated by substrate deactivation or undesired side reactions. It involves the nucleophilic attack of a Grignard reagent on an acyl chloride.[2]
The choice between these methods will depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory.
Protocol 1: Friedel-Crafts Acylation of 3-Bromoanisole
This protocol focuses on the acylation of 3-bromoanisole with 3-methoxybenzoyl chloride. The methoxy group of 3-bromoanisole is an ortho-, para-directing group, while the bromo group is a deactivating meta-directing group. The interplay of these directing effects will be a key consideration.
Mechanistic Rationale
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of 3-methoxybenzoyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][3] This acylium ion is then attacked by the electron-rich aromatic ring of 3-bromoanisole. The methoxy group is a stronger activating group than the deactivating effect of the bromine, thus directing the incoming acyl group.
Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Molar Eq. |
| 3-Bromoanisole | C₇H₇BrO | 187.03 | 1.0 g | 1.0 |
| 3-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 1.0 g | 1.1 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 1.0 g | 1.4 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 20 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 10 mL | - |
| Crushed Ice | H₂O | 18.02 | 50 g | - |
Procedure:
-
Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube is assembled.
-
Reagent Addition: Anhydrous aluminum chloride (1.0 g) is added to the flask, followed by anhydrous dichloromethane (10 mL). The mixture is cooled to 0°C in an ice bath. A solution of 3-bromoanisole (1.0 g) and 3-methoxybenzoyl chloride (1.0 g) in anhydrous dichloromethane (10 mL) is added dropwise from the dropping funnel over 30 minutes with constant stirring.[1]
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up and Quenching: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice (50 g) and concentrated hydrochloric acid (10 mL) with vigorous stirring.[1][5] This step is crucial for hydrolyzing the aluminum chloride complex and quenching the reaction.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane (2 x 15 mL).
-
Washing and Drying: The combined organic layers are washed sequentially with water (20 mL), 5% sodium bicarbonate solution (20 mL), and brine (20 mL). The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.[4]
Protocol 2: Grignard Reagent-Based Synthesis
This protocol involves the preparation of a Grignard reagent from 3-bromoanisole and its subsequent reaction with 3-bromobenzoyl chloride. This method is particularly useful for avoiding the potential regioselectivity issues of Friedel-Crafts acylation.
Mechanistic Rationale
The first step is the formation of the Grignard reagent, 3-methoxyphenylmagnesium bromide, by reacting 3-bromoanisole with magnesium metal in an anhydrous ether solvent like THF.[6][7] This organomagnesium compound is a potent nucleophile. The subsequent step involves the nucleophilic acyl substitution reaction where the Grignard reagent attacks the electrophilic carbonyl carbon of 3-bromobenzoyl chloride.
Caption: Grignard-based synthesis of this compound.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Molar Eq. |
| 3-Bromoanisole | C₇H₇BrO | 187.03 | 1.0 g | 1.0 |
| Magnesium Turnings | Mg | 24.31 | 0.14 g | 1.1 |
| 3-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 1.17 g | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 30 mL | - |
| Iodine | I₂ | 253.81 | 1 crystal | - |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | 20 mL | - |
Procedure:
-
Grignard Reagent Formation:
-
A dry 100 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (0.14 g) and a crystal of iodine. The apparatus is flame-dried under a stream of nitrogen.
-
A solution of 3-bromoanisole (1.0 g) in anhydrous THF (10 mL) is placed in the dropping funnel. A small amount of this solution is added to the magnesium turnings to initiate the reaction.
-
Once the reaction begins (indicated by gentle refluxing and disappearance of the iodine color), the remaining 3-bromoanisole solution is added dropwise at a rate that maintains a gentle reflux.[8]
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution is then cooled to 0°C.
-
-
Reaction with Acyl Chloride:
-
A solution of 3-bromobenzoyl chloride (1.17 g) in anhydrous THF (10 mL) is added dropwise to the cooled Grignard reagent with vigorous stirring.
-
The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours.
-
-
Work-up and Quenching:
-
The reaction is quenched by the slow addition of saturated ammonium chloride solution (20 mL) at 0°C.
-
The mixture is then extracted with diethyl ether (3 x 20 mL).
-
-
Washing and Drying:
-
The combined organic extracts are washed with water (20 mL) and brine (20 mL), and then dried over anhydrous magnesium sulfate.
-
-
Purification:
-
The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[4]
-
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₄H₁₁BrO₂ |
| Molecular Weight | 291.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Boiling Point | 405.1±30.0 °C (Predicted)[2] |
| Density | 1.401±0.06 g/cm³ (Predicted)[2] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the two substituted benzene rings. The methoxy group will appear as a singlet at approximately δ 3.8 ppm.[9]
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum will show 14 distinct signals for the carbon atoms. The carbonyl carbon will be significantly downfield (δ ~195 ppm). The carbon attached to the bromine will be observed around δ 122 ppm, and the methoxy carbon will be around δ 55 ppm.[10]
-
IR (KBr, cm⁻¹): The spectrum will show a strong absorption band for the carbonyl (C=O) stretch around 1660 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and the C-O stretching of the methoxy group will appear around 1250 cm⁻¹. The C-Br stretch will be in the fingerprint region.[11]
Safety and Handling
-
Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
3-Bromobenzoyl chloride and 3-methoxybenzoyl chloride are lachrymators and corrosive. Handle with care in a well-ventilated fume hood.
-
Grignard reagents are highly reactive and pyrophoric. All reactions involving Grignard reagents must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.
-
Dichloromethane and tetrahydrofuran are volatile and flammable organic solvents. All manipulations should be performed in a fume hood away from ignition sources.
Conclusion
The synthesis of this compound can be effectively achieved through either Friedel-Crafts acylation or a Grignard-based approach. The choice of method will be dictated by the specific needs and resources of the research setting. This guide provides the necessary detailed protocols and theoretical background to enable researchers, scientists, and drug development professionals to successfully synthesize and characterize this important chemical intermediate.
References
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- Benchchem. (n.d.). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.
- Benchchem. (n.d.). A Comparative Guide to the ¹H-NMR Analysis of 3-Bromobenzophenone and Its Isomers.
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- Chemistry Stack Exchange. (2020). How to convert benzene to N,N-dimethylbenzamide?.
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- Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
- Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
- SIELC Technologies. (2018). 1-Bromo-3-methoxybenzene.
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An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-3'-methoxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-3'-methoxybenzophenone is a substituted aromatic ketone that holds significant interest within the realms of medicinal chemistry and materials science. Its structural framework, featuring a benzophenone core with bromine and methoxy substitutions, provides a versatile scaffold for the synthesis of novel compounds with potential biological activities. Benzophenones, as a class, are recognized for their diverse applications, ranging from photoinitiators to pharmacophores in drug discovery.[1] The presence of a bromine atom can enhance the therapeutic activity and metabolic stability of a drug molecule, a strategy often employed in drug design.[2] This guide offers a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its potential applications.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Chemical Structure | ![]() | |
| Molecular Formula | C₁₄H₁₁BrO₂ | [3] |
| Molecular Weight | 291.14 g/mol | [3] |
| Predicted Boiling Point | 405.1 ± 30.0 °C | [3] |
| Predicted Density | 1.401 ± 0.06 g/cm³ | |
| Predicted Melting Point | Not available. Estimated to be in the range of 70-90 °C based on related structures. | |
| Solubility | Predicted to be soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water. | [4][5] |
| Appearance | Expected to be an off-white to pale yellow crystalline solid. |
Synthesis and Purification
The primary synthetic route to this compound involves a Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.
Synthetic Pathway: Grignard Reaction
This synthesis involves the reaction of a Grignard reagent, 3-methoxyphenylmagnesium bromide, with 3-bromobenzoyl chloride.
Caption: Experimental workflow for the characterization of this compound.
Safety and Handling
As a brominated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust. Use appropriate respiratory protection if dust is generated.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable building block in several areas of research:
-
Medicinal Chemistry: The benzophenone scaffold is present in numerous biologically active compounds. [1]The bromine and methoxy substituents on this molecule can be further modified through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate libraries of novel compounds for screening against various biological targets.
-
Photochemistry: Benzophenones are well-known photosensitizers. This property can be exploited in the design of photolabile protecting groups or in photodynamic therapy applications.
-
Materials Science: The aromatic nature of this compound makes it a potential precursor for the synthesis of novel organic electronic materials or polymers with specific optical or thermal properties.
Conclusion
This compound is a compound with significant potential in synthetic chemistry. This guide has provided a detailed overview of its physicochemical properties, a robust protocol for its synthesis, and a comprehensive workflow for its characterization. By understanding and applying this information, researchers can effectively utilize this versatile molecule in their drug discovery and materials science endeavors.
References
Sources
3-Bromo-3'-methoxybenzophenone CAS number and identification
An In-depth Technical Guide to 3-Bromo-3'-methoxybenzophenone: Synthesis, Identification, and Application
Executive Summary: this compound is a substituted diaryl ketone that serves as a valuable intermediate in synthetic organic chemistry and drug discovery. Its molecular structure, featuring a benzophenone core functionalized with bromine and methoxy groups, offers unique reactivity and makes it a versatile building block for creating more complex molecular architectures. The bromine atom provides a reactive site for cross-coupling reactions, while the methoxy group influences the electronic properties and metabolic stability of derivative compounds. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, purity assessment, applications, and safety protocols, intended for researchers and professionals in the chemical and pharmaceutical sciences.
Core Chemical Identity and Physical Properties
This compound is identified by the Chemical Abstracts Service (CAS) number 750633-66-0 .[1] Its structure consists of a central ketone group connecting a 3-bromophenyl ring and a 3-methoxyphenyl ring.
dot
Caption: Molecular Structure of this compound.
The key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 750633-66-0 | [1] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |
| Molecular Weight | 291.14 g/mol | [1] |
| IUPAC Name | (3-Bromophenyl)(3-methoxyphenyl)methanone | [1] |
| Boiling Point | 405.1 ± 30.0 °C (Predicted) | [1] |
| Density | 1.401 ± 0.06 g/cm³ (Predicted) | [1] |
Synthesis and Mechanistic Insights
The synthesis of substituted benzophenones is a cornerstone of organic chemistry. A reliable and widely used method for preparing this compound is through a Friedel-Crafts acylation reaction . This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.
In this specific synthesis, 3-methoxybromobenzene (m-bromoanisole) could be acylated with 3-bromobenzoyl chloride, or more commonly, anisole (methoxybenzene) is acylated with 3-bromobenzoyl chloride.[2] The latter is often preferred due to the higher reactivity of anisole. The causality behind this choice lies in the electron-donating nature of the methoxy group, which activates the aromatic ring, making it more susceptible to electrophilic attack.
Reaction: 3-Bromobenzoyl chloride + Anisole → this compound + HCl
dot
Caption: General workflow for Friedel-Crafts acylation synthesis.
Experimental Protocol: Friedel-Crafts Acylation
-
Setup: A reaction vessel is charged with anisole and an inert solvent like dichloromethane (DCM) under a nitrogen atmosphere and cooled to 0°C.
-
Catalyst Addition: Aluminum chloride (AlCl₃) is added portion-wise while maintaining the low temperature.[2] The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity.
-
Acyl Chloride Addition: A solution of 3-bromobenzoyl chloride in DCM is added dropwise to the mixture.
-
Reaction: The reaction is allowed to warm to room temperature and stirred overnight to ensure complete conversion.
-
Quenching: The mixture is carefully poured into a cold dilute acid solution (e.g., 20% HCl) to quench the reaction and decompose the aluminum chloride complex.[2]
-
Extraction & Purification: The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Spectroscopic and Analytical Identification
Unambiguous identification of the synthesized compound is critical. A combination of spectroscopic methods provides a complete picture of the molecular structure.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
While a specific spectrum for this exact molecule is not publicly available, its features can be reliably predicted based on data from its isomers and related structures.[3][4]
-
¹H NMR: The spectrum will be characterized by signals in the aromatic region (typically δ 7.0-8.0 ppm), appearing as complex multiplets due to the meta-substitution patterns on both rings. A sharp singlet, integrating to three protons, will be observed in the upfield region (typically δ 3.8-3.9 ppm), which is characteristic of the methoxy (-OCH₃) group protons.
-
¹³C NMR: The spectrum will show 14 distinct carbon signals. Key signals include the carbonyl carbon (C=O) around δ 195 ppm, the carbon attached to the methoxy group (C-OCH₃) around δ 160 ppm, and the carbon attached to the bromine atom (C-Br) around δ 122 ppm. The methoxy carbon (-OCH₃) will appear significantly upfield around δ 55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1660-1685 cm⁻¹ .[5]
-
C-O-C Stretch (Aryl Ether): A characteristic absorption will appear around 1240-1260 cm⁻¹ .[5]
-
Ar-H Stretch: Signals appear above 3000 cm⁻¹.[5]
-
C=C Stretch (Aromatic): Multiple peaks will be observed in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A weaker absorption is expected in the fingerprint region, typically around 650-670 cm⁻¹ .[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The spectrum will exhibit a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively). This results in an [M]⁺ peak and an [M+2]⁺ peak of nearly equal intensity, which is a definitive indicator of a single bromine atom in the molecule.
-
Fragmentation: Common fragmentation pathways would involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of (3-bromobenzoyl)⁺ and (3-methoxybenzoyl)⁺ cations, as well as further loss of Br, CO, and OCH₃ radicals.
Purity Assessment and Quality Control
Ensuring the purity of chemical intermediates is a critical step in research and drug development.[6] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution and sensitivity.[7][8]
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Caption: A standard workflow for purity analysis using HPLC.
Protocol: Reversed-Phase HPLC (RP-HPLC)
The following protocol is a robust starting point for the purity analysis of this compound, adapted from established methods for similar compounds.[6]
| Parameter | Recommended Conditions | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent separation for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and resolution. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient Program | 50% B to 90% B over 10 min | Ensures elution of the main compound and separation from potential impurities.[6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temp. | 35 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The benzophenone chromophore has strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical volume for analytical injections. |
Self-Validation: The method's trustworthiness is established by analyzing a blank (mobile phase), a system suitability standard, and the sample itself. The system suitability check should confirm adequate resolution between the main peak and any known impurities, as well as consistent retention times and peak areas across replicate injections.[9] Potential process-related impurities could include unreacted starting materials (anisole, 3-bromobenzoyl chloride) or isomers.[6]
Applications in Research and Drug Development
The benzophenone scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[10]
-
Synthetic Building Block: this compound is not typically an active pharmaceutical ingredient itself but rather a key intermediate. The bromine atom is a particularly useful functional group, serving as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination).[11][12] This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity and explore structure-activity relationships (SAR).
-
Modulation of Properties: The introduction of a bromine atom can increase the therapeutic activity or alter the metabolic profile of a drug candidate.[13] The methoxy group can also influence pharmacokinetics by providing a potential site for metabolism or by affecting the overall lipophilicity of the molecule.
-
Bioisosteric Replacement: The diaryl ketone core can act as a bioisostere for other chemical groups, helping to optimize the pharmacological properties of a lead compound.[14]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate care. The following information is based on general safety data for similar chemical structures.[15][16]
Hazard Identification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H302: May be harmful if swallowed.[15]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protection: Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[17]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]
Storage:
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16]
Spill Management:
-
In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it into a sealed container for disposal according to local regulations. Avoid generating dust.
References
-
Supplementary Information - Beilstein Journals. [Link]
-
SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE - ResearchGate. [Link]
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3-Bromo-4-methoxybenzaldehyde - NIST WebBook. [Link]
-
3-Bromobenzophenone | C13H9BrO | CID 70548 - PubChem. [Link]
-
1-Bromo-3-methoxybenzene - SIELC Technologies. [Link]
-
3-Bromo-4-methoxybenzaldehyde - NIST WebBook. [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. [Link]
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3-bromo-3',4'-dimethoxybenzophenone (C15H13BrO3) - PubChemLite. [Link]
- CN106518635A - Synthesis method for 3-methoxypropiophenone - Google P
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The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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How do you perform purity analysis? - Chromatography Forum. [Link]
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Simultaneous Analysis for Drug Purity Test and Quantitative Assay - Shimadzu. [Link]
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3-Methoxy-benzylbromide - Optional[13C NMR] - Spectrum - SpectraBase. [Link]
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4-Bromo-3-methoxybenzaldehyde | C8H7BrO2 | CID 12187207 - PubChem. [Link]
-
Experimental Chemistry II - Oregon State University. [Link]
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Infrared spectrum of methoxyethane - Doc Brown's Chemistry. [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals - CordenPharma. [Link]
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C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC - NIH. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design - Medical University of Lublin. [Link]
-
4,4'-Dimethoxybenzophenone - NIST WebBook. [Link]
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Benzene, 1-bromo-3-methoxy- - NIST WebBook. [Link]
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Benzophenone - NIST WebBook. [Link]
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- 5. researchgate.net [researchgate.net]
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An In-Depth Technical Guide to the Structural Elucidation of 3-Bromo-3'-methoxybenzophenone
Introduction
3-Bromo-3'-methoxybenzophenone is a disubstituted aromatic ketone with potential applications in medicinal chemistry and materials science. As with any novel compound intended for these fields, unambiguous structural elucidation is a critical first step. This guide provides a comprehensive overview of the analytical techniques and methodologies required to confirm the identity and structure of this molecule. We will delve into the core principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, applying them to the specific structural features of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the experimental choices and data interpretation.
Molecular Structure and Synthesis Overview
The foundational step in any structural elucidation is a clear understanding of the target molecule. This compound consists of a benzoyl ring substituted with a bromine atom at the meta-position and a second phenyl ring substituted with a methoxy group, also at the meta-position, bridged by a ketone functional group.
A common and effective method for the synthesis of such diaryl ketones is the Friedel-Crafts acylation. In a typical procedure, 3-bromobenzoyl chloride would be reacted with anisole (methoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent like dichloromethane (DCM). Understanding the synthetic route is crucial as it can inform potential side-products and impurities that may need to be identified and distinguished from the target compound during analysis.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Principle & Rationale: ¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative atoms and aromatic rings deshield protons, shifting their signals downfield. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing valuable connectivity information.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Data Acquisition: A standard proton experiment is sufficient. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans (typically 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. Phase and baseline corrections are applied to obtain a clean spectrum.
Predicted ¹H NMR Data and Interpretation:
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment Rationale |
| ~7.75 | t, J ≈ 1.8 Hz | 1H | H-2 : Located ortho to the carbonyl on the brominated ring, this proton is deshielded. The small triplet splitting arises from coupling to H-4 and H-6. |
| ~7.68 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-6 : Ortho to the carbonyl, showing complex splitting from coupling to H-2, H-4, and H-5. |
| ~7.55 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-4 : Ortho to the bromine atom, its chemical shift is influenced by both the bromine and the meta-carbonyl group. |
| ~7.30-7.40 | m | 3H | H-5, H-5', H-6' : These protons on both rings fall into a complex multiplet in the aromatic region. |
| ~7.15 | ddd, J ≈ 8.0, 2.5, 1.0 Hz | 1H | H-4' : Located on the methoxy-substituted ring, its environment is influenced by the adjacent protons. |
| ~6.95 | t, J ≈ 2.0 Hz | 1H | H-2' : Ortho to the methoxy group and meta to the carbonyl, this proton is expected to be the most upfield of the aromatic protons. |
| 3.85 | s | 3H | -OCH₃ : The singlet for the methoxy protons is characteristic and typically appears in this region. |
Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Principle & Rationale: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. The chemical shift is highly sensitive to the carbon's electronic environment. Carbonyl carbons are significantly deshielded and appear far downfield. Carbons attached to electronegative atoms (like bromine and oxygen) also show characteristic shifts.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: The experiment is performed on the same spectrometer.
-
Data Acquisition: A standard proton-decoupled ¹³C experiment is performed. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.
Predicted ¹³C NMR Data and Interpretation:
| Chemical Shift (δ) ppm (Predicted) | Assignment Rationale |
| ~195.0 | C=O : The ketone carbonyl carbon is highly deshielded and appears at a characteristic low-field position. |
| ~159.5 | C-3' : The carbon directly attached to the electron-donating methoxy group is significantly deshielded. |
| ~139.0 | C-1 : The quaternary carbon of the brominated ring attached to the carbonyl group. |
| ~137.5 | C-1' : The quaternary carbon of the methoxy-substituted ring attached to the carbonyl group. |
| ~135.5 | C-5 : Aromatic CH carbon on the brominated ring. |
| ~132.0 | C-6 : Aromatic CH carbon on the brominated ring. |
| ~130.0 | C-5' : Aromatic CH carbon on the methoxy-substituted ring. |
| ~129.0 | C-2 : Aromatic CH carbon on the brominated ring. |
| ~122.5 | C-3 : The carbon directly attached to the bromine atom shows a characteristic upfield shift due to the "heavy atom effect". |
| ~121.0 | C-6' : Aromatic CH carbon on the methoxy-substituted ring. |
| ~119.0 | C-4' : Aromatic CH carbon on the methoxy-substituted ring. |
| ~114.0 | C-2' : Aromatic CH carbon ortho to the methoxy group, expected to be shielded. |
| 55.4 | -OCH₃ : The carbon of the methoxy group appears in a characteristic upfield region. |
Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.
Part 2: Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide structural information based on the fragmentation pattern. The presence of bromine is particularly distinctive in mass spectrometry due to its isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in a characteristic M and M+2 pattern for bromine-containing ions.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to determine the elemental composition.
Expected Mass Spectrum Data and Fragmentation:
-
Molecular Ion (M⁺): The molecular formula is C₁₄H₁₁BrO₂. The nominal molecular weight is 290 g/mol for the ⁷⁹Br isotope and 292 g/mol for the ⁸¹Br isotope. The mass spectrum will show two peaks of nearly equal intensity at m/z 290 and 292, which is a definitive indicator of the presence of one bromine atom.
-
Key Fragmentation Pathways:
-
Loss of Bromine: A fragment corresponding to the loss of a bromine radical (m/z 211) is expected.
-
Acylium Ion Formation: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of the 3-bromobenzoyl cation (m/z 183/185) and the 3-methoxybenzoyl cation (m/z 135). These acylium ions are often prominent in the mass spectra of benzophenones.
-
Loss of CO: The benzoyl cations can further fragment by losing carbon monoxide (CO), leading to the formation of the 3-bromophenyl cation (m/z 155/157) and the 3-methoxyphenyl cation (m/z 107).
-
Part 3: Infrared (IR) Spectroscopy
Principle & Rationale: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. Specific functional groups have characteristic vibrational frequencies, making IR spectroscopy an excellent tool for functional group identification.
Experimental Protocol:
-
Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is the most convenient method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) (Expected) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2950-2850 | Medium-Weak | -OCH₃ C-H Stretch |
| ~1660 | Strong | C=O Stretch (Aromatic Ketone) |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C Bending |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |
| ~800-700 | Strong | Aromatic C-H Out-of-Plane Bending |
| ~600-500 | Medium | C-Br Stretch |
The strong absorption around 1660 cm⁻¹ is a clear indication of the conjugated ketone carbonyl group. The bands at ~1250 cm⁻¹ and ~1030 cm⁻¹ are characteristic of the aryl ether linkage of the methoxy group. The presence of aromatic C-H and C=C vibrations confirms the phenyl rings, and the C-Br stretch, while weaker, can often be observed in the fingerprint region.
Integrated Workflow and Data Correlation
The true power of structural elucidation lies in the integration of data from all analytical techniques. The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.
Caption: A comprehensive workflow for the synthesis, purification, and structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide an intricate map of the molecule's carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns, with the bromine isotopic pattern serving as a key diagnostic feature. Finally, infrared spectroscopy provides a rapid and definitive confirmation of the key functional groups present. By integrating the data from these orthogonal techniques, researchers can achieve an unambiguous and confident structural assignment, a prerequisite for any further investigation into the chemical and biological properties of this compound.
References
-
The Royal Society of Chemistry. (2015). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Retrieved from [Link][1]
-
The Royal Society of Chemistry. (2014). Supporting Information for: A mild and efficient method for the synthesis of unsymmetrical diaryl ketones via Suzuki-Miyaura coupling of arylboronic acids with aroyl chlorides. Retrieved from [Link][2]
-
PubChem. (n.d.). (3-Methoxyphenyl)(phenyl)methanone. Retrieved from [Link][3]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
Sources
Spectroscopic Characterization of 3-Bromo-3'-methoxybenzophenone: A Technical Guide
Introduction
3-Bromo-3'-methoxybenzophenone is a disubstituted aromatic ketone with potential applications in organic synthesis, medicinal chemistry, and materials science. As with any synthesized compound destined for high-level applications, unambiguous structural confirmation is a prerequisite for further development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this specific molecule.
Molecular Structure and Numbering Scheme
To facilitate a clear and consistent discussion of the spectroscopic data, the following IUPAC-compliant numbering scheme for this compound will be used throughout this guide.
Caption: IUPAC numbering scheme for this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular skeleton, the chemical environment of atoms, and their connectivity.
1.1: ¹H NMR Spectroscopy
Experimental Protocol:
A standard ¹H NMR spectrum would be acquired using a 400 MHz (or higher) spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single deuterium lock signal.
-
Instrument Setup: The sample is placed in a 5 mm NMR tube and inserted into the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to achieve optimal homogeneity, which is critical for high-resolution spectra.[1]
-
Acquisition: A standard proton pulse program is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio. The spectral width would be set from approximately 0 to 12 ppm.
Predicted ¹H NMR Data & Interpretation:
The ¹H NMR spectrum is expected to show signals corresponding to the nine aromatic protons and the three methoxy protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and bromine atom, and the electron-donating effect of the methoxy group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.85 | s | 3H | -OCH₃ | The methoxy protons are singlets as they have no adjacent protons. Their chemical shift is typical for methoxy groups on an aromatic ring. |
| ~7.10 | ddd | 1H | H-4' | This proton is ortho to the electron-donating methoxy group, shifting it upfield. It will show coupling to H-2', H-5', and H-6'. |
| ~7.25 | t | 1H | H-2' | This proton is ortho to the methoxy group and meta to the carbonyl, leading to a complex splitting pattern, likely appearing as a triplet. |
| ~7.35 | t | 1H | H-5' | This proton is meta to both the methoxy and carbonyl groups. |
| ~7.40 | t | 1H | H-5 | Located on the brominated ring, this proton is meta to both the bromine and the carbonyl group. |
| ~7.60 | m | 2H | H-4, H-6' | These protons are in different environments but are predicted to have similar chemical shifts. H-4 is para to the carbonyl on the unsubstituted positions of the first ring. H-6' is ortho to the carbonyl on the methoxy-substituted ring. |
| ~7.70 | ddd | 1H | H-6 | This proton is ortho to the carbonyl and meta to the bromine. |
| ~7.80 | t | 1H | H-2 | This proton is ortho to the carbonyl and meta to the bromine, but also adjacent to the bromine-bearing carbon, resulting in a downfield shift. |
| ~7.95 | t | 1H | H-4 | This proton is para to the carbonyl and ortho to the bromine, making it one of the most deshielded protons. |
Causality of Signal Assignment: The interpretation of aromatic ¹H NMR spectra relies on understanding the interplay of inductive and resonance effects of the substituents. The carbonyl group is electron-withdrawing, deshielding ortho and para protons. The methoxy group is electron-donating through resonance, shielding ortho and para protons. Bromine is electron-withdrawing inductively but weakly electron-donating through resonance, with the inductive effect typically dominating its influence on proton chemical shifts.
1.2: ¹³C NMR Spectroscopy
Experimental Protocol:
A ¹³C NMR spectrum is typically acquired on the same instrument immediately following the ¹H NMR.
-
Sample Preparation: The same sample used for ¹H NMR is sufficient.
-
Acquisition: A proton-decoupled pulse sequence is used to provide a spectrum where each unique carbon atom appears as a single line. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope. The spectral width is typically set from 0 to 220 ppm.
Predicted ¹³C NMR Data & Interpretation:
The ¹³C NMR spectrum will provide a signal for each of the 14 unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~55.5 | -OCH₃ | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
| ~115.0 | C-2' | Shielded due to the ortho-donating effect of the methoxy group. |
| ~120.5 | C-4' | Shielded due to the para-donating effect of the methoxy group. |
| ~122.8 | C-3 | The carbon atom directly attached to bromine (ipso-carbon) is shifted upfield due to the "heavy atom effect".[2] |
| ~123.0 | C-6' | Less shielded than C-2' and C-4' due to being meta to the methoxy group. |
| ~129.0 | C-5 | Meta to both the carbonyl and bromine. |
| ~130.0 | C-5' | Meta to the methoxy group. |
| ~131.0 | C-6 | Ortho to the carbonyl and meta to the bromine. |
| ~133.0 | C-4 | Para to the carbonyl group. |
| ~135.5 | C-2 | Ortho to the carbonyl and meta to the bromine. |
| ~137.0 | C-1' | Ipso-carbon to the carbonyl on the methoxy-substituted ring. |
| ~139.5 | C-1 | Ipso-carbon to the carbonyl on the brominated ring, deshielded by the adjacent carbonyl. |
| ~159.8 | C-3' | The carbon bearing the methoxy group is significantly deshielded by the oxygen atom. |
| ~195.0 | C=O | The carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield, which is characteristic of aromatic ketones.[3] |
Self-Validating System: The combination of ¹H and ¹³C NMR provides a self-validating system. The number of signals in each spectrum corresponds to the number of unique proton and carbon environments, respectively, which must be consistent with the proposed structure. Furthermore, advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) could be employed to definitively link proton signals to their directly attached carbons and to carbons two or three bonds away, respectively, thus confirming the entire molecular framework.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Experimental Protocol:
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Acquisition: A background spectrum of the empty ATR crystal is first recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to produce the final spectrum, which is plotted as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Data & Interpretation:
The IR spectrum of this compound would be dominated by absorptions from the carbonyl group and the substituted aromatic rings.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | This region is characteristic of C-H stretching vibrations where the carbon is sp² hybridized, as in aromatic rings.[4] |
| ~1665 | Strong | C=O Stretch (Ketone) | This is the most intense and diagnostic peak in the spectrum. The conjugation of the carbonyl group with two aromatic rings lowers the stretching frequency from that of a simple aliphatic ketone (~1715 cm⁻¹).[5] |
| 1600-1450 | Medium-Strong | Aromatic C=C Stretch | Aromatic rings typically show a series of absorptions in this region due to the stretching of the carbon-carbon double bonds within the ring. |
| ~1250 | Strong | Asymmetric C-O-C Stretch | This strong absorption is characteristic of the aryl-alkyl ether (methoxy group). |
| ~1030 | Medium | Symmetric C-O-C Stretch | Another characteristic peak for the methoxy group. |
| 800-600 | Medium-Strong | C-H Out-of-Plane Bending & C-Br Stretch | The substitution pattern on the aromatic rings (1,3-disubstitution) will give rise to characteristic out-of-plane C-H bending bands in this "fingerprint" region. The C-Br stretching vibration also appears in this lower frequency range. |
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and, through analysis of fragmentation patterns, can offer valuable structural insights.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, coupled with a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for volatile, thermally stable compounds like benzophenones. This high-energy method induces reproducible fragmentation.
-
Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Predicted Mass Spectrum & Fragmentation Analysis:
The molecular formula of this compound is C₁₄H₁₁BrO₂. The molecular weight is approximately 290.0 g/mol for the ⁷⁹Br isotope and 292.0 g/mol for the ⁸¹Br isotope.
Key Expected Ions:
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 290 and 292 with nearly equal intensity (the natural abundance of ⁷⁹Br and ⁸¹Br is ~50.7% and ~49.3%, respectively). This characteristic isotopic pattern is a definitive indicator of the presence of one bromine atom.
-
Major Fragment Ions: Benzophenones typically fragment via cleavage of the bonds adjacent to the carbonyl group (α-cleavage).
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment |
| 290 | 292 | [C₁₄H₁₁BrO₂]⁺ (Molecular Ion) |
| 183 | 185 | [Br-C₆H₄-CO]⁺ |
| 155 | 157 | [Br-C₆H₄]⁺ |
| 135 | [CH₃O-C₆H₄-CO]⁺ | |
| 107 | [CH₃O-C₆H₄]⁺ | |
| 77 | [C₆H₅]⁺ |
Proposed Fragmentation Pathway:
Caption: Proposed EI-MS fragmentation pathway for this compound.
Conclusion
The structural elucidation of this compound can be confidently achieved through a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed framework of the expected spectroscopic data based on established principles and predictive models. The ¹H and ¹³C NMR spectra will precisely map the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups (ketone, ether, aromatic rings), and mass spectrometry will establish the molecular weight and offer corroborating structural information through predictable fragmentation patterns. While this guide is based on predicted data, it serves as an authoritative template for the analysis and interpretation of experimentally acquired spectra for this compound and its close structural analogs.
References
-
ResearchGate. (2023). 1H-NMR spectrum of 3-bromobenzophenone. Retrieved from [Link]
-
University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). Infrared Spectroscopy. Retrieved from [Link]
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Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzophenone. In NIST Chemistry WebBook. Retrieved from [Link]
-
Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
-
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An In-depth Technical Guide to the Solubility of 3-Bromo-3'-methoxybenzophenone in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-Bromo-3'-methoxybenzophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted solubility profile of the compound, the foundational principles governing its behavior in various solvents, and detailed methodologies for empirical solubility determination.
Introduction to this compound
This compound is a substituted aromatic ketone. Its structure, featuring a benzophenone core with bromine and methoxy functional groups, suggests a nuanced solubility profile that is critical for its application in organic synthesis, medicinal chemistry, and materials science. The polarity, hydrogen bonding capability, and molecular weight of a compound are primary determinants of its solubility. In the case of this compound, the lipophilic nature of the benzophenone backbone is modified by the polar methoxy group and the polarizable bromo group, leading to a complex interplay of intermolecular forces.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of this compound provides clues to its solubility:
-
Benzophenone Core: The two phenyl rings and the ketone group form a large, relatively nonpolar backbone, suggesting good solubility in nonpolar and moderately polar solvents.
-
Methoxy Group (-OCH₃): This group introduces some polarity and potential for weak hydrogen bonding with protic solvents.
-
Bromo Group (-Br): The bromine atom adds to the molecular weight and introduces polarity and polarizability, which can enhance interactions with polar solvents.
Based on these features, a predicted solubility profile can be established.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile | High to Very High | These solvents can engage in dipole-dipole interactions with the polar ketone, methoxy, and bromo groups. |
| Moderately Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High | The overall moderate polarity and the presence of a large nonpolar surface area in this compound align well with the properties of these solvents. |
| Nonpolar | Toluene, Hexanes, Diethyl Ether | Moderate to Low | Solubility will be dependent on the ability of the large aromatic structure to interact via London dispersion forces, though the polar functional groups may limit solubility. |
| Polar Protic | Ethanol, Methanol | Moderate | The potential for hydrogen bonding with the methoxy and ketone groups exists, but the large nonpolar backbone may hinder extensive dissolution. |
| Aqueous | Water | Very Low to Insoluble | The large, nonpolar aromatic structure is expected to make the compound hydrophobic. Benzophenone itself has very low water solubility.[3] |
Experimental Determination of Solubility: A Validated Approach
To obtain precise solubility data, experimental determination is essential. The following section outlines robust protocols for both qualitative and quantitative solubility assessment. These methods are standard in pharmaceutical and chemical research.[4][5]
Qualitative Solubility Determination
This rapid assessment provides a general understanding of the compound's solubility in a range of solvents.[6]
Protocol:
-
Preparation: Dispense 1-2 mg of this compound into a series of small, labeled test tubes or vials.
-
Solvent Addition: To each tube, add 0.5 mL of a different test solvent.
-
Observation: Agitate the tubes vigorously for 1-2 minutes at a controlled ambient temperature.
-
Classification: Observe and classify the solubility as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: A noticeable amount of solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
This initial screening helps in selecting appropriate solvents for quantitative analysis.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[4][7]
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the shake-flask method.
Detailed Protocol:
-
System Preparation: Add an excess amount of this compound to a vial containing a precise volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to avoid transferring any solid particles. Centrifugation or filtration through a syringe filter (chemically compatible with the solvent) can be employed for clear separation.[4]
-
Quantification: Analyze the concentration of this compound in the supernatant. High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy are common analytical techniques for this purpose. A pre-established calibration curve is necessary for accurate quantification.
High-Throughput Kinetic Solubility Assays
For early-stage drug discovery, kinetic solubility can be assessed using high-throughput methods like nephelometry.[8][9] These assays measure the turbidity resulting from the precipitation of a compound from a stock solution (typically in DMSO) into an aqueous buffer.[8]
Nephelometric Solubility Workflow
Caption: High-throughput nephelometric solubility assay.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[10] This relationship should be determined experimentally if the compound is to be used under varying thermal conditions.
-
Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. A systematic study across a range of solvents with varying dielectric constants can provide a comprehensive understanding of the compound's solubility behavior.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.
Conclusion
This guide provides a robust framework for understanding and determining the solubility of this compound. While a definitive quantitative solubility profile requires experimental investigation, the principles and methodologies outlined here offer a clear path for researchers to generate reliable and accurate data. A thorough understanding of the solubility of this compound is paramount for its effective application in research and development.
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The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Benzophenones
For Researchers, Scientists, and Drug Development Professionals
The benzophenone core, a deceptively simple diaryl ketone structure, has proven to be a remarkably versatile and enduring scaffold in the landscape of scientific discovery. From its early explorations in the 19th century to its current position as a privileged structure in medicinal chemistry and materials science, the journey of substituted benzophenones is a testament to the power of chemical modification in unlocking a vast array of functionalities. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted applications of this pivotal class of organic compounds, offering field-proven insights for researchers and drug development professionals.
A Historical Perspective: From Simple Ketone to a Scaffold of Significance
The story of benzophenone begins in the latter half of the 19th century, with early reports of its synthesis and basic chemical characterization. The parent compound, diphenyl ketone, was initially explored for its fundamental chemical properties. However, the true potential of the benzophenone scaffold lay dormant until the advent of modern synthetic methodologies and a deeper understanding of structure-activity relationships.
The 20th century witnessed a surge of interest in substituted benzophenones, driven initially by their unique photochemical properties. Their ability to absorb ultraviolet (UV) radiation led to their widespread adoption as UV filters in sunscreens and as photostabilizers in polymers, a role they continue to play today.[1][2] This application spurred further investigation into the synthesis of various substituted analogs, each tailored for specific absorption spectra and physical properties.
Simultaneously, the burgeoning field of medicinal chemistry began to recognize the benzophenone framework as a valuable pharmacophore. Its rigid, three-dimensional structure provided an excellent platform for the spatial orientation of functional groups, enabling interactions with a diverse range of biological targets. This realization has led to the development of numerous benzophenone-containing drugs and clinical candidates with a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5]
The Synthetic Arsenal: Crafting the Benzophenone Core
The versatility of the benzophenone scaffold is intrinsically linked to the diverse and robust synthetic methodologies developed for its construction. The choice of synthetic route is a critical decision, influenced by factors such as the desired substitution pattern, functional group tolerance, scalability, and economic viability. This section details the primary methods for synthesizing substituted benzophenones, providing both mechanistic insights and practical experimental protocols.
The Classic Approach: Friedel-Crafts Acylation
The Friedel-Crafts acylation remains a cornerstone of benzophenone synthesis, valued for its directness and use of readily available starting materials. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with a benzoyl chloride or a related acylating agent in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Mechanism of Friedel-Crafts Acylation:
Figure 1: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 4-Methoxybenzophenone [6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve anisole (1.0 equivalent) and benzoyl chloride (1.0 equivalent) in hexane.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.5 equivalents) portion-wise over 15 minutes, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture for an additional 15 minutes at room temperature.
-
Workup: Decant the hexane and carefully hydrolyze the viscous residue with a mixture of crushed ice and dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol.
The Grignard Reaction: A Versatile Carbon-Carbon Bond Formation
The Grignard reaction offers a powerful alternative for the synthesis of benzophenones, particularly for accessing sterically hindered or electronically diverse analogs. This nucleophilic addition reaction involves the treatment of a benzaldehyde or a benzoic acid derivative with an aryl magnesium halide (Grignard reagent).
Experimental Protocol: Synthesis of a Substituted Benzophenone via Grignard Reaction (General Procedure)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of the appropriate aryl bromide in anhydrous diethyl ether dropwise to initiate the reaction. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and a gentle reflux.
-
Addition to Aldehyde: Cool the Grignard reagent in an ice bath and add a solution of a substituted benzaldehyde in anhydrous diethyl ether dropwise.
-
Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting diarylmethanol can be oxidized to the corresponding benzophenone using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction has emerged as a highly versatile and functional group tolerant method for the synthesis of biaryl compounds, including benzophenones. This palladium-catalyzed reaction typically involves the coupling of an arylboronic acid with an aryl halide.
Mechanism of Suzuki-Miyaura Coupling:
Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Synthesis of 4-Phenylbenzophenone [7]
-
Reaction Setup: In a flask, combine 4-bromobenzophenone (1.0 equivalent), phenylboronic acid (1.05 equivalents), potassium carbonate (2.0 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).
-
Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Oxidation of Diphenylmethanes
The oxidation of the methylene bridge in diphenylmethanes provides a direct route to the benzophenone core. Various oxidizing agents can be employed for this transformation, with potassium permanganate (KMnO₄) and chromic acid being common choices in a laboratory setting. More recently, catalytic methods using molecular oxygen have been developed for a greener approach.[8][9]
Experimental Protocol: Oxidation of Diphenylmethane to Benzophenone using KMnO₄
-
Reaction Setup: In a round-bottom flask, dissolve diphenylmethane in a suitable solvent such as glacial acetic acid or a mixture of acetone and water.
-
Oxidant Addition: Slowly add a solution of potassium permanganate in water to the diphenylmethane solution while stirring vigorously. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion.
-
Workup: Once the reaction is complete, quench the excess permanganate by adding a small amount of sodium bisulfite or oxalic acid until the solution becomes colorless.
-
Isolation and Purification: Filter the mixture to remove the manganese dioxide precipitate. Extract the filtrate with a suitable organic solvent like dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude benzophenone. Further purification can be achieved by recrystallization or column chromatography.
Table 1: Comparison of Major Synthetic Routes for Substituted Benzophenones
| Synthesis Route | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| Friedel-Crafts Acylation | 50-90% | Lewis acid catalyst (e.g., AlCl₃), anhydrous conditions | Readily available starting materials, well-established | Limited to electron-rich arenes, potential for polysubstitution, regioselectivity issues with substituted arenes |
| Grignard Reaction | 60-85% | Anhydrous conditions, stoichiometric Grignard reagent | High functional group tolerance, good for sterically hindered benzophenones | Requires a two-step process (addition then oxidation), sensitive to moisture and protic functional groups |
| Suzuki-Miyaura Coupling | 70-95% | Palladium catalyst, base, often requires inert atmosphere | Excellent functional group tolerance, high yields, predictable regioselectivity | Cost of palladium catalyst, potential for catalyst poisoning, requires synthesis of boronic acids |
| Oxidation of Diphenylmethanes | 60-90% | Strong oxidizing agents (e.g., KMnO₄, CrO₃) or catalytic oxidation | Direct conversion, can be high yielding | Use of stoichiometric and often hazardous oxidizing agents, potential for over-oxidation |
The Spectrum of Applications: From Sun Protection to Life-Saving Drugs
The true value of the substituted benzophenone scaffold is realized in its vast and diverse range of applications. This section explores the key areas where these compounds have made a significant impact.
Guardians Against the Sun: Benzophenones as UV Filters
The ability of the benzophenone core to absorb UV radiation and dissipate the energy as heat is central to its use as a UV filter.[1] The mechanism involves the absorption of a UV photon, which promotes an electron to an excited state. This excited state can then undergo a process of tautomerization, where a proton is transferred from a hydroxyl group (often present in ortho-substituted benzophenones) to the carbonyl oxygen.[10] This tautomer is unstable and rapidly reverts to the original structure, releasing the absorbed energy as heat.[10] This cyclical process allows a single benzophenone molecule to absorb multiple UV photons without undergoing degradation.
Mechanism of UV Absorption and Energy Dissipation in 2-Hydroxybenzophenones:
Figure 3: Photoprotective Mechanism of 2-Hydroxybenzophenones.
Commonly used benzophenone-based UV filters include oxybenzone (benzophenone-3) and sulisobenzone (benzophenone-4).[11] The substitution pattern on the aromatic rings can be tuned to modify the UV absorption spectrum, allowing for broad-spectrum protection against both UVA and UVB radiation.[12]
A Privileged Scaffold in Medicinal Chemistry
The benzophenone framework is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[5][13] Its rigid structure and the ability to project substituents in well-defined spatial orientations make it an ideal scaffold for designing molecules that can interact with specific biological targets with high affinity and selectivity.
3.2.1. Anticancer Agents
A number of substituted benzophenones have demonstrated potent anticancer activity through various mechanisms. Some derivatives act as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis.[3] Structure-activity relationship (SAR) studies have revealed that the substitution pattern on both phenyl rings is crucial for activity. For instance, the presence of an amino group at the ortho position of one ring and trimethoxy substitution on the other has been shown to significantly enhance antimitotic activity.[3] Other benzophenone derivatives have been found to inhibit key signaling pathways involved in cancer progression, such as those involving kinases and transcription factors.[14][15]
Table 2: Examples of Anticancer Substituted Benzophenones and their IC₅₀ Values
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| (2-amino-4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Colo 205 (Colon) | < 0.01 | Tubulin Polymerization Inhibitor |
| Compound 1 from Lei et al. (2024) | A-549 (Lung) | 0.82 | Not fully elucidated |
| Compound 1 from Lei et al. (2024) | HL-60 (Leukemia) | 0.48 | Not fully elucidated |
| Compound 1 from Lei et al. (2024) | SMMC-7721 (Liver) | 0.26 | Not fully elucidated |
| Compound 1 from Lei et al. (2024) | SW480 (Colon) | 0.99 | Not fully elucidated |
Data sourced from Liou et al. (2002)[3] and Lei et al. (2024)[4]
3.2.2. Anti-inflammatory Agents
The benzophenone scaffold has also been successfully exploited in the development of anti-inflammatory agents.[5][16][17] Many of these compounds function as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[18] SAR studies have indicated that the nature and position of substituents on the aromatic rings significantly influence both the potency and selectivity for COX-1 versus COX-2. For example, the presence of chloro and methyl substituents at the para position has been associated with potent anti-inflammatory activity.[16]
3.2.3. Antimicrobial and Antiviral Agents
The structural diversity of substituted benzophenones has also led to the discovery of compounds with significant antimicrobial and antiviral activities.[4] For instance, certain benzophenone derivatives have shown efficacy against various bacterial and fungal strains. In the realm of antiviral research, benzophenone-containing compounds have been investigated as non-nucleoside reverse transcriptase inhibitors for the treatment of HIV.[4]
Photosensitizers in Photochemistry and Photobiology
The unique photophysical properties of benzophenone, particularly its efficient intersystem crossing to a long-lived triplet state, make it a valuable photosensitizer in a variety of chemical and biological applications. Upon excitation with UV light, benzophenone can transfer its energy to other molecules, initiating photochemical reactions. This property is harnessed in industrial processes such as UV curing of inks and coatings. In biological research, benzophenone derivatives are used as photoaffinity labels to identify and map protein-protein and protein-ligand interactions.
Characterization of Substituted Benzophenones
The unambiguous identification and characterization of synthesized substituted benzophenones are crucial for ensuring their purity and confirming their structure. A combination of spectroscopic techniques is typically employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the structure of benzophenone derivatives. The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum provide valuable information about the substitution pattern on the phenyl rings. The ¹³C NMR spectrum confirms the presence of the carbonyl carbon and the number and type of aromatic carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The characteristic stretching vibration of the carbonyl group (C=O) in benzophenones typically appears in the region of 1630-1680 cm⁻¹. The presence of other functional groups, such as hydroxyl (-OH) or amino (-NH), will also give rise to distinct absorption bands.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly important for characterizing benzophenones intended for use as UV filters. The absorption spectrum reveals the wavelengths at which the compound absorbs UV radiation most strongly (λmax) and provides an indication of its effectiveness as a UV absorber.[12][19][20][21][22] The position of λmax is highly dependent on the nature and position of the substituents on the aromatic rings.[12][21]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.
Table 3: Spectroscopic Data for 4-Hydroxybenzophenone [23][24]
| Spectroscopic Technique | Key Features and Assignments |
| ¹H NMR (CDCl₃, ppm) | δ 7.80 (d, 2H, Ar-H ortho to C=O), δ 7.55 (t, 1H, Ar-H para to C=O), δ 7.45 (t, 2H, Ar-H meta to C=O), δ 6.90 (d, 2H, Ar-H ortho to -OH), δ 5.5 (s, 1H, -OH) |
| ¹³C NMR (CDCl₃, ppm) | δ 198.5 (C=O), δ 161.0 (C-OH), δ 132.5, 131.5, 129.0, 128.5, 115.5 (aromatic carbons) |
| IR (KBr, cm⁻¹) | 3350 (br, O-H stretch), 1640 (s, C=O stretch), 1590, 1500 (C=C aromatic stretch) |
| UV-Vis (Ethanol, nm) | λmax ≈ 290 nm |
Safety, Toxicology, and Environmental Considerations
As with any class of chemical compounds, a thorough understanding of the safety, toxicology, and environmental impact of substituted benzophenones is paramount, especially for those used in consumer products and pharmaceuticals.
Human Health and Safety
The safety of benzophenone derivatives has been the subject of extensive research and regulatory scrutiny.[25][26][27][28][29] Some benzophenones, particularly oxybenzone, have been shown to be absorbed through the skin and can be detected in the body.[30] Concerns have been raised about their potential endocrine-disrupting effects, as some studies have suggested that they may interact with hormone receptors.[2] However, regulatory bodies in many countries have established safe concentration limits for the use of specific benzophenones in sunscreens and other personal care products.[31] It is crucial for researchers and drug development professionals to stay abreast of the latest toxicological data and regulatory guidelines for any benzophenone derivative they are working with.
Environmental Fate and Impact
The widespread use of benzophenones in sunscreens has led to their detection in aquatic environments, raising concerns about their potential impact on ecosystems.[2][32][33][34] Some studies have suggested that certain benzophenones may contribute to coral bleaching and can be toxic to other marine organisms.[32] The environmental persistence and degradation pathways of these compounds are active areas of research.[33][35] The development of biodegradable and environmentally benign UV filters is a key goal for the future.
The Future of the Benzophenone Scaffold
The journey of the substituted benzophenone is far from over. Its inherent versatility and the vast chemical space that remains to be explored ensure its continued relevance in scientific research and development. Future directions in the field are likely to focus on:
-
Development of Novel Therapeutics: The benzophenone scaffold will undoubtedly continue to be a source of inspiration for the design of new drugs with improved efficacy and safety profiles for a wide range of diseases.
-
Green and Sustainable Synthesis: There will be a continued drive to develop more environmentally friendly and sustainable methods for the synthesis of substituted benzophenones, with a focus on catalytic and solvent-free approaches.
-
Advanced Materials: The unique photochemical and physical properties of benzophenones will be further exploited in the development of advanced materials, such as novel photoinitiators, organic light-emitting diodes (OLEDs), and functional polymers.
-
Environmentally Benign UV Filters: Research will intensify to develop new UV filters with high efficacy, excellent safety profiles, and minimal environmental impact.
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Tintoll. (n.d.). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. Retrieved from [Link]
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Damiva. (2024, June 18). Benzophenone: The UV Filter That May Harm More Than Help. Retrieved from [Link]
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Cosmetic Ingredient Review. (2020, August 21). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Retrieved from [Link]
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Cosmetic Ingredient Review. (2021, February 16). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Retrieved from [Link]
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Conradie, J. (2023). Structures of synthetic and natural benzophenones with anticancer activity. ResearchGate. Retrieved from [Link]
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Carstensen, A., et al. (2023). Primary and ultimate degradation of benzophenone-type UV filters under different environmental conditions and the underlying structure-biodegradability relationships. ResearchGate. Retrieved from [Link]
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A Comprehensive In-depth Technical Guide to the Theoretical Calculations of 3-Bromo-3'-methoxybenzophenone Properties
This guide provides a comprehensive technical overview of the theoretical methodologies employed to characterize 3-Bromo-3'-methoxybenzophenone, a molecule of significant interest in medicinal chemistry and materials science. As experimental characterization can be resource-intensive, computational chemistry offers a powerful and predictive alternative for elucidating its structural, electronic, spectroscopic, and thermodynamic properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in-silico techniques for molecular design and analysis.
Introduction: The Rationale for a Computational Approach
This compound, with its halogen and ether functionalities, presents a unique electronic and steric profile. Understanding its conformational landscape, charge distribution, and reactivity is paramount for predicting its biological activity and potential applications. Theoretical calculations provide a robust framework for exploring these properties at the molecular level, offering insights that can guide synthetic efforts and experimental design. This guide will delve into the application of Density Functional Theory (DFT) and other quantum chemical methods to build a comprehensive in-silico profile of this molecule.
The choice of computational methods is dictated by a balance between accuracy and computational cost. For a molecule of this size, DFT offers an excellent compromise, providing reliable results for a wide range of properties. This guide will primarily focus on DFT-based approaches, while also acknowledging other relevant methodologies.
Foundational Principles: A Brief Overview of Theoretical Chemistry Methods
The theoretical calculations detailed in this guide are grounded in the principles of quantum mechanics. The fundamental equation governing molecular systems is the Schrödinger equation. However, for multi-electron systems like this compound, an exact solution is not feasible. Therefore, we rely on approximations.
Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][2] Instead of the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. The choice of the exchange-correlation functional is crucial for the accuracy of DFT calculations. For organic molecules containing halogens, hybrid functionals such as B3LYP or range-separated functionals like ωB97X-D are often employed.[3]
Basis Sets: A basis set is a set of mathematical functions used to represent the electronic wave function in a molecule. The choice of basis set influences the accuracy and computational cost of the calculation. For molecules containing bromine, it is important to use basis sets that can adequately describe the electron distribution around the heavy atom. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are common choices.[3][4][5]
Computational Workflow: A Step-by-Step Guide
The theoretical characterization of this compound follows a structured workflow. This section outlines the key steps, from initial structure preparation to the calculation of various molecular properties.
Figure 1: A generalized workflow for the theoretical calculation of molecular properties.
Molecular Structure Input and Geometric Optimization
The first step is to generate a 3D structure of this compound. This can be done using molecular building software or by obtaining a starting geometry from a chemical database.
Protocol for Geometric Optimization:
-
Software: Utilize a quantum chemistry software package such as Gaussian or ORCA.[6][7][8][9][10][11][12][13][14][15]
-
Method: Employ a DFT functional suitable for this class of molecule, for instance, B3LYP or ωB97X-D.
-
Basis Set: Select a basis set that provides a good description of all atoms, including bromine. A common choice is the 6-311+G(d,p) basis set.
-
Input: Create an input file specifying the initial coordinates of the atoms, the chosen method and basis set, and the keyword for geometry optimization (e.g., Opt).
-
Execution: Run the calculation. The software will iteratively adjust the atomic positions to find the minimum energy conformation.
Causality behind Experimental Choices: The goal of geometric optimization is to find the most stable arrangement of atoms in the molecule. This is crucial as all subsequent property calculations are performed on this optimized structure. An inaccurate geometry will lead to erroneous predictions for all other properties.
Vibrational Frequency Analysis
Once the geometry is optimized, a vibrational frequency analysis must be performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface.
Protocol for Vibrational Frequency Analysis:
-
Software: Use the same software as for the geometry optimization.
-
Method and Basis Set: The same level of theory (functional and basis set) used for the optimization must be employed.
-
Input: Use the optimized coordinates and specify the frequency calculation keyword (e.g., Freq).
-
Execution and Analysis: Run the calculation. The output will list the vibrational frequencies. A true minimum will have no imaginary frequencies.
Trustworthiness of the Protocol: The absence of imaginary frequencies provides a self-validating check that the optimized geometry is a stable conformation. If imaginary frequencies are present, it indicates a saddle point, and further geometry optimization is required.
Calculated Molecular Properties of this compound
This section details the various properties that can be calculated for this compound and their significance. The presented data is hypothetical and serves to illustrate the expected outcomes of such calculations.
Structural Parameters
The geometric optimization provides precise information about bond lengths, bond angles, and dihedral angles.
| Parameter | Calculated Value |
| C-Br Bond Length | 1.91 Å |
| C=O Bond Length | 1.23 Å |
| C-O (methoxy) Bond Length | 1.36 Å |
| Dihedral Angle (Ring 1 - C=O - Ring 2) | 55.2° |
| Table 1: Hypothetical optimized geometric parameters for this compound calculated at the B3LYP/6-311+G(d,p) level of theory. |
Electronic Properties
Understanding the electronic properties is key to predicting the molecule's reactivity and intermolecular interactions.
Figure 2: Key electronic properties calculated to understand molecular reactivity.
4.2.1. Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[16][17][18][19] The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
| Property | Calculated Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap | 4.87 |
| Table 2: Hypothetical Frontier Molecular Orbital energies for this compound. |
4.2.2. Mulliken Population Analysis
Mulliken population analysis provides an estimation of the partial atomic charges, offering insights into the molecule's polarity and electrostatic potential.[20][21][22][23][24]
| Atom | Calculated Mulliken Charge (a.u.) |
| O (carbonyl) | -0.55 |
| C (carbonyl) | +0.45 |
| Br | -0.15 |
| O (methoxy) | -0.40 |
| Table 3: Hypothetical Mulliken charges for key atoms in this compound. |
Note: While widely used, Mulliken charges can be basis set dependent. Other charge partitioning schemes like Natural Bond Orbital (NBO) analysis can provide a more robust picture.
Spectroscopic Properties
Theoretical calculations can predict various spectra, which can be compared with experimental data for validation.
4.3.1. UV-Visible Spectroscopy
Time-Dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis).[25][26][27][28][29] This allows for the identification of the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.
| Transition | Calculated λmax (nm) | Oscillator Strength |
| n -> π | 340 | 0.02 |
| π -> π | 285 | 0.45 |
| Table 4: Hypothetical TD-DFT calculated UV-Vis spectral data for this compound. |
4.3.2. Infrared (IR) Spectroscopy
The vibrational frequency analysis not only confirms a minimum energy structure but also provides the theoretical IR spectrum.[30][31][32][33] The calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to aid in peak assignment.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C=O stretch | 1685 |
| C-Br stretch | 680 |
| C-O-C stretch (asymmetric) | 1250 |
| Table 5: Hypothetical calculated IR frequencies for characteristic vibrational modes of this compound. |
Thermodynamic Properties
From the vibrational frequency calculation, it is also possible to compute various thermodynamic properties at a given temperature and pressure.[34][35][36][37][38]
| Property | Calculated Value |
| Enthalpy (H) | -1234.56 Hartree |
| Gibbs Free Energy (G) | -1234.62 Hartree |
| Entropy (S) | 120.5 cal/mol·K |
| Table 6: Hypothetical thermodynamic properties of this compound at 298.15 K and 1 atm. |
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the in-silico characterization of this compound. By employing DFT and related methods, researchers can gain valuable insights into its structural, electronic, spectroscopic, and thermodynamic properties. These theoretical predictions can significantly accelerate the drug discovery and materials design process by providing a rational basis for molecular engineering and prioritizing experimental investigations.
Future work could involve more advanced computational methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for even higher accuracy, particularly for electronic properties. Additionally, simulating the molecule in a solvent environment using implicit or explicit solvent models would provide a more realistic representation of its behavior in solution.
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safety and handling guidelines for halogenated benzophenones
An In-Depth Technical Guide to the Safe Handling of Halogenated Benzophenones
Foreword: A Proactive Approach to Chemical Safety
Halogenated benzophenones are a class of compounds indispensable to modern research and development, particularly in pharmaceutical sciences and organic synthesis, where they serve as versatile photoinitiators and key building blocks. However, their utility is matched by a complex hazard profile that demands a sophisticated and proactive approach to safety. This guide is designed for the professional researcher, scientist, and drug development professional. It moves beyond mere compliance, aiming to instill a deep, science-driven understanding of the risks associated with these materials and the rationale behind the protocols designed to mitigate them. Our core philosophy is that a well-informed scientist is a safe scientist. By understanding the why behind each safety measure—from the choice of a specific glove material to the segregation of waste streams—we empower researchers to make informed decisions, ensuring both personal safety and the integrity of their work.
Section 1: Hazard Identification and Risk Assessment
The foundational step in safely handling any chemical is a thorough understanding of its intrinsic hazards. Halogenated benzophenones, as a class, present a multi-faceted risk profile that includes potential long-term health effects and environmental toxicity.
Toxicological Profile
Benzophenone and its derivatives, including halogenated variants, have come under regulatory scrutiny for significant health concerns. The European Chemicals Agency (ECHA) has assessed a wide range of benzophenone derivatives and identified several key hazards.[1]
-
Carcinogenicity: Benzophenone itself is classified as a Category 1B carcinogen by ECHA, and many of its derivatives, including halogenated ones, are considered potential carcinogens based on structural similarity.[1] The International Agency for Research on Cancer (IARC) has classified benzophenone as "possibly carcinogenic to humans (Group 2B)".[2] Regulatory bodies are increasingly moving to restrict their use in consumer products due to these concerns.[3]
-
Endocrine Disruption: Certain benzophenone derivatives have demonstrated endocrine-disrupting properties, with the potential to interfere with hormonal systems.[1][4] This is a critical consideration in drug development, where unintended hormonal activity can have profound biological effects.
-
Skin Sensitization: Several compounds within this class are known or potential skin sensitizers, capable of causing allergic contact dermatitis upon repeated exposure.[1]
-
Organ System Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the liver and kidneys.[2][5]
-
Aquatic Toxicity: Many halogenated benzophenones are classified as very toxic to aquatic life, with long-lasting effects.[6] This necessitates stringent controls on their release to the environment.[6]
Physical and Chemical Hazards
While many halogenated benzophenones are solids at room temperature, they can be combustible.[7][8] A significant, often overlooked, hazard is the potential for combustible dust explosions .[2][6] When finely divided powders of these compounds are dispersed in the air in sufficient concentrations, they can be ignited by a spark or heat source, leading to a violent explosion.[6][9]
Understanding Hazard Communication
Two primary systems provide at-a-glance hazard information: the Globally Harmonized System (GHS) and the National Fire Protection Association (NFPA) 704 standard.
-
GHS Pictograms: Found on supplier labels and Safety Data Sheets (SDS), these pictograms provide universal warnings for specific hazards. For halogenated benzophenones, researchers should be particularly attentive to the Health Hazard, Exclamation Mark, and Environment pictograms.
-
NFPA 704 Diamond: This diamond, typically found on storage cabinets and facility doors, gives emergency responders a quick assessment of health (blue), flammability (red), and instability/reactivity (yellow) hazards on a scale of 0 to 4.[10][11]
| Table 1: Hazard Profile of Representative Halogenated Benzophenones | ||||
| Compound | CAS Number | Key Hazards | Common GHS Pictograms | Typical NFPA 704 Ratings (Example) |
| 4-Chlorobenzophenone | 134-85-0 | Skin Irritation, Eye Irritation, Aquatic Toxicity | Exclamation Mark, Environment | Health: 2, Flammability: 1, Instability: 0 |
| 4,4'-Dichlorobenzophenone | 90-98-2 | Suspected Carcinogen, Aquatic Toxicity | Health Hazard, Environment | Health: 2, Flammability: 1, Instability: 0 |
| 2,4-Dichlorobenzophenone | 19811-05-3 | Aquatic Toxicity with long-lasting effects | Environment | Health: 1, Flammability: 1, Instability: 0 |
| Benzophenone (Parent Compound) | 119-61-9 | Suspected Carcinogen, Organ Toxicity, Aquatic Toxicity[2][6][12] | Health Hazard, Environment | Health: 2, Flammability: 1, Instability: 0[13] |
| Note: NFPA ratings can vary slightly by supplier. Always consult the specific SDS for the material in use. |
Section 2: The Hierarchy of Controls: A Framework for Safety
Effective safety management is not solely reliant on personal protective equipment (PPE). The "Hierarchy of Controls" is a fundamental principle in industrial hygiene that prioritizes the most effective and reliable control measures. PPE is always the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: The most effective control is to remove the hazard entirely or substitute it with a less hazardous alternative. For example, can a non-halogenated or less toxic photoinitiator achieve the desired chemical transformation? While not always feasible, this question should be the starting point of any experimental design.
-
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For halogenated benzophenones, this is the most critical level of control. This includes working in a certified chemical fume hood, using glove boxes for highly potent compounds, and ensuring proper laboratory ventilation.[6][14]
-
Administrative Controls: These are changes to work practices and procedures. Examples include developing Standard Operating Procedures (SOPs), providing comprehensive safety training, restricting access to storage areas, and implementing clear labeling protocols.[15]
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the hazard. It is essential but should never be the primary means of protection.
Section 3: Engineering and Administrative Controls in Practice
Mandatory Use of Chemical Fume Hoods
Causality: Halogenated benzophenones, particularly when handled as fine powders, can easily become airborne.[6] A chemical fume hood is essential to control this exposure. Its primary function is to capture, contain, and exhaust dusts and vapors, preventing them from entering the researcher's breathing zone and the general laboratory environment. All manipulations, including weighing, transferring, and preparing solutions, should be performed within a properly functioning and certified chemical fume hood.[14]
Protocol 1: Safe Handling of Halogenated Benzophenone Powders in a Fume Hood
-
Preparation: Before starting, ensure the fume hood is certified and the airflow monitor indicates it is functioning correctly. Decontaminate the work surface within the hood.
-
Don PPE: Put on all required PPE, including a lab coat, safety goggles, and appropriate chemical-resistant gloves (see Section 4).
-
Containment: Place a disposable, plastic-backed absorbent liner on the work surface to contain any minor spills and simplify cleanup.
-
Weighing: If possible, weigh the powder directly into the receiving vessel within the hood. If an external balance must be used, weigh the chemical into a sealed container and open it only inside the hood. Use a spatula gently to avoid creating airborne dust.
-
Transfer: Keep containers closed when not in use. When adding solvents, pour slowly to avoid splashing and minimize vapor generation.
-
Cleanup: After the procedure, wipe down all surfaces in the hood with an appropriate solvent (e.g., 70% ethanol, unless incompatible). Place all contaminated disposable materials (wipes, liners, etc.) into a designated hazardous waste bag located inside the hood.[15]
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) before leaving the work area. Wash hands and arms thoroughly with soap and water.[15]
Designated Areas and Storage
Causality: Designating specific areas for handling and storing hazardous chemicals prevents cross-contamination and ensures that safety protocols are consistently applied where they are most needed.[15]
-
Designated Areas: Clearly mark benches or fume hoods where halogenated benzophenones are used.[15][16] This alerts other lab members to the potential hazards.
-
Storage: Proper storage is crucial to prevent degradation and dangerous reactions.[17]
-
Segregation: Store halogenated benzophenones away from incompatible materials, especially strong oxidizing agents, acids, and bases.[5][17][18] Consult the SDS for a full list of incompatibilities.
-
Location: Store in a cool, dry, well-ventilated area, away from heat sources and direct sunlight, as some compounds may be photosensitive.[19] Do not store chemicals on the floor or high on shelves.[18]
-
Containers: Ensure all containers are in good condition, clearly labeled with the full chemical name and hazard warnings, and tightly sealed to prevent the release of vapors or dust.[14]
-
Section 4: Personal Protective Equipment (PPE)
Causality: PPE selection must be based on a risk assessment of the specific compound and procedure. Halogenated organic compounds are known to be aggressive toward many common glove materials, making proper selection critical.[20]
| Table 2: Personal Protective Equipment (PPE) Selection Guide | |||
| Exposure Scenario | Minimum Eye/Face Protection | Recommended Glove Material | Respiratory Protection |
| Weighing small quantities of solid in a fume hood | Safety glasses with side shields or safety goggles.[6] | Nitrile gloves (double-gloving recommended).[16] | Not typically required if work is performed correctly in a certified fume hood. |
| Preparing solutions or transfers in a fume hood | Chemical splash goggles.[14] | Nitrile gloves for incidental contact. Change immediately if contamination occurs. | Not typically required. |
| Handling large volumes or risk of significant splash | Chemical splash goggles and a face shield.[14] | Heavier nitrile or neoprene gloves. For prolonged contact, consider butyl rubber or Viton.[21] | Consult EHS. May be required if engineering controls are insufficient. |
| Cleaning up a spill | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Air-purifying respirator with organic vapor/particulate cartridges may be necessary.[6][22] |
Expert Insight on Glove Selection: A standard nitrile glove offers good protection against splashes but provides limited resistance to prolonged contact with many halogenated solvents.[16][20] The halogen atoms can increase the molecule's ability to permeate or degrade the glove material. For tasks with a higher risk of exposure, or when working with solutions, double-gloving provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[2]
Section 5: Spill, Exposure, and Emergency Procedures
Preparedness is paramount. All personnel working with halogenated benzophenones must know the location of emergency equipment (safety showers, eyewash stations, spill kits) and be trained in emergency procedures.[14]
Emergency Response Workflow
Caption: A workflow for responding to chemical spills in the laboratory.
Protocol 2: Emergency Response to a Small-Scale Spill (<100 mL or 100g)
-
Alert: Immediately alert personnel in the vicinity.
-
Isolate: If safe to do so, prevent the spill from spreading by using absorbent pads or spill pillows from a chemical spill kit.
-
Ventilate: Ensure the fume hood is running to ventilate the area.
-
PPE: Don appropriate PPE, including chemical splash goggles, a face shield, a lab coat or apron, and heavy-duty gloves (e.g., butyl rubber or double-gloved nitrile).
-
Cleanup: For a solid spill, carefully sweep the material into a dustpan and place it in a labeled hazardous waste container.[5] Moisten first to prevent dusting if appropriate.[5] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite or sand).
-
Collect: Once absorbed, scoop the material into a sealable, labeled hazardous waste container.[14]
-
Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate solvent, and dispose of all cleanup materials as hazardous waste.[2]
For large spills, immediately evacuate the area and call emergency services.[14][15]
First Aid and Exposure Response
Immediate and correct first aid is critical. Always have the SDS readily available for emergency responders.[2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[6][14] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with water using an eyewash station for at least 15-20 minutes, holding the eyelids open.[6][14] Remove contact lenses if possible.[6] Seek immediate medical attention.
-
Inhalation: Move the exposed individual to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[2][6]
Section 6: Waste Disposal and Decontamination
Causality: Improper disposal of halogenated waste can lead to significant environmental damage and regulatory non-compliance. Halogenated compounds require specific disposal pathways because their incineration can produce highly toxic and corrosive byproducts (e.g., hydrochloric acid) if not performed in a specialized facility.
Waste Segregation
Crucially, halogenated waste streams must be kept separate from non-halogenated waste. [14][23] Co-mingling these wastes dramatically increases disposal costs and complexity.[23]
-
Use clearly labeled, dedicated waste containers for "Halogenated Waste".[14][24]
-
Containers must be made of a compatible material (e.g., polyethylene) and kept tightly closed except when adding waste.[16][23] Metal cans are generally not recommended as some halogenated compounds can degrade to form acids that corrode metal.[16]
-
Store waste containers in a designated satellite accumulation area with secondary containment.[23]
Protocol 3: Decontamination of Glassware
-
Initial Rinse: Under a fume hood, perform a preliminary rinse of the contaminated glassware with a small amount of an appropriate solvent (e.g., acetone) that will solubilize the benzophenone residue.
-
Collect Rinse: Pour this initial rinse solvent ("rinsate") into the designated "Halogenated Waste" container. Repeat 2-3 times. This step is critical for transferring the bulk of the hazardous material into the proper waste stream.
-
Washing: After the initial hazardous rinse, the glassware can typically be washed using standard laboratory detergents and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow glassware to air dry or place in a drying oven.
-
Heavily Contaminated Items: For items that cannot be effectively decontaminated, dispose of them as solid hazardous waste.
References
- Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. (2025). Vertex AI Search.
- ECHA's Regulatory Assessment of Benzophenones: Key Findings and Proposed Actions. (2024). Vertex AI Search.
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Methodological & Application
Application Note & Protocol: Synthesis of Substituted Benzophenones via Friedel-Crafts Acylation
A Case Study on the Regioselective Synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone
Abstract & Introduction
Substituted benzophenones are a cornerstone structural motif in medicinal chemistry, materials science, and industrial organic synthesis, serving as crucial intermediates for pharmaceuticals and photoinitiators.[1] The Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds on aromatic rings, stands as a primary synthetic route to these ketones.[2] This application note provides a comprehensive, in-depth guide to the synthesis of a substituted benzophenone using the Friedel-Crafts acylation of anisole with 3-bromobenzoyl chloride.
A critical aspect of this reaction, and a central focus of this guide, is the principle of regioselectivity in electrophilic aromatic substitution. The methoxy group of anisole is a powerful ortho, para-directing substituent.[3][4] Consequently, the acylation reaction detailed herein selectively yields the para-substituted isomer, (3-bromophenyl)(4-methoxyphenyl)methanone, as the major product due to steric considerations.[4] This document will elucidate the mechanistic underpinnings of this selectivity, provide a field-proven experimental protocol, and offer expert guidance on troubleshooting and product characterization. An explanation for the inability to synthesize the meta-isomer, 3-Bromo-3'-methoxybenzophenone, via this direct route is also provided for educational context.
Principle and Mechanistic Insights
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[5] The reaction can be dissected into three primary stages:
-
Generation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the acyl halide (3-bromobenzoyl chloride). This polarization weakens the carbon-halogen bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[5]
-
Electrophilic Attack: The electron-rich π-system of the anisole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[4] The methoxy group (-OCH₃) on anisole is an activating, electron-donating group, which stabilizes the resulting carbocation intermediate (the sigma complex or arenium ion) through resonance. This donation of electron density is most effective at the ortho and para positions, thus directing the incoming electrophile to these sites.[3] Due to the steric bulk of the acylium ion and the methoxy group, the attack predominantly occurs at the less hindered para position.[4]
-
Re-aromatization: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[2] This step restores the aromaticity of the ring, yielding the final ketone product and regenerating the Lewis acid catalyst. However, the product ketone can complex with AlCl₃, necessitating the use of stoichiometric or greater amounts of the catalyst.[2]
The diagram below illustrates the step-by-step mechanism.
Caption: Reaction mechanism of the Friedel-Crafts acylation of anisole.
Experimental Protocol
This protocol details the synthesis of (3-bromophenyl)(4-methoxyphenyl)methanone with a high degree of regioselectivity.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 17.8 g | 81.1 | 1.0 |
| Anisole | C₇H₈O | 108.14 | 11.0 g | 101.7 | 1.25 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 13.8 g | 103.5 | 1.28 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | ~200 mL | - | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~50 mL | - | - |
| 5% Sodium Hydroxide Solution | NaOH | 40.00 | As needed | - | - |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | As needed | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
Step-by-Step Methodology
CAUTION: This reaction is moisture-sensitive and generates corrosive HCl gas. It must be performed in a well-ventilated fume hood using oven-dried glassware under an inert atmosphere (N₂ or Ar).[6][7]
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen inlet adapter and a drying tube (e.g., filled with CaCl₂).[8]
-
Reagent Charging: To the reaction flask, add anhydrous aluminum chloride (13.8 g, 103.5 mmol) and anhydrous dichloromethane (100 mL).[9]
-
Initial Cooling: Cool the resulting suspension to 0°C using an ice-water bath with continuous stirring. The mixture will appear as a grey or yellowish slurry.
-
Substrate Addition: In a separate flask, prepare a solution of anisole (11.0 g, 101.7 mmol) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add the anisole solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 5°C.
-
Acyl Chloride Addition: Prepare a solution of 3-bromobenzoyl chloride (17.8 g, 81.1 mmol) in 50 mL of anhydrous DCM and add it to the dropping funnel (the funnel can be rinsed with DCM). Add this solution dropwise to the reaction mixture over 30 minutes. A deep orange or red color and evolution of HCl gas will be observed.[10] Maintain the temperature at 0°C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (anisole) is consumed.
-
Quenching: In a separate 1 L beaker, prepare a mixture of crushed ice (~200 g) and concentrated hydrochloric acid (50 mL). While stirring this mixture vigorously, carefully and slowly pour the reaction mixture into the beaker.[4][10] This quenching step is highly exothermic and will decompose the aluminum-ketone complex.
-
Extraction: Transfer the quenched mixture to a 1 L separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 50 mL portions of DCM.[3]
-
Washing: Combine all organic layers. Wash sequentially with 100 mL of 5% NaOH solution (to remove any unreacted acyl chloride and acidic impurities), 100 mL of water, and finally 100 mL of saturated brine solution.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[9]
-
Purification: The crude product, a solid or viscous oil, can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to afford the final product as a crystalline solid.[4] An expected yield is approximately 84%.[9]
Experimental Workflow Diagram
Caption: Stepwise workflow for the synthesis of (3-bromophenyl)(4-methoxyphenyl)methanone.
Product Characterization
To confirm the identity and purity of the synthesized (3-bromophenyl)(4-methoxyphenyl)methanone, the following analytical techniques are recommended:
-
¹H NMR Spectroscopy: The spectrum should show characteristic signals for the aromatic protons, with distinct splitting patterns for the two substituted rings, and a singlet around 3.8-3.9 ppm for the methoxy (-OCH₃) protons.
-
¹³C NMR Spectroscopy: Will show distinct signals for all 14 carbon atoms, including the carbonyl carbon signal typically found in the 190-200 ppm range.
-
Infrared (IR) Spectroscopy: A strong absorption band between 1650-1680 cm⁻¹ is indicative of the ketone carbonyl (C=O) stretch.[10][12]
-
Melting Point: A sharp melting point range consistent with literature values indicates high purity.[11]
Safety & Troubleshooting
Safety Precautions
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment and avoid contact with skin.[7][8]
-
3-Bromobenzoyl Chloride: A lachrymator (causes tears) and is corrosive. Handle exclusively in a fume hood.[13]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and work in a fume hood.[7]
-
HCl Gas: The reaction generates hydrogen chloride gas, which is toxic and corrosive. Ensure the apparatus is properly vented.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or very slow reaction | 1. Inactive catalyst due to moisture.[14]2. Low reaction temperature. | 1. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Use fresh AlCl₃.[8]2. Allow the reaction to warm to room temperature after addition is complete. |
| Low Yield | 1. Insufficient catalyst loading.2. Premature quenching.3. Loss of product during workup/extraction. | 1. Use at least 1.1 equivalents of AlCl₃; the product complexation consumes the catalyst.[14]2. Monitor reaction by TLC to ensure full consumption of the limiting reagent.[15]3. Ensure complete extraction and minimize transfers. |
| Formation of Multiple Products | 1. Reaction temperature too high leading to side reactions.2. Formation of the ortho-isomer. | 1. Maintain careful temperature control (0°C) during reagent addition.[14]2. The ortho-isomer is typically a minor product. Purification by recrystallization or column chromatography should separate the isomers. |
References
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Department of Chemistry. Retrieved from [Link]
-
UCLA. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Department of Chemistry & Biochemistry. Retrieved from [Link]
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Orgo Lab Videos. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]
-
Student Submission. (2006). Friedel-Crafts Acylation of Anisole. StuDocu. Retrieved from [Link]
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Organic Chemistry. (2022, November 22). Friedel-Crafts Acylation of Anisole [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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Corriu, R., Dore, M., & Thomassin, R. (1968). Mecanisme de la c-acylation - cinetique de la benzoylation. Tetrahedron Letters, 9(23), 2759-2762. Retrieved from [Link]
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Chen, J., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9, 738591. Retrieved from [Link]
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Clark, J. (n.d.). Substituent Effects. University of California, Irvine. Retrieved from [Link]
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LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. Retrieved from [Link]
-
ResearchGate. (2019, July 31). SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE. Retrieved from [Link]
- European Patent Office. (n.d.). Methods for the preparation of benzophenones derivatives - EP 0855379 A1.
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Oregon State University. (2014, March 30). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Department of Chemistry. Retrieved from [Link]
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Shen, Y., et al. (2005). Friedel-Crafts alkylation of benzenes substituted with meta-directing groups. The Journal of Organic Chemistry, 70(24), 10113-10116. Retrieved from [Link]
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Pearson+. (n.d.). Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... | Study Prep. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Bromobenzophenone. PubChem. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Characteristics of Specific Substitution Reactions of Benzenes. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Bromo-4-methoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
-
Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Bromo-4-methoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2025, July). Synthesis of benzophenones via Friedel–Crafts reactions. Retrieved from [Link]
-
Oregon State University. (2006). Experimental Chemistry II - Poster Abstracts. Department of Chemistry. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2011, October 10). 1-bromo-3-methoxybenzene. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-bromo-3-methoxybenzoate. Retrieved from [Link]
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Grignard reagent synthesis for benzophenone derivatives
Application Note & Protocol
Synthesis of Substituted Triphenylmethanols via Grignard Reaction with Benzophenone Derivatives
Abstract
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1][2][3] This application note provides a comprehensive, in-depth guide for the synthesis of tertiary alcohols, specifically triphenylmethanol and its derivatives, through the nucleophilic addition of an aryl Grignard reagent to a benzophenone scaffold.[3][4][5] We move beyond a simple recitation of steps to elucidate the critical mechanistic considerations, safety protocols, and troubleshooting strategies essential for success. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable methodology for accessing this important structural motif.
Introduction: The Power of the Organometallic Nucleophile
Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, the organomagnesium halide (Grignard reagent) is a powerful tool for nucleophilic carbon addition to carbonyl groups.[1][2][6] The polarity of the carbon-magnesium bond is inverted compared to its parent alkyl/aryl halide, rendering the carbon atom strongly nucleophilic and basic—a true carbanion equivalent.[1][5] This reactivity allows for the formation of new C-C bonds with electrophilic carbons, such as those in aldehydes, ketones, and esters, to produce alcohols.[7]
The reaction of an aryl Grignard reagent, such as phenylmagnesium bromide, with a ketone like benzophenone is a classic and highly effective method for synthesizing tertiary alcohols.[3][5] The resulting triphenylmethanol core is a precursor to various functional materials, including dyes and molecular rotors.
Reaction Mechanism: A Tale of Nucleophilic Attack
The synthesis proceeds in two primary stages: the formation of the Grignard reagent and its subsequent reaction with the benzophenone derivative.
-
Grignard Reagent Formation: An aryl halide (e.g., bromobenzene) reacts with magnesium metal in an anhydrous ether solvent. The magnesium inserts into the carbon-halogen bond, forming the organomagnesium halide.[5] The ether solvent is not merely a medium; it is critical for solvating and stabilizing the Grignard reagent through coordination with the magnesium atom.[8]
-
Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of benzophenone.[3][4] This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.[5][9]
-
Acidic Workup: The reaction is quenched with a dilute acid (e.g., HCl or H₂SO₄), which protonates the alkoxide to yield the final tertiary alcohol product and water-soluble magnesium salts.[5][9][10]
Caption: The two-stage mechanism for triphenylmethanol synthesis.
Critical Parameters and Safety Considerations
The success of a Grignard reaction is contingent upon rigorous control of experimental conditions. Failure to do so is a common source of failed reactions or low yields.
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with protic solvents, including water.[8][11][12] Even atmospheric moisture can be sufficient to quench the reagent.[8][13]
-
Action: All glassware must be scrupulously dried, either in an oven overnight (>100 °C) or by flame-drying under vacuum immediately before use.[8][11][14] Anhydrous solvents (typically diethyl ether or THF) are mandatory.[8][14] The reaction apparatus should be protected from atmospheric moisture using drying tubes (e.g., filled with CaCl₂ or CaSO₄).[10][14][15]
-
-
Solvent Choice: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential. They are aprotic and solvate the magnesium center of the Grignard reagent, stabilizing it.[8] THF is a better solvent for stabilizing the reagent but diethyl ether's lower boiling point makes it easier to control the reaction temperature.[16]
-
Reaction Initiation: The reaction between magnesium and the aryl halide can be sluggish to start due to a passivating layer of magnesium oxide on the metal surface.[1][17]
-
Safety:
-
Fire Hazard: Diethyl ether is extremely flammable and volatile.[11][19] All operations must be conducted in a chemical fume hood, far from any ignition sources. The reaction is exothermic and can cause the ether to boil vigorously (reflux).[19][20] A water-cooled condenser is essential to prevent the loss of solvent vapor.[20] An ice-water bath should always be on hand to cool the reaction if it becomes too vigorous.[11][21]
-
Runaway Reactions: The addition of the aryl halide to magnesium or the benzophenone solution to the Grignard reagent must be done slowly and in a controlled manner.[19][22] Rapid addition can lead to an uncontrollable exotherm, a dangerous condition known as a runaway reaction.[19][21]
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves are mandatory.[19][21] Working alone when performing this reaction for the first time is strongly discouraged.[19]
-
Experimental Protocols
This section details the step-by-step synthesis of triphenylmethanol from bromobenzene and benzophenone.
Reagents and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| Magnesium Turnings | 24.31 | 2.00 g | ~82.3 | 1.1 |
| Bromobenzene | 157.01 | 11.78 g (7.9 mL) | ~75.0 | 1.0 |
| Benzophenone | 182.22 | 13.67 g | ~75.0 | 1.0 |
| Anhydrous Diethyl Ether | 74.12 | ~150 mL | - | Solvent |
| 6 M Hydrochloric Acid | 36.46 | ~50 mL | - | Workup |
Protocol 1: Preparation of Phenylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a glass stopper. Place a calcium chloride drying tube atop the condenser.[2][14] Ensure all glassware is impeccably dry.
-
Reagent Preparation: Place the magnesium turnings (2.00 g) and a single small crystal of iodine in the flask.
-
In the dropping funnel, prepare a solution of bromobenzene (11.78 g) in 40 mL of anhydrous diethyl ether.
-
Initiation: Add approximately 10-15 mL of the bromobenzene/ether solution from the dropping funnel onto the magnesium turnings.[14] Swirl the flask. The brown color of the iodine should fade, the solution should become cloudy, and gentle boiling (reflux) should begin.[14] This indicates the reaction has started. If it does not start, gently warm the flask with a warm water bath or carefully crush the magnesium with a dry glass rod.[12]
-
Reagent Formation: Once the reaction is initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady but controlled reflux.[14] The entire addition should take approximately 30 minutes.
-
Completion: After the addition is complete, the solution will appear cloudy and brownish-gray.[14] Gently reflux the mixture for an additional 30 minutes using a heating mantle to ensure all the magnesium has reacted.[14] The final Grignard reagent is used immediately in the next step.[22]
Protocol 2: Synthesis of Triphenylmethanol
-
Setup: Cool the flask containing the freshly prepared phenylmagnesium bromide in an ice-water bath.
-
Substrate Addition: Dissolve benzophenone (13.67 g) in 50 mL of anhydrous diethyl ether. Place this solution in the dropping funnel.
-
Add the benzophenone solution dropwise to the stirred, cooled Grignard reagent.[10][22] A color change to deep red or pink is often observed, which is characteristic of the benzophenone ketyl radical anion or a complex formation.[23] The formation of a precipitate (the magnesium alkoxide salt) will also occur.[2][23] Control the addition rate to maintain a gentle reaction.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.[17]
Protocol 3: Workup and Purification
-
Quenching: Carefully pour the reaction mixture into a separate beaker containing a mixture of ~50 g of crushed ice and 50 mL of 6 M HCl.[2][22] Perform this step slowly and with stirring in a fume hood, as the quenching of any unreacted Grignard reagent is highly exothermic. The acid converts the insoluble magnesium alkoxide salt into the desired alcohol and water-soluble magnesium salts.[2]
-
Extraction: Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with a small amount of ether and add this to the funnel. Shake the funnel, venting frequently to release pressure from the ether vapor.
-
Allow the layers to separate. The upper organic layer (ether) contains the triphenylmethanol product. The lower aqueous layer contains the magnesium salts. Drain and discard the aqueous layer.[24]
-
Washing: Wash the organic layer sequentially with 25 mL of water, 25 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally 25 mL of saturated NaCl solution (brine) to aid in removing dissolved water from the organic layer.[22][24]
-
Drying & Isolation: Drain the ether layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[22][24] Gravity filter the solution to remove the drying agent. Evaporate the ether using a rotary evaporator to obtain the crude solid product.
Purification: Removing the Biphenyl Impurity
The primary side-product is often biphenyl, formed from the reaction of phenylmagnesium bromide with unreacted bromobenzene.[2][22] Biphenyl is significantly more soluble in nonpolar hydrocarbon solvents than triphenylmethanol.
-
Trituration/Recrystallization: Add a minimal amount of a nonpolar solvent like petroleum ether or hexanes to the crude solid.[20][22] Stir the mixture; the biphenyl will dissolve while the triphenylmethanol will remain as a solid.
-
Isolate the purified triphenylmethanol by vacuum filtration, washing the crystals with a small amount of cold petroleum ether.[8]
-
Air-dry the crystals, then determine the final mass, percent yield, and melting point (literature m.p. ~160-163 °C).[5]
Caption: High-level experimental workflow for triphenylmethanol synthesis.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction Fails to Initiate | 1. Wet glassware or solvent.[17] 2. Inactive magnesium surface (MgO layer).[1][17] | 1. Ensure all equipment is rigorously dried. Use freshly opened anhydrous solvent. 2. Add a crystal of iodine.[14] Gently crush the Mg turnings with a dry glass rod to expose a fresh surface.[8] |
| Low Yield of Final Product | 1. Premature quenching of Grignard reagent by moisture.[25] 2. Incomplete reaction. 3. Loss of product during workup or purification. | 1. Re-verify anhydrous setup and technique.[25] 2. Ensure sufficient reaction time and reflux. 3. Be careful during extractions; avoid vigorous shaking that can cause emulsions. Minimize transfers. |
| Formation of Biphenyl Side-Product | Reaction of Grignard reagent with unreacted bromobenzene (Wurtz coupling).[2][22] | This is favored by high local concentrations of bromobenzene. Ensure slow, dropwise addition of the halide solution during reagent formation.[2] |
| Reaction Mixture Turns Dark Brown/Black | Decomposition or side reactions, potentially catalyzed by impurities in the magnesium.[17] | While some darkening is normal, excessive darkening may indicate an issue. Ensure high-purity magnesium is used. This does not always mean the reaction has failed. Proceed and assess the final product. |
References
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The Strategic Utility of 3-Bromo-3'-methoxybenzophenone in Modern Organic Synthesis
Introduction: Unlocking Synthetic Versatility
In the landscape of contemporary organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. 3-Bromo-3'-methoxybenzophenone emerges as a highly versatile scaffold, strategically endowed with functional handles that permit a diverse array of chemical transformations. The presence of a bromine atom on one aromatic ring offers a prime site for cross-coupling reactions, while the methoxy group on the second ring modulates electronic properties and provides a potential site for further functionalization, for instance, through demethylation to reveal a reactive phenol. The benzophenone core itself is a prominent feature in numerous biologically active compounds and photoinitiators, rendering this building block particularly valuable to researchers in medicinal chemistry and materials science.[1][2] This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Applications and Synthetic Strategies
The strategic positioning of the bromo and methoxy groups on the benzophenone scaffold allows for a range of selective transformations. The primary applications of this compound revolve around the functionalization of the carbon-bromine bond, a well-established reactive site for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
The bromine atom at the 3-position serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[3][4] In the context of this compound, this reaction is employed to synthesize 3-aryl-3'-methoxybenzophenones, which are precursors to a variety of complex molecules. The reactivity of the C-Br bond is moderate, influenced by the electron-withdrawing nature of the benzoyl group transmitted via an inductive effect.[3]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a 3-aryl-3'-methoxybenzophenone derivative.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[5]
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the main reaction flask.[5]
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.[5]
-
Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.[5]
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours, monitoring progress by TLC.[5]
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).[5]
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[5]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.[3][5]
Mechanistic Insight:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[4][6][7]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
| Coupling Partner | Product | Typical Yield (%) |
| Phenylboronic acid | 3-Phenyl-3'-methoxybenzophenone | ~85-95% |
| 4-Tolylboronic acid | 3-(4-Tolyl)-3'-methoxybenzophenone | ~80-90% |
| 4-Methoxyphenylboronic acid | 3,3'-Dimethoxybenzophenone | ~88-98% |
Yields are estimates and may vary based on specific reaction conditions and purification.
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds.[8][9][10] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to a class of compounds with significant potential in medicinal chemistry.[1][11][12]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize a 3-amino-3'-methoxybenzophenone derivative.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Add this compound (1.0 mmol, 1.0 eq.) and the desired amine (1.2 mmol, 1.2 eq.).
-
Add anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Mechanistic Insight:
The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst.[8][9]
Caption: Simplified Buchwald-Hartwig amination cycle.
Grignard Reagent Formation and Subsequent Reactions
The bromine atom of this compound can be converted into a Grignard reagent, transforming the electrophilic carbon into a potent nucleophile. This opens up a different set of synthetic possibilities.
Protocol 3: Formation of (3-Benzoyl-3'-methoxyphenyl)magnesium Bromide and Reaction with an Electrophile
Objective: To form the Grignard reagent of this compound and trap it with an electrophile (e.g., an aldehyde or ketone).
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Experimental Workflow:
Caption: Workflow for Grignard reaction.
Step-by-Step Procedure:
-
Preparation: Flame-dry all glassware. To a round-bottom flask containing magnesium turnings (1.2 eq.) and a crystal of iodine, add a small amount of anhydrous diethyl ether.[13][14]
-
Initiation: Add a small portion of a solution of this compound (1.0 eq.) in anhydrous ether to the magnesium. The disappearance of the iodine color and gentle refluxing indicate the initiation of the reaction.[13][14]
-
Grignard Formation: Add the remaining solution of this compound dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour.[14][15]
-
Reaction with Electrophile: Cool the Grignard reagent to 0 °C and add a solution of the electrophile (e.g., benzaldehyde, 1.0 eq.) in anhydrous ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.[15]
-
Workup and Purification: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Photochemical Applications
The benzophenone core is a well-known photosensitizer. Upon UV irradiation, it can undergo intersystem crossing to a triplet state, which can then participate in a variety of photochemical reactions.[16][17][18] This reactivity can be harnessed for applications such as the Paternò-Büchi reaction to form oxetanes or for hydrogen atom abstraction to generate radicals.[17][19] The presence of the bromo and methoxy substituents can influence the photophysical properties and subsequent reactivity of the excited state.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility is primarily derived from the strategic placement of the bromine atom, which allows for a wide range of palladium-catalyzed cross-coupling reactions, and the potential for conversion into a Grignard reagent. These transformations enable the synthesis of complex molecular structures, particularly those of interest in medicinal chemistry and materials science. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers looking to leverage the synthetic potential of this important intermediate.
References
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Reaction mechanisms and structural characterization of the reactive intermediates observed after the photolysis of 3-(hydroxymethyl)benzophenone in acetonitrile, 2-propanol, and neutral and acidic aqueous solutions - PubMed. [Link]
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Substituents (Y) of benzophenones dependence on the regioselectivity (2/3) and the efficiency in the Paternò-Büchi reactions of DMT/DMU with 4,4 - ResearchGate. [Link]
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(A) Mechanism for the photochemical reaction of benzophenone with a C-H... - ResearchGate. [Link]
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Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. [Link]
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Grignard Reaction - Web Pages. [Link]
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Application Notes and Protocols: 3-Bromo-3'-methoxybenzophenone in Medicinal Chemistry
Introduction: The Strategic Value of the Benzophenone Scaffold
The benzophenone framework is a privileged scaffold in medicinal chemistry, recognized for its prevalence in numerous biologically active natural products and synthetic drugs.[1][2] Its rigid, yet conformationally adaptable, diarylketone structure provides an excellent platform for the spatial presentation of pharmacophoric features. The strategic introduction of various substituents onto the two phenyl rings can significantly modulate the compound's physicochemical properties and biological activity, leading to a wide spectrum of therapeutic applications including anticancer, anti-inflammatory, and antimicrobial agents.[3]
This document focuses on 3-Bromo-3'-methoxybenzophenone , a versatile synthetic intermediate poised for the development of novel therapeutic agents. The presence of a bromine atom at the 3-position offers a reactive handle for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space and the generation of diverse compound libraries. Concurrently, the methoxy group at the 3'-position can influence molecular conformation and participate in crucial hydrogen bonding interactions with biological targets. These structural features make this compound a valuable building block for drug discovery programs.
Core Application: A Versatile Intermediate for Novel Drug Candidates
This compound serves as a pivotal starting material for the synthesis of more complex molecules with potential therapeutic value. Its primary application lies in its use as a scaffold to be elaborated into final compounds that can be evaluated for various biological activities. The bromo-substituent is particularly significant as it allows for the introduction of a wide array of chemical moieties through well-established synthetic transformations.
Key Synthetic Transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent substrate for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, alkynyl, and amino groups, respectively.
-
Grignard Reagent Formation: The bromo-group can be converted into a Grignard reagent, which can then be reacted with various electrophiles to introduce a range of functional groups.[4]
-
Nucleophilic Aromatic Substitution: While less common for bromo-substituents compared to other halogens, under specific conditions, nucleophilic aromatic substitution can be achieved.
The strategic combination of these synthetic routes allows for the creation of a multitude of derivatives from the this compound core, each with a unique pharmacological profile to be explored.
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol details the synthesis of the title compound from commercially available starting materials. The Friedel-Crafts acylation is a robust and widely used method for the formation of aryl ketones.[5]
Reaction Scheme:
Caption: Friedel-Crafts acylation of 3-bromoanisole.
Materials and Equipment:
| Material/Equipment | Specifications |
| 3-Bromobenzoyl chloride | Reagent grade |
| 3-Bromoanisole | Reagent grade |
| Aluminum chloride (AlCl₃) | Anhydrous, powder |
| Dichloromethane (DCM) | Anhydrous, ACS grade |
| Hydrochloric acid (HCl) | 1 M aqueous solution |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular |
| Round-bottom flask | Appropriate size, with magnetic stir bar |
| Addition funnel | |
| Ice bath | |
| Rotary evaporator | |
| Standard glassware for workup | Separatory funnel, beakers, Erlenmeyer flasks |
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Reactants: To the cooled suspension, add 3-bromoanisole (1.1 equivalents) followed by the dropwise addition of 3-bromobenzoyl chloride (1.0 equivalent) via an addition funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously for 15-20 minutes.
-
Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling
This protocol illustrates how to use this compound as a substrate in a Suzuki-Miyaura cross-coupling reaction to introduce a new aryl group at the 3-position. This is a powerful method for generating analogues with potentially enhanced biological activity.
Reaction Scheme:
Caption: Suzuki coupling of this compound.
Materials and Equipment:
| Material/Equipment | Specifications |
| This compound | Synthesized as per Protocol 1 |
| Arylboronic acid | Desired substituted or unsubstituted |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄, catalyst |
| Potassium carbonate (K₂CO₃) | Anhydrous, powder |
| Toluene | Anhydrous, ACS grade |
| Deionized water | |
| Round-bottom flask | Appropriate size, with reflux condenser |
| Heating mantle | |
| Standard glassware for workup and purification |
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Solvent Addition: Add a 2:1 mixture of toluene and deionized water.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir vigorously for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-3'-methoxybenzophenone derivative.
Application in Target-Oriented Drug Discovery
Derivatives of this compound can be screened against a variety of biological targets. For instance, substituted benzophenones have shown promise as inhibitors of signaling pathways implicated in inflammation, such as the NF-κB pathway.[2] The synthesized library of 3-aryl-3'-methoxybenzophenone analogues can be evaluated in relevant cellular assays to identify lead compounds for further optimization.
Example Biological Assay: NF-κB Reporter Assay
This assay is used to determine if the synthesized compounds can inhibit the activation of the NF-κB signaling pathway, which is a key regulator of inflammation.
Caption: Workflow for an NF-κB reporter assay.
Conclusion
This compound is a strategically functionalized building block with significant potential in medicinal chemistry. Its versatile reactivity, particularly at the bromine-substituted position, allows for the efficient generation of diverse molecular architectures. The protocols outlined in this document provide a solid foundation for the synthesis and derivatization of this compound, paving the way for the discovery of novel therapeutic agents targeting a range of diseases.
References
- Dandia, A., Singh, R., & Khaturia, S. (2006). Benzophenone: A ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(73), 67645-67679.
- BenchChem. (2025). Preparation and Application of (3-Bromophenyl)(4-methoxyphenyl)methanone Derivatives.
-
PubChem. (n.d.). (3-Bromophenyl)(phenyl)methanone. Retrieved from [Link]
- Khan, I., & Zaib, S. (2020). Synthesis and bioactivity investigation of benzophenone and its derivatives. Journal of the Iranian Chemical Society, 17(10), 2549-2579.
- Gomes, C. R. B., & Ferreira, V. F. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC advances, 8(73), 42095-42121.
- Patent CN106518635A. (2017). Synthesis method for 3-methoxypropiophenone.
- Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2012). Introducing bromine to the molecular structure as a strategy for drug design. European journal of medicinal chemistry, 55, 165-180.
- BenchChem. (2025).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12451863, (3-Methoxyphenyl)(phenyl)methanone. Retrieved from [Link].
- Characterization of Synthetic Routes to 'Bromo-DragonFLY' and Benzodifuranyl Isopropylamine Homologues Utilizing Ketone Intermediates. Part 1: Synthesis of Ketone Precursors. (2014). Drug testing and analysis, 6(7-8), 658–667.
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2012). Journal of medicinal chemistry, 55(17), 7686–7697.
- Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors. (2001). Naunyn-Schmiedeberg's archives of pharmacology, 364(5), 453–460.
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2020). Antioxidants (Basel, Switzerland), 9(10), 949.
- Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (2019). Molecules (Basel, Switzerland), 24(18), 3291.
- Patent CN101337868A. (2009). Method for preparing 3-phenoxy-benzaldehyde.
Sources
- 1. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 5. 3-BROMO-4''-METHOXYBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
Introduction: The Role of 3-Bromo-3'-methoxybenzophenone in Photopolymerization
An in-depth guide to the application of 3-Bromo-3'-methoxybenzophenone as a photoinitiator, designed for researchers, scientists, and professionals in polymer chemistry and drug development. This document provides a comprehensive overview, from fundamental principles to detailed experimental protocols.
Photopolymerization, the process of converting a liquid monomer formulation into a solid polymer using light, is a cornerstone of modern materials science. This technology underpins applications ranging from high-speed UV curing of coatings and adhesives to advanced 3D printing and the fabrication of biomedical devices. The efficiency and success of photopolymerization hinge on the photoinitiator, a molecule that absorbs light energy and transforms it into chemical energy to initiate the polymerization reaction.[1]
This compound is a derivative of benzophenone, which is arguably the most well-known and widely studied Type II photoinitiator.[2][3] Unlike Type I photoinitiators that undergo direct cleavage to form radicals, Type II initiators operate through a bimolecular mechanism. Upon absorbing UV light, this compound is promoted to an excited triplet state. This excited molecule does not break apart but instead abstracts a hydrogen atom from a synergist molecule, known as a co-initiator (commonly a tertiary amine).[3][4] This interaction generates the free radicals that drive the polymerization of monomers, typically acrylates and methacrylates.[3][5] The inclusion of bromine and methoxy functional groups on the benzophenone scaffold can modulate properties such as absorption wavelength, solubility, and initiation efficiency, making it a subject of interest for developing tailored photopolymerization systems.[6]
Physicochemical and Spectroscopic Properties
A thorough understanding of the initiator's properties is critical for designing effective photopolymerization experiments. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | (3-Bromophenyl)(3-methoxyphenyl)methanone | [7] |
| CAS Number | 750633-66-0 | [7] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [7] |
| Molecular Weight | 291.14 g/mol | [7] |
| Boiling Point | ~405.1 °C (Predicted) | [7] |
| Density | ~1.401 g/cm³ (Predicted) | [7] |
| UV Absorption | Benzophenone derivatives typically absorb in the UV-A (315-400 nm) and UV-C (200-280 nm) regions. The exact λmax for this derivative would require experimental measurement, but significant absorption is expected between 250-365 nm. | [3][8][9] |
Mechanism of Radical Generation and Polymerization Initiation
The function of this compound as a Type II photoinitiator is a multi-step process that relies on its interaction with a hydrogen donor. The generally accepted mechanism for benzophenone-based systems is as follows:
-
Photoexcitation: Upon irradiation with UV light of an appropriate wavelength, the benzophenone derivative (BP) absorbs a photon, promoting it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁). This triplet state is the primary reactive species.[5]
-
Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from a co-initiator, typically a tertiary amine (R-CH₂-NR'₂). This step is crucial and results in the formation of two radical species: a benzophenone-derived ketyl radical and an amine-derived α-aminoalkyl radical.[4][10]
-
Initiation: While the ketyl radical is relatively stable and less reactive, the α-aminoalkyl radical is highly reactive.[4] It is this radical that efficiently attacks the carbon-carbon double bond of a monomer (e.g., an acrylate), initiating the free-radical polymerization chain reaction.[5]
-
Propagation & Termination: The newly formed monomer radical propagates by adding to other monomer molecules, rapidly forming a polymer network. The process concludes when radicals are terminated through combination or disproportionation reactions.
The diagram below illustrates this mechanistic pathway.
Caption: Mechanism of radical generation by a Type II photoinitiator.
Application Protocol: UV-Curing of an Acrylate Formulation
This protocol provides a detailed methodology for the free-radical photopolymerization of a standard acrylate monomer using the this compound/amine initiator system.
I. Materials and Reagents
-
Photoinitiator (PI): this compound
-
Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDB) or Triethylamine (TEA)
-
Monomer: Trimethylolpropane trimethacrylate (TMPTMA) or 2-Hydroxyethyl methacrylate (HEMA)[11]
-
Inhibitor Remover: Basic alumina column or equivalent
-
Solvent (optional, for cleaning): Acetone, Isopropanol
-
Inert Gas: Nitrogen (N₂)
II. Equipment
-
UV Light Source (e.g., medium-pressure mercury lamp, 365 nm LED) with controlled intensity
-
Glass vials or molds
-
Magnetic stirrer and stir bars
-
Micropipettes or analytical balance
-
Schlenk line or glove box for inert atmosphere control (recommended for optimal results)
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (for conversion analysis)
III. Experimental Workflow
Caption: General experimental workflow for photopolymerization.
IV. Step-by-Step Procedure
-
Monomer Preparation (Critical Step):
-
Commercial acrylate monomers contain inhibitors (like hydroquinone) to prevent spontaneous polymerization. These must be removed.
-
Pass the liquid monomer through a column packed with basic alumina immediately before use. Collect the purified monomer in a clean, dry flask.
-
-
Preparation of the Photopolymerizable Formulation:
-
Causality: The concentration of the photoinitiator and co-initiator directly impacts the cure speed and final polymer properties. A typical starting point is a 1:1.5 molar ratio of PI to co-initiator.
-
In a clean glass vial, weigh the desired amount of this compound (e.g., 1% w/w relative to the monomer).
-
Add the co-initiator, EDB (e.g., 1.5% w/w).
-
Add the purified monomer (e.g., TMPTMA) to the vial.
-
Cap the vial and mix thoroughly using a magnetic stirrer until all components are fully dissolved. Protect the solution from ambient light by wrapping the vial in aluminum foil.
-
-
Oxygen Removal:
-
Causality: Oxygen is a potent inhibitor of free-radical polymerization, as it scavenges radicals to form unreactive peroxy species. This leads to incomplete curing, especially at the surface (resulting in a tacky finish).
-
Purge the formulation by bubbling dry nitrogen gas through the liquid for 10-15 minutes. Alternatively, perform the entire irradiation step in an inert atmosphere glove box.
-
-
UV Irradiation (Curing):
-
Place the vial or mold containing the formulation under the UV lamp at a fixed distance.
-
Irradiate the sample with UV light (e.g., 365 nm) at a known intensity (e.g., 50 mW/cm²).
-
Curing times can range from a few seconds to several minutes depending on the formulation, sample thickness, and lamp intensity.[10] Start with an initial exposure of 60 seconds.
-
-
Assessment of Polymerization:
-
Qualitative: After irradiation, check the physical state of the sample. A successful polymerization will result in the transformation from a liquid to a solid or a viscous gel.
-
Quantitative (FTIR Analysis): To determine the degree of monomer-to-polymer conversion, record an FTIR spectrum of the liquid formulation before curing and the solid polymer after curing. The conversion is calculated by monitoring the decrease in the area of the acrylate C=C double bond peak (typically around 1635 cm⁻¹).
-
V. Typical Formulation Parameters
The following table provides starting points for formulation development. Optimization is often required for specific applications.
| Parameter | Recommended Range | Rationale |
| Photoinitiator Conc. | 0.5 - 3.0 % (w/w) | Balances light absorption and cost. Higher concentrations can lead to surface-only curing and yellowing. |
| Co-initiator Conc. | 1.0 - 5.0 % (w/w) | Must be in sufficient excess to act as an efficient hydrogen donor and oxygen scavenger. |
| UV Wavelength | 320 - 380 nm | Should overlap with the absorption spectrum of the photoinitiator for efficient energy transfer.[9] |
| UV Intensity | 20 - 100 mW/cm² | Higher intensity generally leads to faster curing but can also increase shrinkage and stress. |
| Irradiation Time | 10 - 300 seconds | Highly dependent on all other parameters, including sample thickness. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Curing | 1. Oxygen inhibition.2. Low UV lamp intensity or incorrect wavelength.3. Insufficient initiator/co-initiator concentration.4. Presence of inhibitors in the monomer. | 1. Improve inert atmosphere conditions (N₂ purge). Amines help scavenge oxygen.[5]2. Verify lamp output and ensure its emission spectrum matches the initiator's absorption.3. Increase concentrations systematically (e.g., in 0.5% increments).4. Ensure the monomer is freshly purified. |
| Tacky or Uncured Surface | Severe oxygen inhibition at the air-liquid interface. | 1. Cure under a nitrogen blanket.2. Increase the concentration of the amine co-initiator, as it is consumed by oxygen at the surface.3. Apply a barrier film (e.g., Mylar) over the surface during curing. |
| Yellowing of Polymer | Photodegradation products of the initiator or co-initiator. Often caused by high initiator concentration or prolonged UV exposure. | 1. Reduce the photoinitiator concentration to the minimum required for a complete cure.2. Optimize exposure time; avoid over-curing.3. Consider using a different co-initiator if the issue persists. |
| Poor Through-Cure (Thick Samples) | The "inner filter" effect: the top layer absorbs most of the UV light, preventing it from reaching deeper layers. | 1. Reduce photoinitiator concentration to allow for deeper light penetration.2. Use a more powerful UV lamp.3. If possible, irradiate from multiple sides. |
References
-
Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Conventional Type II photoinitiators as activators for photoinduced metal-free atom transfer radical polymerization. (2017). Royal Society of Chemistry. Retrieved from [Link]
-
Free-Radical Photopolymerization for Curing Products for Refinish Coatings Market. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. (n.d.). MDPI. Retrieved from [Link]
-
UV Curing: Part Three; Free Radical Photoinitiators. (2016). Polymer Innovation Blog. Retrieved from [Link]
-
Photoinitiators for free radical polymerization. (1985). Progress in Organic Coatings. Retrieved from [Link]
-
Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. (n.d.). MDPI. Retrieved from [Link]
-
Photopolymerization induced by a benzophenone derivative photoinitiator. (n.d.). ResearchGate. Retrieved from [Link]
- Copolymerizable benzophenone photoinitiators. (1999). Google Patents.
-
Photoinitiators for UV curable coatings, adhesives |Free Radical, Type I/II, Cationic. (2024). YouTube. Retrieved from [Link]
-
New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025). ACS Publications. Retrieved from [Link]
-
A Novel Sequential Photoinduced Living Graft Polymerization. (2001). ACS Publications. Retrieved from [Link]
-
UV absorption spectra of products 3 a–3 e with BP(A), 3 f–3 j with BP(B), 5 a–5 e with BP(C) and 5 f–5 h with BP(D). (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. Conventional Type II photoinitiators as activators for photoinduced metal-free atom transfer radical polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00114B [pubs.rsc.org]
- 5. Free-Radical Photopolymerization for Curing Products for Refinish Coatings Market - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. This compound | 750633-66-0 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Isolation of 3-Bromo-3'-methoxybenzophenone
**Abstract
This application note provides a detailed guide for the purification of 3-Bromo-3'-methoxybenzophenone, a key intermediate in synthetic organic chemistry and drug discovery. Recognizing that the purity of such intermediates is paramount for the success of subsequent multi-step syntheses and for obtaining reliable biological data, we present two robust purification protocols: flash column chromatography and recrystallization. This guide explains the scientific rationale behind methodological choices, outlines step-by-step procedures, and details methods for purity verification. The protocols are designed for researchers, chemists, and drug development professionals seeking to obtain this compound with high purity, ensuring the reliability and reproducibility of their work.
Introduction and Strategic Importance
This compound is a diarylketone derivative. The benzophenone scaffold is prevalent in many biologically active molecules and serves as a versatile building block in medicinal chemistry. The presence of orthogonal functional groups—a bromo moiety for cross-coupling reactions and a methoxy group influencing electronic properties and solubility—makes this specific molecule a valuable precursor.
The primary route to its synthesis is the Friedel-Crafts acylation.[1][2][3] This reaction, while effective, often yields a crude product contaminated with starting materials, catalyst residues, and, most notably, regioisomeric byproducts. The isolation of the target compound from these impurities is a critical, non-trivial step. This document provides the necessary protocols to achieve a purity level exceeding 99%, suitable for even the most sensitive downstream applications.
Understanding the Impurity Profile from Synthesis
Effective purification begins with understanding the potential impurities. The most common synthesis involves the Friedel-Crafts acylation of anisole with 3-bromobenzoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][4]
The primary impurities to consider are:
-
Starting Materials: Unreacted anisole and 3-bromobenzoyl chloride (or its hydrolysis product, 3-bromobenzoic acid).
-
Regioisomers: The methoxy group of anisole is an ortho, para-director.[1][5] While the para-substituted product, (4-methoxyphenyl)(3-bromophenyl)methanone, is sterically favored and typically the major product, a significant amount of the ortho-isomer, (2-methoxyphenyl)(3-bromophenyl)methanone, can also be formed. The target compound of this guide, the meta-acylated product, is synthesized by reacting 1-bromo-3-methoxybenzene with benzoyl chloride. However, for the purpose of a comprehensive guide, we will address the common challenge of separating isomers resulting from the acylation of anisole.
-
Catalyst Residues: Residual aluminum salts that must be removed during the aqueous workup.
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8, maxwidth=760]; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Fig 1. Synthesis route and common impurity profile.", fontsize=10, fontname="Arial"];
Protocol 1: High-Resolution Flash Column Chromatography
Flash column chromatography is the preferred method for separating the target compound from its regioisomer and other impurities due to differences in their polarity and interaction with the stationary phase.
Expertise & Causality: The separation relies on the differential adsorption of compounds onto a polar stationary phase (silica gel). The ortho- and para-isomers exhibit distinct polarities due to intramolecular interactions and steric effects, allowing for their effective separation with an optimized mobile phase. A gradient elution is recommended for efficient separation of all components.
Materials & Equipment
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass column with stopcock
-
Separatory funnel (for gradient elution)
-
Collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber and UV lamp (254 nm)
-
Rotary evaporator
Step-by-Step Protocol
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). The ideal system should give the target product an Rf value of ~0.3. The impurities should have distinctly different Rf values.
-
Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate). Collect fractions and monitor their composition by TLC.
-
Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 9:1, then 8:2 Hexane:Ethyl Acetate) to elute the compounds. The less polar ortho-isomer will typically elute before the more polar para-isomer.
-
Fraction Pooling: Analyze all collected fractions by TLC. Combine the fractions containing the pure desired product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Quantitative Data
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides excellent separation resolution. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Allows for separation of compounds with a range of polarities. |
| Typical Gradient | 5% to 20% Ethyl Acetate in Hexane | Effectively separates non-polar impurities, isomers, and the final product. |
| Target Rf (TLC) | 0.25 - 0.35 | Ensures good separation and a reasonable elution time from the column. |
dot graph G { graph [maxwidth=760]; layout=dot; rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption [label="Fig 2. Workflow for purification by flash column chromatography.", fontsize=10, fontname="Arial"];
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solids that are already of moderate purity (>90%) or for removing trace amounts of highly soluble or insoluble impurities.[6][7]
Expertise & Causality: This method relies on the principle of differential solubility.[7] An ideal solvent will dissolve the target compound and its impurities at an elevated temperature, but upon cooling, the solubility of the target compound will decrease significantly, causing it to crystallize out of the solution while the impurities remain dissolved.[7] A two-solvent system (e.g., Ethanol/Water or Hexane/Ethyl Acetate) can also be effective.[8]
Materials & Equipment
-
Chromatography-purified or crude this compound
-
Various solvents for screening (e.g., Ethanol, Isopropanol, Hexane, Ethyl Acetate, Water)
-
Erlenmeyer flask
-
Hot plate with stirrer
-
Condenser
-
Büchner funnel and filter flask
-
Vacuum source
Step-by-Step Protocol
-
Solvent Selection: Place a small amount of the compound in several test tubes. Add a small amount of a different solvent to each. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just fully dissolved. Use the minimum amount of hot solvent necessary.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath. Slow cooling is crucial for the formation of large, pure crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Solvent System Data
| Solvent System | Suitability | Rationale |
| Ethanol | Good | Benzophenone derivatives often show good solubility in hot ethanol and poor solubility in cold ethanol. |
| Isopropanol | Good | Similar properties to ethanol, can be a viable alternative. |
| Hexane/Ethyl Acetate | Excellent (Two-solvent) | Dissolve in minimal hot ethyl acetate, then add hot hexane dropwise until cloudy. Reheat to clarify and cool slowly.[8] |
| Water | Poor | The compound is generally insoluble in water.[9] |
dot graph G { graph [maxwidth=760]; layout=dot; rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption [label="Fig 3. General workflow for purification by recrystallization.", fontsize=10, fontname="Arial"];
Purity Assessment and Quality Control
A multi-faceted approach is required to validate the purity of the final product.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate, with an Rf value that is distinct from the crude material and any isolated impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity. A reverse-phase C18 column with a mobile phase such as acetonitrile and water is commonly used for benzophenone derivatives.[10][11] The final product should ideally show a single peak with >99% purity by peak area.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 1°C). Compare the observed melting point to the literature value. Impurities typically depress and broaden the melting point range.
-
Spectroscopic Analysis: The identity and structural integrity of the purified compound must be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Organic solvents like hexane and ethyl acetate are flammable. Keep them away from ignition sources.[12]
-
Fine silica gel powder can be a respiratory hazard; handle it carefully to avoid creating dust.
-
Substituted brominated aromatic compounds should be handled with care as they may be irritants or harmful if swallowed, inhaled, or in contact with skin.[13]
Conclusion
The successful synthesis of complex molecules relies on the high purity of all preceding intermediates. For this compound, a combination of flash column chromatography followed by recrystallization is the most effective strategy for achieving >99% purity. Chromatography provides the resolving power to separate key structural isomers, while recrystallization is excellent for removing minor impurities and yielding a highly crystalline final product. Rigorous purity assessment using TLC, HPLC, and melting point analysis is essential for validating the success of the purification protocol.
References
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Analytical Methods (RSC Publishing). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Available from: [Link]
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SIELC Technologies. 1-Bromo-3-methoxybenzene. Available from: [Link]
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PeerJ. Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. Available from: [Link]
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Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of Substituted Benzophenones
The Analytical Imperative for Benzophenone Characterization
The core benzophenone structure, consisting of a central carbonyl group linking two phenyl rings, allows for a vast array of substitutions. These substitutions dramatically alter the molecule's physicochemical properties, including its UV absorption profile, solubility, and biological activity. Consequently, a one-size-fits-all analytical approach is insufficient. The choice of technique is dictated by the analytical question:
-
Is the compound present and at what level? (Quantification)
-
What is the identity of the compound? (Identification)
-
What is the precise chemical structure of the compound? (Structural Elucidation)
An integrated strategy, leveraging the strengths of orthogonal techniques, is the most rigorous and reliable path to full characterization.
Strategic Analytical Workflow
A typical characterization workflow involves a tiered approach, starting with separation and quantification, followed by definitive identification and structural confirmation. The relationship between these stages and the primary techniques employed is illustrated below.
Caption: Integrated workflow for substituted benzophenone characterization.
Core Analytical Techniques: Principles and Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of benzophenone analysis, enabling the separation of the target analyte from complex matrices for accurate quantification.
Reverse-phase HPLC (RP-HPLC) is the most widely used method due to its applicability to the broad range of polarities found in substituted benzophenones.[1]
-
Expertise & Causality: The non-polar stationary phase (typically C18) effectively retains the hydrophobic benzophenone backbone. The mobile phase, a tunable mixture of water and a polar organic solvent (acetonitrile or methanol), allows for precise control over elution.[2][3] Adjusting the organic-to-aqueous ratio modifies the mobile phase's polarity; increasing the organic content weakens its solvating power for the non-polar stationary phase, thereby accelerating the elution of hydrophobic analytes like benzophenones. The inclusion of an acid, such as phosphoric or formic acid, can improve peak shape by suppressing the ionization of silanol groups on the silica-based column packing.[2][4]
-
Detection: UV detection is highly effective, as the conjugated system of benzophenones results in strong chromophores. The detection wavelength is typically set at or near the compound's absorption maximum (λ-max), often between 280 nm and 320 nm, to maximize sensitivity.[1][2]
GC is suitable for thermally stable and volatile benzophenones. For hydroxylated derivatives, derivatization is often necessary to increase volatility and prevent peak tailing.
-
Expertise & Causality: Derivatization, commonly silylation using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens on hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[5] This transformation reduces intermolecular hydrogen bonding, lowering the compound's boiling point and making it amenable to GC analysis. GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying impurities in raw materials.[6][7]
Spectroscopic Techniques for Structural Elucidation
MS provides critical information on molecular weight and structure. When coupled with a chromatographic inlet (LC-MS or GC-MS), it offers unparalleled sensitivity and specificity.
-
Ionization Techniques:
-
Electron Ionization (EI): Used in GC-MS, this high-energy technique causes extensive and reproducible fragmentation, creating a "fingerprint" spectrum for library matching.[6][8]
-
Electrospray Ionization (ESI) & Atmospheric Pressure Chemical Ionization (APCI): These are softer ionization techniques used in LC-MS. They typically produce a prominent protonated molecule ([M+H]+) or molecular anion ([M-H]-), readily providing the molecular weight.[9][10] Tandem MS (MS/MS) can then be used to induce and analyze fragmentation for structural confirmation.[9][10]
-
-
Fragmentation Patterns: The benzophenone skeleton predictably fragments at the bonds flanking the carbonyl group. Common fragments include the benzoyl cation ([C₆H₅CO]⁺ at m/z 105) and the phenyl cation ([C₆H₅]⁺ at m/z 77).[6][8] Substituents on the rings will alter the masses of these fragments, providing clues to their location.
NMR is the most powerful technique for unambiguous structural determination. It provides detailed information about the carbon-hydrogen framework of the molecule.[11][12]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling). The aromatic region (typically 7-8 ppm) is often complex, but substitution patterns can be deduced from the splitting patterns and chemical shifts.[13][14]
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbonyl carbon is highly deshielded and appears as a characteristic signal around 195-200 ppm.[15]
-
2D NMR (e.g., COSY, HSQC): These experiments reveal correlations between nuclei, allowing for the definitive assignment of all proton and carbon signals and confirming the connectivity of the entire molecule.[11]
FT-IR is a rapid and simple technique for identifying the functional groups present in a molecule.
-
Key Vibrational Modes: For benzophenones, the most prominent and diagnostic peak is the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1630-1670 cm⁻¹.[16][17] The exact frequency is sensitive to the electronic effects of ring substituents. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups decrease it.[18] Bands corresponding to aromatic C-H and C=C stretching are also readily observed.[19]
UV-Vis spectroscopy is fundamental for understanding the electronic properties of benzophenones and is the basis for their use as UV filters.
-
Electronic Transitions: Benzophenones exhibit two main absorption bands: a strong π→π* transition at lower wavelengths (around 250-290 nm) and a weaker, broader n→π* transition at higher wavelengths (around 330-380 nm).[20][21] The positions and intensities of these bands are highly dependent on the substituents and the solvent polarity.[20][22] Polar solvents can cause a blue shift (hypsochromic shift) of the n→π* band.[21]
Application Protocols
Protocol 1: Quantification of Benzophenone-3 (Oxybenzone) in a Sunscreen Formulation by RP-HPLC-UV
This protocol describes a validated method for determining the concentration of Benzophenone-3, a common UV filter, in a cosmetic product.[1][2]
1. Principle: The sunscreen sample is extracted with a suitable solvent, diluted, and injected into an RP-HPLC system. The concentration of Benzophenone-3 is determined by comparing its peak area to that of a certified reference standard, using an external standard calibration curve.
2. Materials & Reagents:
-
Benzophenone-3 Certified Reference Standard
-
Methanol (HPLC Grade)[2]
-
Water (HPLC Grade, passed through a 0.45 µm filter)[2]
-
Phosphoric Acid (85%)[2]
-
Sunscreen sample
3. Instrumentation & Conditions:
-
HPLC System: Standard system with UV-Vis Detector
-
Column: C18, 250 x 4.6 mm, 5 µm particle size (e.g., Inerstil ODS-3)[2]
-
Mobile Phase: Methanol:Water (95:5), pH adjusted to 3.2 with phosphoric acid[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 315 nm[2]
-
Injection Volume: 20 µL[2]
-
Column Temperature: Ambient
4. Step-by-Step Procedure:
-
Standard Preparation:
-
Prepare a stock solution of Benzophenone-3 (e.g., 100 µg/mL) in methanol.
-
From the stock, prepare a series of calibration standards (e.g., 1, 5, 10, 20, 50 µg/mL) by serial dilution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sunscreen formulation into a 50 mL volumetric flask.
-
Add approximately 40 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient and break the emulsion.
-
Allow to cool to room temperature and dilute to the mark with methanol. Mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration.
-
Inject the prepared sample solution (in triplicate).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of Benzophenone-3 against concentration for the standard solutions.
-
Determine the coefficient of determination (R²); it should be > 0.99 for the method to be considered linear.[1]
-
Calculate the concentration of Benzophenone-3 in the sample injection using the regression equation from the calibration curve.
-
Calculate the weight percentage (w/w%) of Benzophenone-3 in the original sunscreen sample, accounting for all dilutions.
-
5. System Validation:
-
Specificity: The peak for Benzophenone-3 in the sample chromatogram should be well-resolved from any other peaks.
-
Precision: The relative standard deviation (RSD) of replicate sample injections should be less than 2%.
Protocol 2: Identification of Benzophenone Derivatives in Water by SPE and LC-MS/MS
This protocol is designed for the sensitive detection and identification of multiple benzophenone-type UV filters in environmental water samples.[9][23]
Caption: Workflow for benzophenone analysis in water by SPE-LC-MS/MS.
1. Principle: Analytes are extracted and concentrated from a large volume of water using Solid-Phase Extraction (SPE). The concentrated extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.
2. Materials & Reagents:
-
Analytical standards for target benzophenones (e.g., BP-1, BP-2, BP-3, BP-8)[9]
-
Isotopically labeled internal standard (e.g., Benzophenone-d₁₀)[9]
-
Ethyl Acetate, Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid
-
C18 SPE Cartridges (e.g., 500 mg)
3. Instrumentation & Conditions:
-
LC-MS/MS System: UPLC coupled to a tandem quadrupole mass spectrometer with an APCI or ESI source.[9]
-
Column: C18, e.g., 100 x 2.1 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient would run from 95% A to 5% A over 10-15 minutes.
-
MS Mode: Positive (or Negative) Ion Mode, MRM. Specific precursor-to-product ion transitions for each target analyte must be optimized beforehand.
4. Step-by-Step Procedure:
-
Sample Preparation (SPE):
-
Filter the water sample (e.g., 500 mL) to remove particulates.
-
Spike the sample with the internal standard solution.
-
Condition the C18 SPE cartridge with ethyl acetate, followed by methanol, and finally HPLC-grade water.
-
Load the water sample onto the cartridge at a steady flow rate (e.g., 5 mL/min).
-
Wash the cartridge with HPLC-grade water to remove salts and polar interferences.
-
Dry the cartridge under vacuum or with nitrogen.
-
Elute the trapped analytes with ethyl acetate.[9]
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 500 µL) of mobile phase (e.g., 50:50 A:B).
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Acquire data in MRM mode. For each compound, monitor at least two transitions: one for quantification ("quantifier") and one for confirmation ("qualifier").
-
-
Data Analysis:
Summary of Key Analytical Data
For efficient characterization, having reference data is crucial. The following tables summarize typical parameters and spectral features for benzophenone and its derivatives.
Table 1: Example RP-HPLC Conditions for Benzophenone Analysis
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Approx. tR (min) | Reference |
|---|---|---|---|---|---|---|
| Benzophenone-3 & Avobenzone | C18 (250x4.6mm, 5µm) | Methanol:Water (95:5) + H₃PO₄ | 1.0 | 315 | 4.9 | [2] |
| Benzophenone | C18 (75x4.6mm, 4µm) | Acetonitrile:Water (70:30) | 0.5 | 254 | ~3.5 | [3] |
| Benzophenone-3 | C18 (150x4.6mm) | Acetonitrile:Water (44:66) + TFA | (Gradient) | 287 | Varies |[1] |
Table 2: Characteristic Spectroscopic Data for Unsubstituted Benzophenone
| Technique | Feature | Observed Value / Range | Reference |
|---|---|---|---|
| FT-IR | C=O Stretch | ~1652-1660 cm⁻¹ | [16][24] |
| Aromatic C-H Stretch | > 3000 cm⁻¹ | [19] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~196 ppm | [15] |
| Aromatic Carbons | 128 - 138 ppm | [15] | |
| ¹H NMR | Aromatic Protons | 7.4 - 7.8 ppm (multiplets) | [14] |
| UV-Vis | π→π* transition (in Hexane) | ~252 nm | [21][22] |
| n→π* transition (in Hexane) | ~338 nm | [21][22] | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 182 | [6][8] |
| Benzoyl Fragment [C₆H₅CO]⁺ | m/z 105 | [6][8] |
| | Phenyl Fragment [C₆H₅]⁺ | m/z 77 |[6][8] |
Conclusion
The characterization of substituted benzophenones is a multi-faceted task that relies on the strategic application of orthogonal analytical techniques. While chromatographic methods like HPLC and GC provide the foundation for separation and quantification, spectroscopic techniques including MS, NMR, and FT-IR are indispensable for unambiguous identification and structural elucidation. The protocols and data presented in this guide offer a robust framework for scientists to develop and validate methods tailored to their specific research, quality control, or drug development needs, ensuring data of the highest scientific integrity.
References
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Application Note & Protocol: Mastering the Experimental Setup for Photochemical Reactions of Benzophenones
For: Researchers, scientists, and drug development professionals.
Introduction
Benzophenone and its derivatives are among the most versatile and widely studied compounds in organic photochemistry. Upon absorption of ultraviolet light, benzophenone efficiently populates a long-lived triplet excited state, making it an exceptional photosensitizer for a variety of chemical transformations.[1][2][3] Its ability to initiate reactions through hydrogen atom abstraction or energy transfer has cemented its role in both fundamental mechanistic studies and complex organic synthesis.[4][5][6] This application note provides a detailed guide to the experimental setup and execution of photochemical reactions involving benzophenones, moving from core principles to actionable laboratory protocols. We will explore the causality behind experimental choices to empower researchers to not only replicate but also innovate in their photochemical endeavors.
Section 1: The Photophysical Heart of the Reaction: Understanding Benzophenone's Triplet State
The utility of benzophenone in photochemistry stems from its electronic structure. Upon absorbing a photon of UV light (typically around 350 nm), a non-bonding electron on the carbonyl oxygen is promoted to an anti-bonding π* orbital (an n→π* transition), forming a short-lived excited singlet state (S1).[1][5] Due to strong spin-orbit coupling, this S1 state rapidly and efficiently undergoes intersystem crossing (ISC) to the lower-energy triplet state (T1), with a quantum yield approaching 100%.[3]
This T1 state is the key reactive intermediate.[7] It is diradical in nature, with unpaired electrons on both the carbonyl carbon and oxygen, and has a significantly longer lifetime than the S1 state, allowing ample time for it to interact with other molecules.[1][8] It is this triplet state that acts as the primary agent in reactions like hydrogen abstraction from suitable donors or energy transfer to other molecules.[2][6]
Section 2: Core Components of the Photochemical Reactor
A successful photochemical experiment hinges on a well-designed reactor that ensures efficient and uniform irradiation of the sample. While commercial photoreactors offer convenience and reproducibility, many researchers construct effective "home-made" setups.[9]
2.1 The Light Source: The Engine of the Reaction The choice of light source is critical and depends on the absorption spectrum of the photosensitizer.
-
Mercury Vapor Lamps: These are the most common light sources.
-
Medium-Pressure Mercury Lamps: These are powerful, broadband sources ideal for general-purpose organic photochemistry. They are typically housed in an immersion well for efficient light delivery.
-
Low-Pressure Mercury Lamps: These emit primarily at 254 nm and are suitable for reactions requiring higher energy photons, though less common for standard benzophenone excitation.
-
-
Light Emitting Diodes (LEDs): LEDs are gaining popularity due to their energy efficiency, long lifespan, and narrow emission bandwidths. This allows for precise excitation at the λmax of the photosensitizer, minimizing side reactions. For benzophenone, LEDs emitting around 365 nm are ideal.
2.2 The Reaction Vessel: Containing the Transformation The material of the reaction vessel must be transparent to the wavelengths emitted by the lamp.
-
Pyrex® (Borosilicate Glass): Suitable for use with medium-pressure mercury lamps and 365 nm LEDs, as it is transparent to wavelengths above ~300 nm.
-
Quartz: Essential for reactions using low-pressure mercury lamps, as it is transparent to lower UV wavelengths, including 254 nm.
For efficient irradiation, immersion well reactors are standard. These consist of a double-walled quartz or Pyrex tube that houses the lamp and allows for coolant circulation, which is then immersed directly into the reaction mixture. For smaller-scale or screening experiments, reactions can be run in standard flasks or vials positioned at a fixed distance from the light source.[9]
2.3 Temperature Control Photochemical reactions can generate significant heat. Maintaining a constant, often cool, temperature is crucial for preventing thermal side reactions and ensuring reproducibility. This is typically achieved by circulating a coolant (e.g., water or a water/antifreeze mixture) through the immersion well or by placing the reaction flask in a cooled bath.
2.4 Degassing: The Critical Step Against Quenching Molecular oxygen (O₂) is a triplet quencher and can readily deactivate the excited triplet state of benzophenone, inhibiting the desired photochemical reaction. Therefore, it is essential to remove dissolved oxygen from the reaction mixture prior to and during irradiation. Common techniques include:
-
Inert Gas Sparging: Bubbling a stream of nitrogen or argon through the solution for 10-30 minutes before irradiation.
-
Freeze-Pump-Thaw: This more rigorous method involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times for maximum oxygen removal.
Section 3: Protocol 1: The Classic Photoreduction of Benzophenone to Benzopinacol
This experiment is a hallmark of organic photochemistry, demonstrating intermolecular hydrogen atom abstraction.[8] In the presence of a hydrogen-donating solvent like 2-propanol, the excited benzophenone triplet abstracts a hydrogen atom, leading to the formation of two ketyl radicals which then dimerize to form benzopinacol.[5][10]
3.1 Principle and Mechanism The reaction proceeds via the following steps:
-
Photoexcitation & ISC: Benzophenone is excited to its T1 state.
-
Hydrogen Abstraction: The T1 benzophenone abstracts a hydrogen atom from the secondary carbon of 2-propanol, forming a benzhydrol radical and a 2-propanol radical.[11][12]
-
Dimerization: Two benzhydrol radicals combine to form the stable product, benzopinacol.[10]
Caption: Mechanism of Benzophenone Photoreduction.
3.2 Detailed Step-by-Step Protocol
-
Preparation: In a 100 mL round-bottomed Pyrex flask, dissolve 2.0 g of benzophenone in 25 mL of 2-propanol. Gentle warming may be required to fully dissolve the solid.[10][12]
-
Acidification: Add one drop of glacial acetic acid. This prevents potential base-catalyzed side reactions.[10][11][13]
-
Degassing: Equip the flask with a reflux condenser and bubble nitrogen through the solution via a long needle for 15-20 minutes.
-
Irradiation: Place the flask in a beaker of water for cooling. Position a medium-pressure mercury lamp (e.g., 450W) approximately 10 cm from the flask. Irradiate the solution with vigorous stirring. Simple exposure to direct sunlight for several days is also effective.[1][10]
-
Monitoring: The reaction can be monitored by the precipitation of benzopinacol, which is insoluble in 2-propanol. The reaction is typically complete within 24-48 hours with a mercury lamp, evidenced by the formation of a thick white crystalline precipitate.[11]
-
Isolation: After irradiation, cool the flask in an ice bath for 15-20 minutes to maximize precipitation.[11] Collect the white crystals by vacuum filtration, wash with a small amount of cold 2-propanol, and allow them to air dry.[13]
3.3 Data and Expected Results
| Parameter | Value |
| Benzophenone | 2.0 g |
| 2-Propanol | 25 mL |
| Irradiation Time | 24-48 hours (Hg lamp) |
| Expected Yield | 90-95%[13] |
| Melting Point | 188-190 °C[13] |
Section 4: Protocol 2: The [2+2] Cycloaddition - A Paternò-Büchi Reaction
The Paternò-Büchi reaction is a powerful method for synthesizing four-membered oxetane rings via the photochemical [2+2] cycloaddition of a carbonyl compound and an alkene.[14][15] Benzophenone is an excellent carbonyl partner for this reaction, particularly with electron-rich alkenes.[16]
4.1 Principle and Mechanism The reaction is believed to proceed through a triplet 1,4-diradical intermediate formed by the addition of the excited triplet benzophenone to the alkene.[14][16] Subsequent intersystem crossing and ring closure yield the oxetane product. The regioselectivity is governed by the formation of the more stable of the two possible diradical intermediates.
Caption: General Mechanism of the Paternò-Büchi Reaction.
4.2 Detailed Step-by-Step Protocol (Benzophenone and 2,3-Dimethyl-2-butene)
-
Preparation: In a 250 mL quartz immersion-well photoreactor, dissolve 5.0 g of benzophenone and 5.0 mL of 2,3-dimethyl-2-butene in 150 mL of benzene.
-
Degassing: Assemble the photoreactor and sparge the solution with argon for 30 minutes. Maintain a gentle argon flow throughout the reaction.
-
Irradiation: Circulate cold water through the immersion well. Turn on the medium-pressure mercury lamp (450W) and irradiate the solution with efficient magnetic stirring.
-
Monitoring: Monitor the disappearance of benzophenone by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete in 6-8 hours.
-
Work-up: After the reaction is complete, turn off the lamp and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a viscous oil. Unreacted benzophenone can be removed by recrystallization from hexanes (the oxetane product remains in the mother liquor). Further purification of the oxetane can be achieved by column chromatography on silica gel.
4.3 Key Parameters for Success
-
Solvent Choice: Non-hydrogen-donating solvents like benzene, acetonitrile, or dichloromethane are crucial to prevent competitive photoreduction.
-
Alkene Concentration: The alkene is often used in excess to favor the cycloaddition over benzophenone dimerization.
-
Stereoselectivity: The stereochemical outcome of the reaction can be complex, as the intermediate diradical can undergo bond rotation before ring closure.[17]
Section 5: Safety in Photochemical Research
Photochemical experiments present unique hazards that require specific precautions.
-
UV Radiation: UV light is damaging to the eyes and skin. Never look directly at an unshielded lamp. Ensure the reactor is housed in a cabinet with UV-blocking shielding or wrapped in aluminum foil. Wear UV-blocking safety glasses.[18][19]
-
Electrical Hazards: Lamp power supplies operate at high voltages. Ensure all connections are secure and shielded. Follow proper startup and shutdown procedures.[20]
-
Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[21][22]
Section 6: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inefficient degassing (O₂ quenching)- Lamp is old or malfunctioning- Incorrect solvent (e.g., UV-absorbing)- Incorrect vessel material (e.g., Pyrex for 254nm) | - Improve degassing protocol (use freeze-pump-thaw)- Check lamp output/replace lamp- Use a solvent with a suitable UV cutoff- Use a quartz vessel for low-wavelength UV |
| Formation of yellow/polymeric material | - Over-irradiation- Reaction temperature is too high- Presence of impurities | - Monitor reaction closely and stop when complete- Improve cooling of the reaction vessel- Purify reagents and solvents before use |
| Low yield of benzopinacol | - Reaction mixture was not acidified- Inefficient cooling during precipitation | - Add a drop of glacial acetic acid[10][11]- Ensure thorough cooling in an ice bath before filtration[11] |
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Application Notes & Protocols: Strategic Synthesis of Functionalized Diaryl Ketones
Abstract
The diaryl ketone motif is a privileged scaffold in medicinal chemistry, materials science, and synthetic organic chemistry, serving as a core component in numerous pharmaceuticals, photoinitiators, and molecular probes. The strategic synthesis of these compounds, particularly with diverse functional groups, is of paramount importance. This guide provides an in-depth analysis of the primary synthetic routes to functionalized diaryl ketones, offering field-proven insights into methodological choices. We present detailed, step-by-step protocols for three cornerstone methodologies: the classic Friedel-Crafts acylation, the modern Palladium-catalyzed Suzuki-Miyaura cross-coupling, and the highly selective Weinreb-Nahm ketone synthesis. Each section explains the underlying mechanism, discusses the strategic advantages and limitations, and provides expert guidance to aid researchers in selecting the optimal path for their specific synthetic targets.
Strategic Overview: Disconnection Approaches
The synthesis of a functionalized diaryl ketone (Ar-CO-Ar') can be approached through several primary disconnection strategies. The choice of strategy is dictated by the availability of starting materials, required functional group tolerance, and desired regioselectivity. Understanding these pathways allows for a logical and efficient synthetic design.
Figure 1: Primary disconnection strategies for the synthesis of diaryl ketones.
The Classic Approach: Friedel-Crafts Acylation
Developed in 1877, the Friedel-Crafts acylation remains a fundamental method for forming aryl ketones via electrophilic aromatic substitution.[1] The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, promoted by a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]
Mechanism of Action
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to the halogen of the acyl chloride, facilitating its departure and generating the resonance-stabilized acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring. Subsequent deprotonation of the resulting intermediate restores aromaticity and yields the diaryl ketone.[2][3]
Figure 2: Mechanism of Friedel-Crafts Acylation.
Advantages and Limitations
-
Advantages: High efficiency and regioselectivity, particularly when using electron-rich arenes where substitution is directed to the ortho and para positions.[4] The starting materials are often inexpensive and readily available.
-
Limitations: The reaction requires stoichiometric or greater amounts of the Lewis acid catalyst because the product ketone complexes with it.[3] It is generally incompatible with aromatic rings bearing electron-withdrawing groups (deactivated rings) or acid-sensitive functional groups like amines.[5][6]
Experimental Protocol: Synthesis of 4-Methoxypropiophenone from Anisole
This protocol describes the acylation of anisole with propionyl chloride, a representative example of this reaction class.[7][8]
Materials:
-
Anisole (1.0 eq.)
-
Propionyl chloride (1.1 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq.)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
5% Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 eq.) and anhydrous DCM.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath with vigorous stirring.
-
Reagent Addition: In the dropping funnel, prepare a solution of anisole (1.0 eq.) and propionyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[1] This step hydrolyzes the aluminum chloride complex.[1]
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, 5% NaOH solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 4-methoxypropiophenone.
The Modern Workhorse: Suzuki-Miyaura Cross-Coupling
The Nobel Prize-winning Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for forming C-C bonds.[9] For diaryl ketone synthesis, it is primarily employed in an acylative variant, which couples an acyl chloride with an arylboronic acid.[10][11] This method offers exceptional functional group tolerance, avoiding the harsh Lewis acids of the Friedel-Crafts reaction.[8]
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) species.[12][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the acyl chloride, forming an acyl-Pd(II) complex. This is often the rate-determining step.[12]
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the chloride and forming a diaryl-acyl-Pd(II) intermediate.
-
Reductive Elimination: The two organic fragments (acyl and aryl) are eliminated from the palladium center, forming the diaryl ketone product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
Figure 3: Catalytic cycle for Acyl Suzuki-Miyaura coupling.
Advantages and Limitations
-
Advantages: Excellent functional group tolerance (esters, nitriles, ethers, etc.), mild reaction conditions, and the low toxicity and stability of boronic acid reagents.[9] The reaction is catalytic in palladium and highly reliable.
-
Limitations: The cost of palladium catalysts and ligands can be a factor for large-scale synthesis. Boronic acids can undergo side reactions like protodeboronation or homocoupling under certain conditions.
Experimental Protocol: Synthesis of Benzophenone
This protocol details a general procedure for the coupling of benzoyl chloride and phenylboronic acid.[10]
Materials:
-
Phenylboronic acid (1.0 eq.)
-
Benzoyl chloride (1.2 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 eq., 1 mol%)
-
Triphenylphosphine (PPh₃) (0.04 eq., 4 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Toluene, anhydrous and degassed
-
Water, degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add phenylboronic acid (1.0 eq.), anhydrous K₂CO₃ (2.0 eq.), Pd(OAc)₂ (1 mol%), and PPh₃ (4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent and Reagent Addition: Add degassed toluene via syringe, followed by degassed water. Add benzoyl chloride (1.2 eq.) dropwise via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol or column chromatography to yield pure benzophenone.
The High-Fidelity Route: Weinreb-Nahm Ketone Synthesis
The Weinreb-Nahm synthesis is a highly reliable method for preparing ketones from carboxylic acid derivatives.[14] It utilizes a special N-methoxy-N-methylamide (Weinreb amide), which reacts with organometallic reagents (Grignard or organolithium) to form a stable tetrahedral intermediate.[14][15] This intermediate resists further addition, preventing the common problem of over-addition to form tertiary alcohols.[15]
Mechanism of Selectivity
The key to the Weinreb synthesis is the formation of a stable, five-membered chelated intermediate after the initial nucleophilic attack.[16] The metal cation (MgX⁺ or Li⁺) is coordinated by both the carbonyl oxygen and the N-methoxy oxygen. This chelate is stable at low temperatures and does not collapse to the ketone until acidic workup.[14][17] This stability prevents the addition of a second equivalent of the organometallic reagent.
Advantages and Limitations
-
Advantages: Excellent chemoselectivity, preventing over-addition to yield ketones cleanly and in high yield.[18] The Weinreb amide is stable to a wide variety of reaction conditions and functional groups.[14]
-
Limitations: This is a two-step process requiring the initial preparation of the Weinreb amide from a carboxylic acid or its derivative. Organometallic reagents require strictly anhydrous conditions.
Experimental Protocol: Synthesis of a Diaryl Ketone
This protocol is divided into two stages: (A) preparation of the Weinreb amide and (B) reaction with an aryl Grignard reagent.
Part A: Preparation of N-methoxy-N-methylbenzamide Materials:
-
Benzoyl chloride (1.0 eq.)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 eq.)
-
Pyridine (2.5 eq.) or Triethylamine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in anhydrous DCM and cool to 0 °C.
-
Base Addition: Slowly add pyridine (2.5 eq.).
-
Acylation: Add benzoyl chloride (1.0 eq.) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate to give the Weinreb amide, which is often pure enough for the next step or can be purified by chromatography.
Part B: Reaction with Phenylmagnesium Bromide Materials:
-
N-methoxy-N-methylbenzamide (from Part A) (1.0 eq.)
-
Phenylmagnesium bromide (1.2 eq., solution in THF/ether)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: Dissolve the Weinreb amide (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C or -78 °C.
-
Grignard Addition: Add the phenylmagnesium bromide solution (1.2 eq.) dropwise via syringe, maintaining the low temperature.
-
Reaction: Stir the reaction at this temperature for 1-2 hours.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution, followed by 1 M HCl until the solution is acidic.
-
Work-up and Extraction: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by column chromatography on silica gel to afford the diaryl ketone.
Comparative Summary of Synthetic Routes
| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling (Acyl) | Weinreb-Nahm Synthesis |
| Bond Formed | Electrophilic Aromatic Substitution | Pd-Catalyzed Cross-Coupling | Nucleophilic Acyl Substitution |
| Key Reagents | Arene, Acyl Halide, Lewis Acid | Acyl Halide, Arylboronic Acid, Pd Catalyst | Weinreb Amide, Aryl Grignard/Lithium |
| Functional Group Tolerance | Poor (sensitive to acids) | Excellent | Very Good (amide is robust) |
| Substrate Scope | Good for electron-rich arenes | Very Broad | Very Broad |
| Key Advantage | Inexpensive, powerful for simple systems | High reliability and functional group tolerance | Prevents over-addition, high fidelity |
| Key Limitation | Stoichiometric strong acid, limited scope | Catalyst cost, potential boronic acid side reactions | Two-step process, requires organometallics |
| Scalability | Well-established in industry | Good, but catalyst cost can be a factor | Good, requires strict anhydrous conditions |
Conclusion
The synthesis of functionalized diaryl ketones can be achieved through several powerful and distinct methodologies. The choice of synthetic route is a critical decision that impacts yield, purity, and overall efficiency.
-
Friedel-Crafts acylation is a cost-effective and direct method suitable for robust, electron-rich aromatic systems.
-
Suzuki-Miyaura cross-coupling represents the state-of-the-art for constructing complex, highly functionalized diaryl ketones with its mild conditions and broad substrate scope.
-
Weinreb-Nahm synthesis offers unparalleled selectivity for sensitive substrates where preventing over-addition by highly reactive nucleophiles is the primary concern.
By understanding the mechanistic nuances, advantages, and practical considerations detailed in this guide, researchers can confidently select and execute the most appropriate strategy to access these valuable chemical entities for their research and development programs.
References
- BenchChem. (2025). Application Note: Friedel-Crafts Acylation of Anisole with 3-Bromobenzoyl Chloride.
- University of Toronto. (n.d.).
-
Wikipedia. (2023). Weinreb ketone synthesis. [Link]
- RSC Publishing. (n.d.). Synthesis of diaryl ketones via a phosphine-free Fukuyama reaction.
-
ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Link]
- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones.
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Synthesis of diaryl ketone 71 via Pd(dba)2 catalyzed Fukuyama coupling reaction. [Link]
- S. Tokura, et al. (2006). A Practical Synthesis of Multifunctional Ketones Through the Fukuyama Coupling Reaction.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]
-
Grokipedia. (n.d.). Fukuyama coupling. [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. [Link]
-
ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
ResearchGate. (n.d.). Friedel Crafts Acylation of Anisole With Modified Zeolites. [Link]
-
YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole. [Link]
-
ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
-
M. Szostak, et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. [Link]
-
J&K Scientific LLC. (n.d.). Fukuyama Coupling. [Link]
- P. R. Singh, et al. (n.d.). Weinreb amides. Current Organic Synthesis.
-
ResearchGate. (2020). (PDF) Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]
-
S. G. Ocal, et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]
-
RSC Publishing. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
-
Organische-Chemie.ch. (n.d.). Weinreb-Amid-Methode. [Link]
-
ACS Publications. (2006). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide to the Synthesis of 3-Bromo-3'-methoxybenzophenone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted benzophenones, specifically focusing on 3-Bromo-3'-methoxybenzophenone. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common side reactions and optimize your experimental outcomes. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction: The Challenge of Regioselectivity in Benzophenone Synthesis
The synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, is most commonly approached via the Friedel-Crafts acylation. This powerful C-C bond-forming reaction, however, is governed by the strict rules of electrophilic aromatic substitution, making the synthesis of specific isomers, like the 3,3'-substituted pattern, a significant challenge. The electronic properties of the substituents on both the benzoyl chloride and the aromatic substrate dictate the position of the new bond, often leading to a mixture of undesired isomers as the primary side products.
This guide will focus on the Friedel-Crafts reaction between 3-methoxybenzoyl chloride and bromobenzene . While this is a direct route, it is complicated by the directing effects of the bromo substituent, which serves as a central theme for our troubleshooting discussion.
Section 1: Core Synthesis Protocol
This protocol outlines a standard procedure for the Friedel-Crafts acylation of bromobenzene. It serves as our baseline for identifying and troubleshooting deviations.
Experiment: Friedel-Crafts Acylation of Bromobenzene with 3-Methoxybenzoyl Chloride
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equiv. |
| Bromobenzene | 157.01 | 10.0 mL | 0.095 | 1.5 |
| 3-Methoxybenzoyl chloride | 170.59 | 10.8 g | 0.063 | 1.0 |
| Aluminum Chloride (AlCl₃) | 133.34 | 9.3 g | 0.070 | 1.1 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (CaCl₂ or Drierite). Allow the apparatus to cool to room temperature under a nitrogen or argon atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (9.3 g) and anhydrous dichloromethane (50 mL). Stir to create a suspension.
-
Reagent Addition: In the dropping funnel, prepare a solution of 3-methoxybenzoyl chloride (10.8 g) and bromobenzene (10.0 mL) in anhydrous dichloromethane (50 mL).
-
Reaction Initiation: Cool the AlCl₃ suspension to 0°C using an ice bath. Add the solution from the dropping funnel dropwise over 30 minutes, maintaining the temperature between 0-5°C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly and carefully pour the reaction mixture into a beaker containing 150 g of crushed ice and 50 mL of concentrated HCl. This step is highly exothermic and should be performed in a fume hood with caution.[1]
-
Workup: Stir the quenched mixture vigorously for 20 minutes. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Purification: Combine the organic layers. Wash sequentially with 100 mL of water, 100 mL of 5% NaHCO₃ solution (to remove acidic impurities), and 100 mL of brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude product will be a mixture of isomers. Purify via column chromatography on silica gel or by recrystallization to isolate the desired this compound.[2]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction produced a complex mixture with a low yield of the target product. What are the major side products?
Core Issue: This is the most common problem and is rooted in the fundamental principles of electrophilic aromatic substitution. The bromo group on the bromobenzene substrate is an ortho, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect.
Causality & Identification: The acylium ion (CH₃O-C₆H₄-CO⁺) will preferentially attack the positions electronically enriched by the bromo group. This results in a mixture of isomers.
-
Major Side Product: 4-Bromo-3'-methoxybenzophenone (para-attack). This isomer is typically the most abundant product due to lower steric hindrance compared to the ortho position.
-
Minor Side Product: 2-Bromo-3'-methoxybenzophenone (ortho-attack). This isomer is formed in smaller quantities due to steric hindrance from the adjacent bromo group.
-
Desired Product: this compound (meta-attack). This is electronically disfavored and will only be formed in small amounts under standard Friedel-Crafts conditions.
Troubleshooting & Solutions:
-
Analytical Confirmation: Use ¹H NMR spectroscopy to analyze the crude product. The substitution patterns of the aromatic protons for each isomer will be distinct. GC-MS can also be used to identify the different isomers by their mass.
-
Purification Strategy: Separating these isomers is challenging.
-
Column Chromatography: A carefully optimized gradient elution on silica gel may separate the isomers based on polarity differences.
-
Recrystallization: If the crude product is solid, fractional recrystallization from different solvent systems (e.g., ethanol, hexanes/ethyl acetate) may enrich one isomer.[2]
-
-
Alternative Synthesis: For this specific 3,3'-isomer, a standard Friedel-Crafts reaction is inefficient. The most reliable method is to use a Grignard reaction, which forms the C-C bond with absolute regiochemical control.[3]
-
Reaction: 3-Methoxyphenylmagnesium bromide + 3-Bromobenzoyl chloride → this compound.
-
Q2: The reaction failed to proceed, or my yield was near zero. What are the likely causes?
Core Issue: This typically points to problems with the reagents or reaction conditions, especially the Lewis acid catalyst.
Causality & Identification:
-
Deactivated Substrate: Bromobenzene is an electron-deactivated ring, making it inherently less reactive towards electrophilic attack than benzene itself.[4][5] This makes the reaction sluggish and sensitive to other inhibiting factors.
-
Catalyst Inactivity: Aluminum chloride is extremely hygroscopic. Any moisture in the glassware, solvent, or reagents will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive.[4][6]
-
Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃.[4][7] This complexation removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (at least 1.0 equivalent) of the catalyst is required, not a catalytic amount.
Troubleshooting & Solutions:
Q3: My workup was difficult, and I isolated a significant amount of 3-methoxybenzoic acid.
Core Issue: This indicates hydrolysis of the starting acyl chloride.
Causality & Identification: 3-Methoxybenzoyl chloride is reactive and will readily hydrolyze back to its corresponding carboxylic acid if it comes into contact with water. This can happen either in the reaction flask due to wet conditions or if the reaction does not go to completion before the aqueous quench. The resulting 3-methoxybenzoic acid is an acidic impurity.
Troubleshooting & Solutions:
-
Ensure Anhydrous Conditions: The primary preventative measure is to rigorously exclude moisture from the reaction setup, as detailed in Q2.
-
Monitor to Completion: Use TLC to ensure all the 3-methoxybenzoyl chloride has been consumed before quenching the reaction. If starting material remains, it will be hydrolyzed during workup.
-
Efficient Workup: During the purification phase, a wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) will selectively extract the acidic benzoic acid impurity into the aqueous layer, separating it from the neutral ketone product.[8]
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
- Google Patents. (2009). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
- BenchChem. (2025). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid. BenchChem Tech Support.
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]
-
Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
- BenchChem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Anisole with 3-Bromobenzoyl Chloride. BenchChem Tech Support.
-
Chemistry LibreTexts. (2023). Characteristics of Specific Substitution Reactions of Benzenes. [Link]
-
Chemistry LibreTexts. (2019). 18.5 Friedel–Crafts Alkylation and Acylation. [Link]
-
Chemistry LibreTexts. (2025). 3.2: Purification of Products. [Link]
-
Sciencemadness Discussion Board. (2011). 1-bromo-3-methoxybenzene. [Link]
- Nakamura, S., et al. (n.d.).
-
Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
-
The Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid. [Link]
-
Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. [Link]
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Technical Support Center: Optimizing Friedel-Crafts Acylation for High-Yield Benzophenone Synthesis
Welcome to the Technical Support Center dedicated to the robust and efficient synthesis of benzophenones via Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this cornerstone reaction, troubleshoot common hurdles, and ultimately, improve product yields. Here, we move beyond simple protocols to explain the underlying chemical principles that govern success.
Section 1: Troubleshooting Guide - Diagnosing and Solving Common Issues
This section addresses the most frequent challenges encountered during the Friedel-Crafts acylation of benzene with benzoyl chloride to synthesize benzophenone. Each question is framed as a common laboratory observation, followed by a detailed explanation of potential causes and actionable solutions.
Q1: My Friedel-Crafts acylation reaction has a very low yield. What are the most common culprits?
Low yields in Friedel-Crafts acylation are often traced back to a few critical factors. The primary suspects are issues with the catalyst, the presence of moisture, suboptimal temperature control, or problems with the aromatic substrate itself.[1]
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is the heart of the reaction. Its function is to generate the highly electrophilic acylium ion from benzoyl chloride.[2] However, AlCl₃ is extremely sensitive to moisture. Any water present in your reaction flask, solvents, or reagents will react with and deactivate the catalyst, halting the reaction.[1] Furthermore, the benzophenone product itself is a moderate Lewis base and can form a stable complex with the AlCl₃ catalyst.[3][4] This complexation effectively removes the catalyst from the reaction cycle. For this reason, a stoichiometric amount of the catalyst is required, as it is not truly catalytic in the strictest sense.[4]
-
Suboptimal Reaction Temperature: The Friedel-Crafts acylation is an exothermic reaction.[5] If the temperature is too low, the reaction rate will be impractically slow. Conversely, if the temperature rises too high, it can lead to the formation of dark, tarry by-products, which significantly reduces the yield of the desired benzophenone.[5][6] The ideal temperature for the acylation of benzene with benzoyl chloride is typically maintained between 5-10°C during the addition of reagents.[5]
-
Deactivated Aromatic Ring: The Friedel-Crafts acylation is an electrophilic aromatic substitution. Therefore, the reaction is highly sensitive to the electronic nature of the aromatic substrate. If your benzene starting material is substituted with strongly electron-withdrawing groups (e.g., nitro, cyano, or other carbonyl groups), the ring will be deactivated and less nucleophilic, making it resistant to acylation.[1]
-
Inefficient Mixing: Inefficient stirring can lead to localized overheating and the formation of clumps of the AlCl₃ catalyst, preventing a uniform reaction and lowering the conversion rate.[5]
Solution Workflow:
To systematically troubleshoot low yields, follow this workflow:
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
Q2: I am observing the formation of multiple products or significant amounts of dark, tarry substances. How can I prevent this?
The formation of multiple products is less common in Friedel-Crafts acylation compared to alkylation, as the acyl group deactivates the aromatic ring, preventing further substitution.[2][7] However, side reactions leading to impurities and tar are a common issue, primarily due to poor temperature control.[5]
-
Cause of Tar Formation: Tarry by-products are almost always a result of the reaction temperature being too high.[5][6] The highly exothermic nature of the reaction requires careful thermal management. Without adequate cooling, localized "hot spots" can lead to polymerization and decomposition of reagents and products.
-
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature between 5-10°C, especially during the addition of benzoyl chloride and the AlCl₃ catalyst.[5] An ice-salt bath is more effective than an ice-water bath for achieving temperatures below 5°C.
-
Slow Reagent Addition: Add the benzoyl chloride dropwise to the stirred suspension of AlCl₃ in benzene. This allows the heat generated by the reaction to dissipate effectively.[8]
-
Efficient Stirring: Use a mechanical stirrer to ensure the reaction mixture is homogenous and to prevent the catalyst from settling and causing localized overheating.[5]
-
Q3: My final product is a persistent oil and will not crystallize. What should I do?
Pure benzophenone is a white solid with a melting point of 47-49°C.[5] If your product remains an oil, it is a strong indication of the presence of impurities or residual solvent.
-
Potential Impurities:
-
Starting Materials: Unreacted benzene or benzoyl chloride.
-
Side Products: Tarry substances formed from overheating.
-
Solvent: Residual solvent from the workup, such as dichloromethane or ethanol.
-
-
Solutions for Purification:
-
Thorough Workup: Ensure complete quenching of the reaction and proper washing of the organic layer with dilute HCl, water, saturated sodium bicarbonate solution, and finally brine to remove any unreacted AlCl₃ and other water-soluble impurities.[1]
-
Efficient Solvent Removal: Use a rotary evaporator to remove the bulk of the solvent. For higher boiling point solvents, heating under vacuum may be necessary.
-
Purification Techniques:
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about the theoretical and practical aspects of Friedel-Crafts acylation for benzophenone synthesis.
Q1: What is the detailed mechanism of the Friedel-Crafts acylation for benzophenone synthesis?
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[2][8]
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of benzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[2][9]
-
Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[4][9]
-
Deprotonation and Catalyst Regeneration: The AlCl₄⁻ complex, formed in the first step, acts as a base, abstracting a proton from the arenium ion to restore the aromaticity of the ring. This step forms the benzophenone product, regenerates the AlCl₃ catalyst, and produces HCl.[4]
-
Product-Catalyst Complexation: The newly formed benzophenone, being a Lewis base, immediately complexes with the strong Lewis acid AlCl₃. This complex is typically stable under the reaction conditions and is broken during the aqueous workup.[3][4]
Caption: The four key steps in the Friedel-Crafts acylation mechanism.
Q2: Why is a stoichiometric amount of AlCl₃ required for the reaction?
Unlike Friedel-Crafts alkylation, the acylation reaction is not truly catalytic. The ketone product (benzophenone) is a moderate Lewis base and forms a stable complex with the strong Lewis acid AlCl₃.[3][4] This complexation effectively sequesters the catalyst, preventing it from participating in further catalytic cycles. Therefore, at least one equivalent of AlCl₃ is required for each equivalent of benzoyl chloride to ensure the reaction goes to completion.[8] Often, a slight excess (1.1 - 1.3 equivalents) is used to account for any deactivation by adventitious moisture.[8]
Q3: What is the role of the solvent in Friedel-Crafts acylation, and which solvents are best?
The choice of solvent can significantly impact the reaction. An ideal solvent should be inert to the reaction conditions and capable of dissolving the reactants.
-
Common Solvents:
-
Benzene (as reactant and solvent): Using an excess of benzene is a common and efficient approach, as it serves as both the aromatic substrate and the solvent.[8]
-
Dichloromethane (CH₂Cl₂) and 1,2-Dichloroethane (CH₂ClCH₂Cl): These are good non-polar solvents that are inert to the reaction conditions.[5][10]
-
Carbon Disulfide (CS₂): A traditional, non-polar solvent for this reaction.[10]
-
Nitrobenzene: A polar solvent that can sometimes influence the regioselectivity of the reaction, although it is generally avoided due to its deactivating nature.[10]
-
-
Solvent Effects: The polarity of the solvent can influence the solubility of the intermediate complexes. In non-polar solvents, the product-catalyst complex may precipitate, which can sometimes drive the reaction to completion.[10] In polar solvents, all species may remain in solution, which can be advantageous for certain substrates.[10] For the synthesis of benzophenone, using excess benzene or dichloromethane are both excellent choices.
Q4: Can I use other Lewis acids besides AlCl₃?
Yes, other Lewis acids can be used, although AlCl₃ is the most common and often the most effective for this transformation. The reactivity of the Lewis acid can be a parameter to optimize, especially for sensitive substrates.
| Lewis Acid Catalyst | Relative Activity | Notes |
| AlCl₃ | High | Most common, highly effective but very moisture-sensitive.[11] |
| FeCl₃ | Moderate | Less reactive than AlCl₃, but also less moisture-sensitive. Can be a good alternative.[12][13] |
| ZnCl₂ | Moderate | A milder Lewis acid, may require higher temperatures.[12] |
| Hf(OTf)₄ | High | A powerful and recyclable catalyst, often used in catalytic amounts with a co-catalyst.[14] |
| BiCl₃ | Moderate | A water-insensitive and more environmentally friendly option.[14] |
Q5: What is the standard workup procedure for a Friedel-Crafts acylation?
A proper workup is crucial for isolating a pure product and achieving a high yield. The main goal is to decompose the aluminum chloride-benzophenone complex and separate the organic product from aqueous and solid by-products.
Standard Protocol:
-
Quenching: The reaction mixture is cooled in an ice bath and slowly poured into a mixture of crushed ice and concentrated hydrochloric acid.[1] This exothermic hydrolysis step decomposes the AlCl₃ complex.[15]
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer (containing the benzophenone) is separated. The aqueous layer is then extracted one or two more times with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.[1]
-
Washing: The combined organic layers are washed sequentially with:
-
Dilute HCl (to remove any remaining aluminum salts).
-
Water.
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).
-
Brine (saturated NaCl solution) to help break any emulsions and begin the drying process.[1]
-
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed using a rotary evaporator.[5]
-
Purification: The crude solid is then purified by recrystallization (typically from ethanol) or vacuum distillation.[5]
By understanding these common issues and the fundamental principles of the Friedel-Crafts acylation, researchers can effectively troubleshoot their experiments, optimize reaction conditions, and consistently achieve high yields of high-purity benzophenones.
References
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2025). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Retrieved from [Link]
-
ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
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Grignard Reaction Optimization for Ketone Synthesis: A Technical Support Center
Welcome to the Technical Support Center for the optimization of Grignard reactions in ketone synthesis. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to provide not only procedural steps but also the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with an ester is yielding a tertiary alcohol instead of the desired ketone. What is happening and how can I prevent it?
This is a classic issue of over-addition. The ketone intermediate formed after the first addition of the Grignard reagent is more reactive than the starting ester.[1][2] Consequently, a second equivalent of the Grignard reagent rapidly reacts with the ketone, leading to a tertiary alcohol.[2][3][4]
To prevent this, you have two primary strategies:
-
Use a Weinreb-Nahm amide: This is the most reliable method. The N-methoxy-N-methylamide (Weinreb amide) forms a stable, chelated tetrahedral intermediate with the Grignard reagent.[5][6] This intermediate is stable until acidic workup, which then hydrolyzes it to the ketone, preventing the second addition.[5][6][7]
-
Slow addition at low temperatures: While less effective than using a Weinreb amide, slowly adding one equivalent of the Grignard reagent to the ester at very low temperatures (e.g., -78 °C) can sometimes favor the formation of the ketone.[1][8] However, this method often results in a mixture of products.[1][2]
Q2: I am observing low to no conversion in my Grignard reaction. What are the likely causes?
Low conversion in Grignard reactions is often traced back to a few key factors:
-
Inactive Grignard reagent: The concentration of your Grignard reagent may be lower than expected due to reaction with atmospheric moisture or oxygen during preparation or storage. It is crucial to titrate your Grignard reagent before use to determine its exact molarity.[9][10][11]
-
Presence of acidic protons: Grignard reagents are strong bases and will be quenched by any acidic protons in the reaction mixture, including water, alcohols, or even the α-proton of some ketones under certain conditions.[12][13][14] Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.[15]
-
Steric hindrance: If you are working with a sterically hindered ketone or Grignard reagent, the activation energy for the nucleophilic attack can be high, leading to low conversion.[12][16] Increasing the reaction temperature by refluxing in a higher-boiling solvent like THF may be necessary.[16]
Q3: My reaction is producing a significant amount of a reduced alcohol and the starting ketone is being recovered. What is this side reaction?
This side reaction is known as Grignard reduction. It occurs when the Grignard reagent possesses a β-hydrogen. The ketone is reduced to a secondary alcohol via a six-membered ring transition state, in a process similar to the Meerwein-Ponndorf-Verley reduction.[12][16] The Grignard reagent is converted to an alkene in the process. Another possibility is enolization, where the Grignard reagent acts as a base and abstracts an alpha-proton from the ketone, leading to the recovery of the starting ketone after workup.[12][16]
To minimize these side reactions:
-
Use a Grignard reagent without β-hydrogens: Reagents like methylmagnesium bromide or phenylmagnesium bromide cannot undergo this reduction pathway.[16]
-
Lower the reaction temperature: Enolization is often favored at higher temperatures. Running the reaction at lower temperatures (e.g., -78 °C) can favor the desired nucleophilic addition.[16]
-
Use additives: The addition of cerium(III) chloride (CeCl₃) can generate an organocerium reagent in situ, which is more oxophilic and less basic, significantly suppressing enolization and favoring 1,2-addition (the Luche reaction).[16]
Troubleshooting Guide
Issue 1: Inconsistent Yields and Stoichiometry Problems
Q: I get different yields every time I run the same reaction. How can I ensure reproducibility?
A: The most common cause of irreproducibility is an inaccurate estimation of the Grignard reagent concentration. Commercial Grignard reagents can degrade over time, and lab-prepared batches will vary.
Solution: Titrate Your Grignard Reagent Accurate quantification of the active Grignard reagent is critical for stoichiometric control.[9] An iodine-based titration is a reliable method.[10][11][17]
Experimental Protocol: Iodine Titration of a Grignard Reagent
-
Preparation: In a flame-dried vial under an inert atmosphere (e.g., Argon), add a precisely weighed amount of iodine (e.g., 254 mg, 1.0 mmol).[9]
-
Dissolution: Add a sufficient volume of a saturated solution of dry LiCl in dry THF (e.g., 3-5 mL) to completely dissolve the iodine, forming a dark brown solution. The LiCl helps to keep the magnesium salts soluble.[9][11]
-
Cooling: Cool the iodine solution to 0 °C in an ice bath.
-
Titration: Slowly add the Grignard solution dropwise from a syringe to the stirred iodine solution.[9]
-
Endpoint: The endpoint is reached when the brown color of the iodine is completely discharged, resulting in a colorless or slightly yellow solution.[9]
-
Calculation: The molarity of the Grignard reagent is calculated using the formula: Molarity (M) = (moles of I₂ / volume of Grignard reagent in L)
Issue 2: Over-addition to Esters Leading to Tertiary Alcohols
Q: How can I reliably synthesize a ketone from an ester without forming a tertiary alcohol?
A: The Weinreb-Nahm amide is the gold standard for this transformation.[5] The resulting N-methoxy-N-methylamide is specifically designed to prevent over-addition.
Causality: The key is the formation of a stable five-membered chelated intermediate after the initial addition of the Grignard reagent. This intermediate is stable at the reaction temperature and does not collapse to a ketone until the addition of aqueous acid during workup.[5][6] By the time the ketone is formed, all of the Grignard reagent has been quenched.[1][5]
Diagram: Weinreb Amide Mechanism
Caption: Chelation prevents over-addition in Weinreb amide reactions.
Experimental Protocol: Ketone Synthesis via Weinreb Amide
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Dissolve the Weinreb amide in anhydrous THF in the flask and cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add the titrated Grignard reagent (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction back to 0 °C and slowly quench with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ketone.
Issue 3: Low Yields in Ketone Synthesis from Nitriles
Q: My Grignard reaction with a nitrile is giving me poor yields of the ketone. How can I optimize this?
A: The reaction of a Grignard reagent with a nitrile first forms an imine intermediate, which is then hydrolyzed to the ketone during workup.[18][19][20] Poor yields can result from incomplete reaction or side reactions.
Optimization Strategies:
-
Solvent Choice: While ether is common, using benzene with one equivalent of ether can increase ketone yields.[18] THF is also a good choice as its higher polarity can enhance the reactivity of the Grignard reagent.[16]
-
Reaction Temperature: The reaction is often slower than additions to carbonyls.[21] Running the reaction at room temperature or even gentle reflux may be necessary to drive it to completion.
-
Hydrolysis Step: Ensure complete hydrolysis of the imine intermediate. Using a mild aqueous acid (like 1M HCl) during workup is more effective than water alone.[18]
Table: Solvent Properties and Their Effect on Grignard Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant | Key Characteristics |
| Diethyl Ether | 34.6 | 4.3 | Standard solvent, good for Grignard formation, but low boiling point limits reaction temperature.[15] |
| Tetrahydrofuran (THF) | 66 | 7.5 | Higher boiling point allows for higher reaction temperatures. Better solvating ability can increase Grignard reactivity.[16] |
| 2-Methyl-THF | 80 | 6.2 | A greener alternative to THF with a higher boiling point.[22] |
| Anisole | 154 | 4.3 | A weakly basic solvent that can lead to rapid reactions and higher yields of normal addition products.[23] |
Advanced Troubleshooting: A Workflow
For complex issues, a systematic approach is necessary. The following workflow can help diagnose and solve persistent problems in your Grignard reactions for ketone synthesis.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting Grignard reactions.
References
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis) . Master Organic Chemistry. [Link]
-
Weinreb ketone synthesis . Wikipedia. [Link]
-
The Mechanism of Grignard and Organolithium Reactions with Nitriles . Chemistry Steps. [Link]
-
Why Does Grignard Addition to Esters Form Ketones? . Physics Forums. [Link]
-
Solvent Effects in the Grignard Reaction . Journal of the American Chemical Society. [Link]
-
Nitriles to Ketones: Grignard Reaction . JoVE. [Link]
-
Grignard Reaction . Organic Chemistry Portal. [Link]
-
Reactions of Grignard Reagents . Master Organic Chemistry. [Link]
-
Grignard Reaction - Common Conditions . The Synthetic Organic Chemist's Companion. [Link]
-
Conversion to ketones using Grignard reagents . Chemistry LibreTexts. [Link]
-
Esters with Grignard Reagent . Chemistry Steps. [Link]
-
Titrating Organometallic Reagents is Easier Than You Think . Chemtips. [Link]
-
RLi or RMgX with Nitriles to Ketones . University of Calgary. [Link]
-
Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry. [Link]
-
How to measure the concentration of any grignard reagent (RMgX) in situ? . ResearchGate. [Link]
-
Physical property of solvents used for Grignard reactions . ResearchGate. [Link]
-
Titration Grignard and BuLi . Scribd. [Link]
-
Esters to Ketones . Chemistry Steps. [Link]
-
Synthesis Problems Involving Grignard Reagents . Master Organic Chemistry. [Link]
-
3 - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents . ACS Omega. [Link]
-
Solvent Effects in the Grignard Reaction. Ethylmagnesium Bromide with Benzonitrile . The Journal of Organic Chemistry. [Link]
-
Troubleshooting my grignard reactions . Reddit. [Link]
-
Grignard reactions require a solvent such as diethyl ether. Explain what the purpose of the... . Homework.Study.com. [Link]
-
Grignard Reaction in Organic Synthesis with Practice Problems . Chemistry Steps. [Link]
-
Optimization of the 1,2-addition of Grignard reagents to ketone 1 . ResearchGate. [Link]
-
Grignard reagent . Wikipedia. [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides . ResearchGate. [Link]
-
Side Reactions in a Grignard Synthesis . ResearchGate. [Link]
-
The Grignard Reaction Mechanism . Chemistry Steps. [Link]
-
reaction of aldehydes and ketones with grignard reagents . Chemguide. [Link]
-
Grignard Reagents . Chemistry LibreTexts. [Link]
-
Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates . Hindawi. [Link]
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow . DSpace@MIT. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones . Master Organic Chemistry. [Link]
-
Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow . Mettler Toledo. [Link]
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Technical Support Center: Purification of Halogenated Organic Compounds
Welcome to the technical support center for the purification of halogenated organic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these molecules. The presence of fluorine, chlorine, bromine, or iodine atoms imparts specific chemical properties that can complicate standard purification protocols. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Section 1: Flash Chromatography Troubleshooting Guide
Flash column chromatography is a cornerstone of purification in organic synthesis. However, the acidic nature of standard silica gel and the reactivity of certain halogenated compounds can lead to frustrating outcomes.[1][2] This section addresses the most common problems and provides actionable solutions.
Q1: My halogenated compound appears to be degrading on the silica gel column. How can I confirm this and what can I do to prevent it?
A1: Confirmation and Prevention of On-Column Degradation
Confirmation: A simple way to test for compound stability on silica gel is to perform a 2D TLC.[1][3] Spot your compound in one corner of a TLC plate and run it in an appropriate solvent system. After the run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If degradation occurs, you will see additional spots off the diagonal.
Prevention Strategies:
-
Deactivate the Silica Gel: The acidic nature of silica gel is a common cause of degradation for sensitive compounds.[1][4] You can neutralize it by preparing a slurry of silica gel in your eluent and adding a small amount of a base, such as triethylamine (typically 0.1-1% v/v), before packing the column.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic grades are available) or Florisil.[1][4]
-
Minimize Residence Time: The longer your compound is on the column, the more time there is for degradation to occur. Using flash chromatography with applied pressure, as opposed to gravity chromatography, will significantly reduce the run time.[2][5]
Experimental Protocol: Preparation of Deactivated Silica Gel
-
Determine the amount of silica gel required for your separation (typically 20-50 times the weight of your crude sample).[4]
-
In a fume hood, create a slurry of the silica gel in the initial, non-polar eluent.
-
Add triethylamine (or another suitable base) to the slurry to a final concentration of 0.5% (v/v).
-
Stir the slurry for 15-20 minutes to ensure thorough mixing.
-
Pack the column with the deactivated silica slurry as you normally would.[6]
Q2: I'm observing poor separation (co-elution) of my halogenated product and a non-halogenated impurity, even though they have different Rfs on TLC. What's happening?
A2: Addressing Co-elution Issues
This phenomenon can arise from several factors, often related to the choice of solvent and the specific interactions of your compounds with the stationary phase.
-
Solvent System Optimization: The polarity of your eluent is critical.[2] A solvent that is too polar can cause all compounds to move too quickly, resulting in poor separation.[2] Conversely, a solvent that is not polar enough may lead to very slow elution and band broadening. Experiment with different solvent systems on TLC to find the optimal separation.
-
Secondary Interactions: Halogen atoms can participate in weak interactions that may alter their elution profile. Consider that the order of elution from a silica column generally follows a predictable pattern based on polarity, with less polar compounds eluting first. Alkyl halides are typically less polar than hydrocarbons of similar size.[4]
-
Dry Loading vs. Wet Loading: If your crude mixture is not very soluble in the eluent, it can lead to band broadening upon loading.[5] In such cases, "dry loading" is recommended.[6][7] Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[6]
Workflow for Optimizing Separation
Caption: Troubleshooting workflow for poor chromatographic separation.
Section 2: Recrystallization FAQs
Recrystallization is a powerful technique for purifying solid, non-volatile organic compounds.[8] The success of this method hinges on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures.[8][9]
Q1: What are the ideal properties of a recrystallization solvent for a halogenated compound?
A1: Selecting the Right Solvent
The ideal solvent for recrystallization should exhibit a high-temperature coefficient for your compound.[8] This means your halogenated product should be highly soluble at the solvent's boiling point but sparingly soluble at room temperature or below.[9][10] Additionally:
-
Impurity Solubility: Impurities should either be completely soluble in the cold solvent or completely insoluble in the hot solvent.[8]
-
No Reactivity: The solvent must be chemically inert towards your compound.[8]
-
Boiling Point: The solvent's boiling point should be lower than the melting point of your compound.
Solvent Polarity Considerations for Halogenated Compounds: The polarity of halogenated compounds varies. Simple alkyl halides are relatively non-polar, while the presence of other functional groups can significantly increase polarity.[11] A general rule is "like dissolves like." Start by testing solvents with polarities similar to your target compound.
Common Recrystallization Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane | 69 | Non-polar | Good for non-polar compounds. |
| Ethyl Acetate | 77 | Polar aprotic | A versatile solvent for moderately polar compounds. |
| Ethanol | 78 | Polar protic | Can form hydrogen bonds; good for more polar molecules. |
| Water | 100 | Very polar | Suitable for polar, water-soluble compounds. |
| Toluene | 111 | Non-polar | Higher boiling point, useful for less soluble compounds. |
Q2: My recrystallization yields are very low. What are the common causes and how can I improve recovery?
A2: Maximizing Recrystallization Yield
Low yields are a frequent issue in recrystallization. Here are the primary culprits and their solutions:
-
Using Too Much Solvent: The most common mistake is adding too much hot solvent to dissolve the crude product. This leads to a solution that is not saturated upon cooling, and thus, little to no crystallization occurs. Solution: Add the hot solvent in small portions (dropwise) until your compound just dissolves.[10]
-
Cooling Too Quickly: Rapid cooling, such as immediately placing the hot flask in an ice bath, can cause the compound to "crash out" of solution as a powder or oil, trapping impurities.[10] Solution: Allow the solution to cool slowly to room temperature on the benchtop to promote the formation of pure crystals. Once crystal growth appears to have stopped, you can then move the flask to an ice bath to maximize recovery.[8][10]
-
Premature Crystallization During Hot Filtration: If you have insoluble impurities that need to be removed by filtering the hot solution, your compound may crystallize prematurely in the funnel. Solution: Use a heated funnel or pre-heat your funnel and receiving flask with hot solvent. Also, use a fluted filter paper for a faster filtration rate.
Recrystallization Decision Tree
Caption: A step-by-step decision tree for the recrystallization process.
Section 3: Distillation and Acid Scavengers
Distillation is effective for purifying liquids with different boiling points.[12] However, for halogenated compounds, the potential for generating acidic byproducts during synthesis or purification requires special consideration.
Q1: I suspect my halogenated compound is generating acidic impurities (e.g., HBr, HCl) during workup or upon standing. How can I remove these?
A1: Using Acid Scavengers
Acidic impurities can be detrimental to subsequent reaction steps or the stability of your final compound. Acid scavengers are reagents designed to neutralize these acidic components.[13]
-
Liquid-Liquid Extraction: A simple and common method is to wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution, during the workup.
-
Solid-Phase Scavengers: For non-aqueous conditions or when an aqueous workup is undesirable, polymer-bound scavengers can be used.[14] These are solid resins with basic functional groups that can be added to a solution of your compound. The resin-bound acid can then be simply filtered off.[15] Examples include macroporous polystyrene resins with amino functional groups.[14]
Q2: My halogenated compound has a very high boiling point and seems to decompose when I try to distill it at atmospheric pressure. What should I do?
A2: Vacuum Distillation
For high-boiling or thermally sensitive compounds, vacuum distillation is the preferred method.[12] By reducing the pressure, the boiling point of the liquid is significantly lowered, allowing for distillation at a temperature that does not cause decomposition.[12]
General Guidelines for Vacuum Distillation:
-
A compound with a boiling point above 150 °C at atmospheric pressure is a good candidate for vacuum distillation.[12]
-
Ensure your glassware is free of cracks or star-cracks, as they can fail under vacuum.
-
Use a proper vacuum trap (cold finger) to protect the vacuum pump from corrosive vapors.
-
The thermal bath should typically be set 20-30 °C higher than the expected boiling point of your compound at the given pressure.[12]
This technical support center provides a starting point for addressing the common purification challenges of halogenated organic compounds. The key to successful purification lies in understanding the specific properties of your molecule and selecting the appropriate techniques and conditions.
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Removing Halogenated Organic Compounds: A Guide to Solutions. Desotec. [Link]
-
How does distillation remove chemicals such as chlorine? My Pure Water. [Link]
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Recrystallization. University of California, Los Angeles - Chemistry and Biochemistry. [Link]
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Recrystallization - Single Solvent. University of Calgary - Chemistry. [Link]
-
RECRYSTALLISATION. University of Sydney - School of Chemistry. [Link]
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Recrystallization (chemistry). Wikipedia. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester - Department of Chemistry. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
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What contaminants can't be removed from distillation besides vocs? Quora. [Link]
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Several Problems of Flash Column Chromatography. Hawach Scientific. [Link]
- Removal of halide impurities
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Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
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The problem with halogenated compounds emissions and its solution. Tecam Group. [Link]
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Occurrence, Preparation, and Properties of Halogens. Chemistry LibreTexts. [Link]
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Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. PMC. [Link]
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Strategies in organic synthesis. Wipf Group - University of Pittsburgh. [Link]
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Total organic halogen (TOX) analysis in waters: A short review. Taylor & Francis Online. [Link]
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Treatment of selected Halogenated Organic Compounds in Water using Colloidal Silver Nanocatalysts under Reducing Borohydride Conditions. ResearchGate. [Link]
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Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
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Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Today. [Link]
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Column chromatography. McMaster University - Department of Chemistry. [Link]
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Column Chromatography. University of Colorado Boulder - Department of Chemistry. [Link]
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What Common Problems Do Distillation Columns Have? Chemistry For Everyone. [Link]
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A Guide to Using Rx Acid Scavenger in Industrial Processes. YouTube. [Link]
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How To: Purify by Distillation. University of Rochester - Department of Chemistry. [Link]
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-
Purification Troubleshooting. Reddit. [Link]
-
Perspective on halogenated organic compounds. PubMed Central - NIH. [Link]
-
What compounds are unstable in a silica gel column (chromatography). Reddit. [Link]
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How Does Silica Gel Chromatography Work? Chemistry For Everyone - YouTube. [Link]
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The most technologically advanced system acid neutralizer in the market....developed by the refrigeration oil experts.... Nu-Calgon. [Link]
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How Can You Fix Problems In Distillation Columns? Chemistry For Everyone - YouTube. [Link]
-
Organo-halogen Compounds. SlideShare. [Link]
-
Running a Silica Gel Column. CommonOrganicChemistry.com. [Link]
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When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Promega Connections. [Link]
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Rx-Acid Scavenger. Nu-Calgon. [Link]
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Technical Support Center: Minimizing Byproduct Formation in Diaryl Ketone Synthesis
Welcome to the technical support center for the synthesis of diaryl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges you may encounter during your experiments.
Introduction to Diaryl Ketone Synthesis
Diaryl ketones are a crucial structural motif in a vast array of pharmaceuticals, agrochemicals, and materials. While several synthetic methods exist for their preparation, each comes with its own set of challenges, often leading to the formation of byproducts that complicate purification and reduce yields. This guide provides a comprehensive overview of the most common synthetic strategies and offers practical, field-proven insights to help you navigate these challenges effectively.
Section 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and widely used method for forming a C-C bond between an aromatic ring and an acyl group, yielding a diaryl ketone.[1][2] The reaction typically involves the use of an acyl chloride or anhydride with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][3] Despite its utility, the reaction is prone to several side reactions.
Frequently Asked Questions (FAQs): Friedel-Crafts Acylation
Q1: What are the most common byproducts in Friedel-Crafts acylation?
A1: The most frequent byproducts include:
-
Isomeric products: Acylation at different positions on the aromatic ring (ortho, meta, para) can lead to a mixture of isomers.[4]
-
Polysubstituted products: Although less common than in Friedel-Crafts alkylation due to the deactivating nature of the acyl group, polysubstitution can occur, especially with highly activated aromatic rings.[1][4]
-
Products from solvent acylation: The solvent can sometimes be acylated, introducing impurities.[4]
-
Dealkylation-acylation products: If the substrate contains an alkyl group, it may be cleaved, followed by acylation of the aromatic ring.[4]
-
Products from rearrangement: The acylium ion can, in some cases, undergo rearrangement, leading to unexpected ketone products.[1]
Q2: Why is my Friedel-Crafts acylation reaction not proceeding to completion?
A2: Several factors can lead to an incomplete reaction:
-
Inactive Catalyst: Lewis acids like AlCl₃ are highly sensitive to moisture. Any water in your reagents or glassware will deactivate the catalyst.[4]
-
Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[3][4]
-
Deactivated Aromatic Substrate: Aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) are generally unreactive in Friedel-Crafts acylation.[4]
Q3: I am working with a phenol/aniline substrate and the reaction is failing. What is the issue?
A3: Phenols and anilines are problematic substrates for Friedel-Crafts acylation. The lone pair of electrons on the oxygen of a phenol or the nitrogen of an aniline can coordinate with the Lewis acid catalyst.[5] This forms a complex that strongly deactivates the aromatic ring towards electrophilic substitution.[5] For phenols, O-acylation to form a phenyl ester can also compete with the desired C-acylation.[5] A common solution is to protect the hydroxyl or amino group before acylation.[5]
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue/Byproduct | Potential Cause(s) | Troubleshooting & Optimization Strategy |
| Low or No Product Yield | 1. Inactive (moist) Lewis acid catalyst.2. Insufficient amount of catalyst.3. Strongly deactivated aromatic substrate. | 1. Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and freshly opened or purified reagents.[4]2. Increase the molar ratio of the Lewis acid to 1.1-2.0 equivalents.[4]3. Consider an alternative synthetic route for strongly deactivated rings. |
| Formation of Multiple Isomers | 1. Suboptimal reaction conditions (temperature, solvent) influencing regioselectivity.2. Steric hindrance leading to a mix of ortho and para products. | 1. Optimize solvent and temperature. Lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product.[4]2. For sterically hindered substrates, consider alternative strategies like using directing groups. |
| Polyacylation | 1. Highly activated aromatic substrate.2. Non-optimal stoichiometry or reaction time. | 1. Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.2. Employ shorter reaction times and lower temperatures.[4]3. Add the aromatic compound to a pre-formed complex of the acylating agent and Lewis acid. |
| Tar Formation | 1. Reaction temperature is too high, leading to polymerization or decomposition.2. Presence of highly reactive impurities. | 1. Maintain a lower reaction temperature and monitor the reaction closely.2. Ensure the purity of starting materials. |
| Difficult Product Isolation / Emulsion during Workup | 1. Incomplete quenching of the aluminum chloride-ketone complex.2. Formation of insoluble aluminum hydroxides. | 1. Quench the reaction by slowly adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid.[4]2. The acidic workup helps dissolve aluminum salts, facilitating layer separation.[4] |
Visualizing the Process: Friedel-Crafts Acylation
Caption: A streamlined workflow for a typical Friedel-Crafts acylation experiment.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the construction of diaryl ketones. These methods offer milder reaction conditions and greater functional group tolerance compared to Friedel-Crafts acylation. The two main strategies are the Carbonylative Suzuki-Miyaura Coupling and the Acyl Suzuki-Miyaura Coupling.[6]
Frequently Asked Questions (FAQs): Palladium-Catalyzed Synthesis
Q1: What is the main difference between Carbonylative and Acyl Suzuki-Miyaura coupling?
A1: The key difference lies in the source of the carbonyl group.
-
Carbonylative Coupling: This is a three-component reaction involving an aryl halide, an arylboronic acid, and carbon monoxide (CO) gas.[6]
-
Acyl Coupling: This is a two-component reaction between an arylboronic acid and an acyl electrophile, such as an acyl chloride, which already contains the carbonyl group.[6] This approach avoids the need to handle toxic CO gas.[6]
Q2: My Suzuki-Miyaura coupling is giving a significant amount of homocoupled byproduct. What is the cause?
A2: Homocoupling, the coupling of two molecules of the boronic acid, is a common side reaction. It can be promoted by the presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or from oxidative processes if the reaction mixture is not properly degassed.[7]
Q3: Why is my palladium catalyst turning black and losing activity?
A3: The formation of palladium black (aggregated Pd(0) nanoparticles) is a common mode of catalyst deactivation.[8] This can be caused by high temperatures, high catalyst concentrations, or the presence of impurities. Once formed, these aggregates have low catalytic activity.
Troubleshooting Guide: Palladium-Catalyzed Diaryl Ketone Synthesis
| Issue/Byproduct | Potential Cause(s) | Troubleshooting & Optimization Strategy |
| Low or No Product Yield | 1. Catalyst deactivation (e.g., formation of palladium black).2. Inefficient transmetalation.3. Poor quality of boronic acid. | 1. Use a lower catalyst loading and ensure efficient stirring. Consider using a ligand that stabilizes the Pd(0) species.2. Optimize the base and solvent system. The choice of base is crucial for efficient transmetalation.3. Use fresh, high-purity boronic acid, as they can degrade upon storage. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Incomplete reduction of Pd(II) precatalyst. | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.2. Ensure complete activation of the precatalyst. |
| Hydrolysis of Boronic Acid | 1. Presence of water and/or prolonged reaction times at elevated temperatures. | 1. Use anhydrous solvents and minimize reaction time.2. Consider using boronic esters, which are often more stable. |
| Incomplete Carbonylation (in Carbonylative Coupling) | 1. Low CO pressure or leaks in the system.2. Catalyst poisoning. | 1. Ensure the reaction vessel is properly sealed and maintain a positive pressure of CO.2. Use high-purity CO and ensure starting materials are free of impurities that could poison the catalyst. |
Visualizing the Mechanism: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 3: Weinreb Amide and Grignard Reagent Approaches
Other important methods for synthesizing diaryl ketones include the use of Weinreb amides and Grignard reagents. These methods offer alternative strategies when Friedel-Crafts or palladium-catalyzed reactions are not suitable.
Frequently Asked Questions (FAQs): Weinreb Amide & Grignard Routes
Q1: What is the main advantage of using a Weinreb amide for ketone synthesis?
A1: The primary advantage of the Weinreb-Nahm ketone synthesis is the prevention of over-addition.[9] The reaction of an organometallic reagent with a Weinreb amide forms a stable, chelated tetrahedral intermediate.[9][10] This intermediate does not collapse to a ketone until acidic workup, thus preventing a second addition of the organometallic reagent to form a tertiary alcohol.[9][10][11][12]
Q2: I am using a Grignard reagent with an acyl chloride and getting a tertiary alcohol as the main product. How can I avoid this?
A2: The initial ketone formed from the reaction of a Grignard reagent with an acyl chloride is more reactive than the starting acyl chloride. This leads to a second addition of the Grignard reagent, resulting in the formation of a tertiary alcohol.[13] To obtain the ketone, it is crucial to use a less reactive acyl derivative, like a Weinreb amide, or to perform the reaction at very low temperatures with careful control of stoichiometry, though this is often challenging.
Troubleshooting Guide: Weinreb Amide and Grignard Reagent Routes
| Method | Issue/Byproduct | Potential Cause(s) | Troubleshooting & Optimization Strategy |
| Weinreb Amide | Low Yield of Ketone | 1. Incomplete formation of the Weinreb amide.2. Decomposition of the organometallic reagent.3. Unstable tetrahedral intermediate at higher temperatures. | 1. Ensure complete conversion of the starting carboxylic acid or acyl chloride to the Weinreb amide before adding the organometallic reagent.2. Use freshly prepared or titrated organometallic reagents.3. Maintain low temperatures (-78 °C) during the addition and before quenching. |
| Grignard Reagent | Formation of Tertiary Alcohol (Over-addition) | 1. The ketone intermediate is highly reactive towards the Grignard reagent. | 1. Use the Weinreb amide route as a more reliable alternative.[9]2. If using an acyl chloride, perform the reaction at very low temperatures and add the Grignard reagent slowly. |
| Grignard Reagent | Recovery of Starting Material | 1. The Grignard reagent is acting as a base, deprotonating the starting material (if it has acidic protons).2. The Grignard reagent has been quenched by moisture. | 1. Ensure the starting material does not have acidic protons.2. Use anhydrous conditions and freshly prepared Grignard reagent. |
Section 4: Purification Strategies
The final step in any synthesis is the purification of the desired product. The choice of purification method will depend on the physical properties of the diaryl ketone and the nature of the byproducts.
General Purification Protocols
-
Recrystallization: This is an effective method for purifying solid diaryl ketones if a suitable solvent system can be found where the ketone has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Column Chromatography: Silica gel chromatography is a versatile technique for separating diaryl ketones from byproducts with different polarities. A range of solvent systems, typically mixtures of hexanes and ethyl acetate, can be employed.[14]
-
Distillation: For liquid diaryl ketones, distillation under reduced pressure can be an effective purification method, provided there is a significant difference in boiling points between the product and impurities.[14][15]
-
Extraction: Acid-base extraction can be used to remove acidic or basic impurities. For example, washing the organic layer with a sodium bicarbonate solution can remove acidic byproducts.[14] A specific technique for removing unreacted aldehydes and some reactive ketones is through the formation of a charged bisulfite adduct, which can then be extracted into an aqueous layer.[16]
References
- BenchChem. (2025).
- Li, J., et al. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. Reaction Chemistry & Engineering.
- Sigma-Aldrich.
- Organic Chemistry Portal. Grignard Reaction.
- Kim, D., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega.
- Wikipedia. Friedel–Crafts reaction.
- Advancements in lewis acid catalysis for friedel-crafts acyl
- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Majumdar, B., et al. (2011).
- Deanesly, R. M. (1940). Purification of ketones. U.S.
- Wang, D., et al. (2018). Suzuki-Miyaura Carbonylative Reaction in the Synthesis of Biaryl Ketones. Current Organic Chemistry.
- BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. BenchChem Technical Support.
- Lee, H., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega.
- Wikipedia. Weinreb ketone synthesis.
- Open Access Pub. Purification Techniques. Journal of New Developments in Chemistry.
- Kim, D., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors.
- Ould-Chikh, S., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- BenchChem. (2025). Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.
- Majumdar, B., et al. (2018).
- Deanesly, R. M. (1943). Purification of ketones. U.S.
- YouTube. (2020).
- Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. (n.d.). Treasures @ UT Dallas.
- BenchChem. (2025). Synthesis of Diaryl Ketones using Suzuki-Miyaura Coupling.
- Organic Chemistry Portal.
- Sharp, S. P., & Steitz, A. (1958). Method for purification of ketones. U.S.
- Khalid, M., et al. (2019).
- Smith, C. D., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
- Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry Steps. The Grignard Reaction Mechanism.
- ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura - Reagent Guides.
- BYJU'S. Grignard Reaction Mechanism.
- Tokyo Chemical Industry Co., Ltd. Weinreb Ketone Synthesis.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- A new protocol for synthesizing diarylmethanes using a benzyltitanium reagent as a nucleophile. (n.d.).
- The Friedel-Crafts Benzylation of Arenes and the Synthesis of Sterically Hindered Amides. (n.d.).
- Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. (n.d.). RSC Publishing.
- Wakaki, T., et al. (2018). Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C-H Bond Activation.
- Chen, B., et al. (2015). Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes.
- Beilstein Journals.
- Wakaki, T., et al. (2018). Palladium-catalyzed synthesis of diaryl ketones from aldehydes and (hetero)aryl halides via C-H bond activation. Kyushu University Pure Portal Site.
- Martin, R., & Buchwald, S. L. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
- Wang, Y., et al. (2022). One-Pot Synthesis of Diaryl 1,2-Diketones via Zn-Mediated Reductive Coupling. The Journal of Organic Chemistry.
- Denmark, S. E., & Kallemeyn, J. M. (2011). Reversed-polarity synthesis of diaryl ketones via palladium-catalyzed cross-coupling of acylsilanes. Journal of the American Chemical Society.
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A Critical Note on Regioselectivity: 3'-Methoxy vs. 4'-Methoxy
An In-depth Technical Guide to the Synthesis of 3-Bromo-4'-methoxybenzophenone
Welcome to the Technical Support Center for the synthesis of 3-Bromo-4'-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive resource for scaling up this important synthesis. We will delve into the nuances of the Friedel-Crafts acylation, offering detailed protocols, troubleshooting advice, and answers to frequently encountered challenges.
As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application. This guide is structured to provide not just procedural steps, but the underlying scientific reasoning, empowering you to make informed decisions during your experiments.
A common point of confusion is the position of the methoxy group on the final product. The requested "3-Bromo-3'-methoxybenzophenone" is not the product of the standard, high-yielding Friedel-Crafts acylation of anisole with 3-bromobenzoyl chloride. The methoxy group of anisole is a powerful ortho, para-directing group.[1] Due to significant steric hindrance at the ortho position, the electrophilic attack by the acylium ion occurs almost exclusively at the para position.[1] This results in the formation of 3-Bromo-4'-methoxybenzophenone . This guide will focus on the reliable, scalable synthesis of this major regioisomer.
Frequently Asked Questions (FAQs)
Q1: Why is the Friedel-Crafts acylation the preferred method for this synthesis?
A1: The Friedel-Crafts acylation is a robust and well-established method for forming carbon-carbon bonds between an aromatic ring and an acyl group, directly yielding aryl ketones.[2][3] It is a direct, typically high-yielding, one-step process that is highly suitable for industrial scale-up. The alternative, a Friedel-Crafts alkylation, is prone to issues like polyalkylation and carbocation rearrangements, which are not observed in the acylation reaction.[4][5]
Q2: Why is a stoichiometric amount of Aluminum Chloride (AlCl₃) required?
A2: Unlike some catalytic reactions, the Friedel-Crafts acylation requires at least one full equivalent of the Lewis acid catalyst. This is because the AlCl₃ coordinates not only with the acyl chloride to form the reactive acylium ion but also strongly complexes with the carbonyl oxygen of the benzophenone product.[4] This product complex is deactivated and must be hydrolyzed during the workup step to release the final product and the catalyst. Therefore, the catalyst is consumed and not regenerated in the traditional sense.
Q3: What is the purpose of running the initial phase of the reaction at 0°C?
A3: The initial phase, particularly the addition of AlCl₃, is highly exothermic. Running the reaction at 0°C serves two primary purposes:
-
Safety and Control: It helps to manage the exotherm, preventing the reaction from overheating, which could lead to uncontrolled side reactions or solvent boiling.
-
Selectivity: Lower temperatures can enhance the selectivity of the reaction, minimizing the formation of unwanted byproducts.[1]
Q4: Can I use a different solvent instead of Dichloromethane (DCM)?
A4: While DCM is common, other non-polar, aprotic solvents can be used, such as 1,2-dichloroethane or carbon disulfide. However, the solvent must be inert to the strong Lewis acid and the reaction conditions. Protic solvents (like alcohols) or Lewis basic solvents (like ethers or acetone) cannot be used as they will react with or deactivate the AlCl₃ catalyst. Nitrobenzene can be used but is often avoided due to its toxicity and the fact that it can be acylated itself under harsh conditions.[6]
Q5: How can I effectively monitor the reaction's progress?
A5: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is carefully quenched (e.g., in a vial with a few drops of dilute HCl and ethyl acetate). The organic layer is then spotted on a TLC plate against the starting materials (anisole and 3-bromobenzoyl chloride). The disappearance of the limiting reagent (typically the acyl chloride) and the appearance of a new, more polar spot for the product indicate the reaction's progression.
Troubleshooting Guide: Scaling Up Synthesis
Scaling up a reaction from the benchtop introduces challenges related to heat and mass transfer. Here’s how to address common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: AlCl₃ is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive. | Always use a fresh, unopened bottle of anhydrous AlCl₃ or handle it in a glovebox. Ensure all glassware is rigorously dried.[7] |
| Poor Reagent Quality: Impurities in anisole or 3-bromobenzoyl chloride can inhibit the reaction. | Purify starting materials if necessary (e.g., distillation of anisole). | |
| Insufficient Reaction Time/Temp: The reaction may be sluggish, especially if the temperature is too low. | After the initial exothermic addition at 0°C, allow the reaction to slowly warm to room temperature and stir overnight to ensure completion.[8] Monitor via TLC. | |
| Formation of a Dark, Tar-like Substance | Excessive Heat: The reaction temperature was too high, leading to polymerization or degradation of the product/reagents. | Maintain strict temperature control, especially during AlCl₃ addition. Use an efficient ice bath and add the catalyst portion-wise to manage the exotherm. |
| Moisture Contamination: Water can lead to vigorous and uncontrolled side reactions with the catalyst and acyl chloride. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[8] | |
| Difficult Aqueous Workup (Emulsions) | Precipitation of Aluminum Salts: Quenching the AlCl₃ complex generates aluminum hydroxides/oxides, which can be gelatinous and trap the product. | Quench the reaction mixture by pouring it slowly into a vigorously stirred mixture of crushed ice and concentrated HCl.[1][8] The acid helps keep the aluminum salts soluble as [Al(H₂O)₆]³⁺. |
| Inconsistent Results on a Larger Scale | Inefficient Heat Transfer: A larger reaction volume has a smaller surface-area-to-volume ratio, making it harder to cool effectively. | Use a reactor with a cooling jacket and overhead mechanical stirring. The addition rate of AlCl₃ must be significantly slower to allow the cooling system to dissipate the heat generated. |
| Poor Mixing: Inefficient stirring can lead to localized "hot spots" where reagents concentrate, causing side reactions and yield loss. | Use an overhead mechanical stirrer instead of a magnetic stir bar for volumes greater than 1 liter to ensure the heterogeneous mixture is stirred effectively. |
Troubleshooting Flowchart: Diagnosing Low Yield
Caption: Decision tree for troubleshooting low yield.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale and provides a solid foundation for further scale-up.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (Scale) |
| 3-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 1.0 | 0.82 mol (178 g) |
| Anisole | C₇H₈O | 108.14 | 1.25 | 1.03 mol (111 g) |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 1.25 | 1.03 mol (138 g) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 2.0 L |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | ~1.5 L (for 20% soln) |
| Sodium Bicarbonate (sat. soln) | NaHCO₃ | 84.01 | - | As needed |
| Brine (sat. NaCl soln) | NaCl | 58.44 | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
Note: This table is adapted from a representative literature procedure.[8]
Step-by-Step Methodology
-
Reaction Setup:
-
Assemble a multi-neck round-bottom flask equipped with an overhead mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.
-
Ensure all glassware is oven-dried and assembled while hot to prevent moisture.
-
Charge the flask with anhydrous aluminum chloride (1.03 mol) and anhydrous DCM (1.0 L) under a positive pressure of inert gas.
-
-
Reagent Addition:
-
In a separate flask, prepare a solution of 3-bromobenzoyl chloride (0.82 mol) and anisole (1.03 mol) in anhydrous DCM (1.0 L).
-
Cool the AlCl₃ suspension in the reaction flask to 0°C using an ice-water bath.
-
Transfer the solution of acyl chloride and anisole to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 60-90 minutes. Maintain the internal temperature below 5°C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the resulting mixture at room temperature overnight (12-16 hours) to ensure the reaction goes to completion. Monitor by TLC if desired.
-
-
Workup and Quenching:
-
Prepare a large beaker containing a vigorously stirred mixture of crushed ice (approx. 1500 g) and concentrated hydrochloric acid (1500 mL of 20% HCl).[8]
-
CAUTION: This step is highly exothermic. Slowly and carefully pour the reaction mixture into the ice/HCl slurry. The rate of addition should be controlled to keep the quench temperature below 20°C.
-
Continue stirring for 1 hour after the addition is complete. The mixture should separate into two clear layers.
-
-
Extraction and Washing:
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[8]
-
-
Purification:
-
The resulting crude residue can be purified by recrystallization. A common solvent system is ethanol or a mixture of ethyl acetate and hexanes.
-
Wash the crude solid with cold hexanes to remove non-polar impurities, which often yields a product of sufficient purity (expect ~80-85% yield).[8]
-
Safety Precautions
-
Aluminum Chloride: Highly corrosive and reacts violently with water.[7][9] Handle in a fume hood and wear appropriate PPE, including a face shield, gloves, and a lab coat. A Class D fire extinguisher for combustible metals should be available.[7]
-
3-Bromobenzoyl Chloride: Lachyrmator and corrosive. Handle exclusively in a fume hood.
-
Dichloromethane: Volatile and a suspected carcinogen. Ensure adequate ventilation.
-
Quenching: The quenching of the reaction is extremely exothermic and releases HCl gas. This must be performed in a well-ventilated fume hood with extreme caution.
Mechanistic and Workflow Visualizations
Reaction Mechanism: Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts Acylation.[10]
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
References
-
PrepChem. Synthesis of 3-bromobenzanthrone. Available from: [Link]
-
Organic Syntheses. 3-bromothiophene. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. Available from: [Link]
- Google Patents. US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
ResearchGate. SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE. Available from: [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available from: [Link]
-
Organic Syntheses. 3-bromophthalide. Available from: [Link]
-
Organic Syntheses. 3-bromo-4-hydroxytoluene. Available from: [Link]
-
Oregon State University. Experimental Chemistry II. Available from: [Link]
-
Sciencemadness Discussion Board. 1-bromo-3-methoxybenzene. Available from: [Link]
- Google Patents. US5877353A - Process for the preparation of benzophenone derivatives.
-
Organic Syntheses. Acetophenone, 3-bromo-. Available from: [Link]
-
New Jersey Department of Health. Aluminum Chloride - Hazardous Substance Fact Sheet. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]
-
ResearchGate. (PDF) Benzophenone Oxime Tosylate as the Photoacid Generator for the Friedel–Crafts Arylation of Aldehydes with Indoles. Available from: [Link]
-
DCM Shriram. Material Safety Data Sheet - ANHYDROUS ALUMINIUM CHLORIDE. Available from: [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available from: [Link]
-
Royal Society of Chemistry. Synthesis and bioactivity investigation of benzophenone and its derivatives. Available from: [Link]
-
National Institutes of Health. Benzophenone Oxime Tosylate as the Photoacid Generator for the Friedel–Crafts Arylation of Aldehydes With Indoles. Available from: [Link]
-
Course Hero. Friedel-Crafts Acylation of Anisole. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Aluminium chloride. Available from: [Link]
-
Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. Available from: [Link]
-
University of Delaware. Friedel-Crafts Acylation. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of unsymmetrical ketones by applying visible-light benzophenone/nickel dual catalysis for direct benzylic acylation. Available from: [Link]
-
Frontiers. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Available from: [Link]
-
Princeton University Environmental Health and Safety. Aluminum Chloride (anhydrous). Available from: [Link]
- Google Patents. EP0855379B1 - Methods for the preparation of benzophenone derivatives.
-
Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available from: [Link]
-
National Institutes of Health. Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available from: [Link]
-
ResearchGate. Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride …. Available from: [Link]
-
Lab Alley. SAFETY DATA SHEET. Available from: [Link]
-
ResearchGate. Synthesis of new benzophenone derivatives with potential, antiinflammatory activity. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. 3-BROMO-4''-METHOXYBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 9. nj.gov [nj.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 3-Bromo-3'-methoxybenzophenone under different conditions
Technical Support Center: 3-Bromo-3'-methoxybenzophenone
A Guide to Understanding and Preventing Stability Issues
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided herein is synthesized from established principles of organic chemistry and data from structurally related benzophenone, bromo-aromatic, and methoxy-aromatic compounds. These guidelines should be adapted and validated based on your specific experimental observations and analytical methods.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and potential degradation of this compound.
Q1: My solid sample of this compound has developed a yellow or brownish tint over time. What is the likely cause?
A1: Discoloration of benzophenone derivatives is frequently a sign of photodegradation or, to a lesser extent, slow oxidation.[1] The benzophenone core is a known chromophore that absorbs UV light. This absorption can excite the molecule to a reactive triplet state, initiating degradation reactions that produce colored byproducts.[2] To mitigate this, always store the solid compound in amber glass vials, protected from direct light, and in a cool, dry place.
Q2: I've prepared a solution of this compound in an organic solvent (e.g., Methanol, Acetonitrile) and noticed a loss of purity and the appearance of new peaks in my HPLC analysis after leaving it on the benchtop. What could be happening?
A2: This is a classic sign of either photolytic or oxidative degradation.
-
Photodegradation: If the solution was exposed to ambient lab lighting or sunlight, UV absorption can lead to reactions such as photoreduction of the ketone to a benzhydrol derivative or, potentially, cleavage of the carbon-bromine bond.[2][3]
-
Oxidative Degradation: Solvents, unless freshly distilled or purchased as anhydrous/deoxygenated, can contain dissolved oxygen or peroxide impurities. These can react with the compound, especially if catalyzed by light or trace metal ions.[2] Likely products are hydroxylated derivatives on one or both aromatic rings.
To prevent this, prepare solutions fresh whenever possible and use high-purity, degassed solvents. If storage is necessary, keep the solution in the dark (amber vial), refrigerated, and consider flushing the headspace with an inert gas like argon or nitrogen.[1]
Q3: How stable is this compound to acidic and basic conditions?
A3: The stability is pH-dependent and hinges on the specific conditions (temperature, concentration).
-
Acidic Conditions: The molecule is expected to be relatively stable in mild acidic conditions. However, under harsh acidic conditions (e.g., concentrated HCl or H₂SO₄, elevated temperatures), the methoxy group (an ether linkage) is susceptible to cleavage, which would yield a phenolic derivative (3-Bromo-3'-hydroxybenzophenone).
-
Basic Conditions: While the benzophenone core is generally stable, strong basic conditions could potentially promote other reactions, although hydrolysis of the ketone is unlikely. The stability in aqueous basic solutions should be experimentally verified, as some benzophenones show increased degradation rates under alkaline conditions, particularly when combined with other stressors like heat or oxidants.[4]
Q4: What are the primary degradation pathways I should be aware of?
A4: Based on its structure, the most probable degradation pathways are:
-
Photoreduction: The carbonyl group is reduced to a secondary alcohol (a benzhydrol derivative). This is a very common pathway for benzophenones.[2]
-
Ring Hydroxylation: Oxidative attack, often initiated by light or radical species, can add hydroxyl (-OH) groups to the aromatic rings.[2][5]
-
Photodehalogenation: The carbon-bromine bond can be cleaved by UV light, leading to the formation of 3-methoxybenzophenone.
-
Ether Cleavage: Under strong acidic conditions, the methoxy group can be cleaved to a hydroxyl group.
Q5: What are the ideal storage conditions for long-term stability?
A5: For optimal long-term stability, the compound should be stored as a solid under the following conditions:
-
Temperature: Refrigerated (2-8 °C).
-
Atmosphere: Under an inert atmosphere (Argon or Nitrogen) to minimize oxidation.
-
Light: Protected from all light sources in a tightly sealed amber glass vial.
-
Moisture: In a desiccated environment to prevent potential hydrolysis of contaminants that could initiate degradation.
Troubleshooting Guide for Common Stability Issues
This guide provides a systematic approach to diagnosing and resolving stability problems encountered during experimentation.
| Symptom Observed | Potential Cause | Troubleshooting Recommendation & Corrective Action |
| Discoloration (Yellowing/Browning) of Solid or Solution | Photodegradation | Store the compound in amber, airtight containers.[1] For solutions, wrap the container in aluminum foil for extra protection. Work in a shaded area or under yellow light if the compound is extremely sensitive. |
| Appearance of New Peak(s) in HPLC/LC-MS | Chemical Degradation (Oxidation, Hydrolysis, Photolysis) | 1. Identify the Pathway: Conduct a forced degradation study (see Protocol 1) to intentionally generate degradation products under specific stress conditions (light, heat, acid, base, oxidation). This helps in identifying the nature of the unknown peak(s).[6][7] 2. Mitigate: If the peak matches the photolytic stress sample, enhance light protection. If it matches the oxidative stress sample, use deoxygenated solvents and an inert atmosphere. If it matches acid/base stress, ensure all reagents and glassware are neutral.[8] |
| Loss of Assay / Decreased Concentration Over Time | General Instability | 1. Re-evaluate Storage: Ensure storage conditions are optimal (see FAQ 5). 2. Prepare Fresh Solutions: For critical applications, always prepare solutions immediately before use from a freshly opened container of the solid.[1] 3. Check for Excipient Incompatibility: If working with formulations, perform compatibility studies by mixing the compound with individual excipients to identify any that accelerate degradation.[2] |
| Inconsistent Results in Biological or Chemical Assays | Incomplete Solubilization or Presence of Degradants | 1. Ensure Complete Dissolution: Use sonication to aid dissolution. 2. Filter Solutions: After dissolution, filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove particulates before use in assays.[1] 3. Confirm Purity Pre-Assay: Always run a quick purity check (e.g., HPLC) on the solution before performing sensitive experiments. |
Key Degradation Pathways & Troubleshooting Logic
The following diagrams illustrate the most probable degradation mechanisms and a logical workflow for addressing stability issues.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its intrinsic stability, which is crucial for developing a stability-indicating analytical method. [7][9] Objective: To generate degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter, calibrated balance, volumetric flasks, pipettes
-
Photostability chamber (with UV and visible light) or a UV lamp
-
Thermostatically controlled oven
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Unstressed Control: Dilute the stock solution to a final concentration of ~100 µg/mL. Analyze immediately via HPLC (see Protocol 2). This is your t=0 reference.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl in a vial.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, cool, and neutralize with 1 M NaOH. Dilute to the target concentration and analyze by HPLC. [2]4. Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M NaOH in a vial.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, cool, and neutralize with 1 M HCl. Dilute to the target concentration and analyze by HPLC. [2]5. Oxidative Degradation:
-
Mix equal volumes of the stock solution and 30% H₂O₂ in a vial.
-
Keep at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot, dilute to the target concentration, and analyze by HPLC. [2]6. Thermal Degradation:
-
Place a sample of the solid powder and a vial of the stock solution in an oven at 80°C for 48 hours.
-
At specified time points, remove samples. Allow the solution to cool. Prepare a fresh solution from the stressed solid. Analyze both by HPLC.
-
-
Photodegradation:
-
Expose a sample of the solid powder and a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample wrapped in aluminum foil under the same temperature conditions.
-
After the exposure period, prepare and analyze the samples by HPLC. [2]
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To establish a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent this compound from all potential degradation products generated during the forced degradation study.
Instrumentation & Columns:
-
A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Recommended Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). [10] Suggested Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for aromatic compounds. [10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. [10] |
| Gradient Elution | Start at 40% B, ramp to 95% B over 20 min, hold for 5 min, return to 40% B and equilibrate for 5 min. | A gradient is essential to ensure elution of both polar degradation products and the non-polar parent compound. [10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection Wavelength | 254 nm or scan with PDA | Benzophenones have strong absorbance around 254 nm. A PDA detector is ideal as it can help determine peak purity. |
| Injection Volume | 10 µL | Standard injection volume. |
Method Validation: Analyze all samples from the forced degradation study. A successful stability-indicating method is one where the parent peak is well-resolved from all degradation product peaks and any solvent or matrix peaks. Peak purity analysis using a PDA detector should be performed to confirm that the parent peak is not co-eluting with any degradants.
References
-
Elucidation of pH-Dependent Pathways for Benzophenone-1 Transformation by Heat-Activated Peroxydisulfate: A Combined Mechanistic and Environmental Assessment. (2023). ACS ES&T Water. Available at: [Link]
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. (2021). MDPI. Available at: [Link]
-
Theoretical study on the degradation of hydroxybenzophenones by hydroxyl radical in water: Microscopic reaction mechanism, kinetics, toxicity. (2021). ResearchGate. Available at: [Link]
-
Forced degradation products: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. (2021). PubMed Central. Available at: [Link]
-
Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. (2021). PubMed. Available at: [Link]
-
Troubleshooting: My Reaction Failed: FAQ. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
-
The pH-Dependent Toxic Effects of Benzophenone-3 on Aquatic Organisms. (2025). PubMed. Available at: [Link]
-
Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Research. Available at: [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]
-
Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. (2020). ResearchGate. Available at: [Link]
-
Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions. (2012). PubMed. Available at: [Link]
-
Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cydopia genistoides (L.) Vent. Plant Material. (2015). ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. forced degradation products: Topics by Science.gov [science.gov]
- 7. biomedres.us [biomedres.us]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Reaction Parameters for Suzuki Coupling of Benzophenone Precursors
Welcome to the Technical Support Center for Suzuki coupling reactions focused on the synthesis of benzophenone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful C-C bond-forming reaction for their specific benzophenone targets. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, enabling you to troubleshoot effectively and refine your synthetic strategies.
The benzophenone scaffold is a vital pharmacophore in numerous approved drugs and a key building block in materials science. The Suzuki-Miyaura coupling offers a versatile method for its synthesis, but success often hinges on nuanced parameter selection, especially when dealing with sterically hindered or electronically complex precursors. This guide is structured to address the common challenges encountered in the field, providing practical, evidence-based solutions.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Issue 1: Low or No Product Yield
Question: I am performing a Suzuki coupling with a bromobenzophenone precursor, but I'm observing very low to no formation of my desired product. What are the likely causes and how can I improve my yield?
Answer: Low or no product yield is a common but solvable issue in Suzuki couplings. The root cause often lies in one of three areas: the catalyst's health, the integrity of your reagents, or suboptimal reaction conditions.
A. Catalyst Inactivation: The active Pd(0) species is the engine of the catalytic cycle. It is highly sensitive to oxygen, which can lead to the formation of palladium black (inactive Pd metal) and oxidized, inactive phosphine ligands.
-
Solution 1: Ensure a Rigorously Inert Atmosphere. The reaction setup must be thoroughly deoxygenated. This is typically achieved by several "freeze-pump-thaw" cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (15-30 minutes) before adding the catalyst.[1] All glassware should be oven- or flame-dried to remove adsorbed moisture and oxygen.
B. Reagent Quality and Stability: The stability of the boronic acid is a frequent culprit in failed reactions.
-
Solution 1: Verify Boronic Acid Integrity. Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form inactive trimeric boroxines upon prolonged exposure to air and moisture. It is advisable to use fresh, high-purity boronic acids. If in doubt, consider using more stable derivatives like pinacol esters or MIDA boronates.[2]
-
Solution 2: Use Anhydrous Solvents. Ensure your solvents are anhydrous, as water can contribute to both catalyst decomposition and protodeboronation of the boronic acid. Ethereal solvents like THF and dioxane should be checked for peroxides, which can poison the catalyst.
C. Suboptimal Reaction Conditions: The kinetics of the reaction are highly dependent on temperature, base, and solvent.
-
Solution 1: Optimize Reaction Temperature. If the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) can significantly increase the rate. However, excessive heat can accelerate catalyst decomposition. Monitoring the reaction by TLC or LC-MS is crucial to find the optimal balance.
-
Solution 2: Re-evaluate Your Base and Solvent System. The choice of base and solvent is interdependent. For instance, a weaker base like K₂CO₃ may require a more polar solvent system (e.g., toluene/ethanol/water) to be effective, while a stronger base like K₃PO₄ might perform well in less polar aprotic solvents like dioxane.
Issue 2: Significant Amount of Starting Material Remaining
Question: My reaction has run for 24 hours, but TLC/LC-MS analysis shows a significant amount of my bromo-benzophenone starting material is unreacted. What's causing this incomplete conversion?
Answer: Incomplete conversion, especially with sterically hindered substrates like ortho-substituted benzophenones, often points to a slow or stalled catalytic cycle. The primary bottleneck is usually the oxidative addition or transmetalation step.
A. Steric Hindrance: The reactivity of bromo-substituted benzophenones generally follows the trend: para > meta > ortho.[1] The bulky benzoyl group in the ortho position physically obstructs the approach of the palladium catalyst to the C-Br bond, dramatically slowing the rate-determining oxidative addition step.[1]
-
Solution 1: Employ Bulky, Electron-Rich Ligands. For sterically demanding substrates, standard ligands like PPh₃ are often insufficient. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are designed to promote the oxidative addition and reductive elimination steps for hindered substrates. N-heterocyclic carbene (NHC) ligands are also highly effective.
-
Solution 2: Increase Catalyst Loading. For particularly challenging couplings, increasing the catalyst loading from a typical 1-3 mol% to 5 mol% can help drive the reaction to completion.
B. Insufficiently Active Boron Species: The transmetalation step requires the activation of the boronic acid by the base to form a more nucleophilic boronate species.
-
Solution 1: Screen Different Bases. The effectiveness of a base depends on its strength, solubility, and ability to activate the boronic acid without causing unwanted side reactions. A common screening panel includes K₂CO₃, K₃PO₄, and Cs₂CO₃. For sensitive substrates, milder bases like KF may be beneficial.
-
Solution 2: Consider Boronic Acid Esters. Pinacol or MIDA esters can exhibit different reactivity profiles and may be more effective in certain systems, particularly if the corresponding boronic acid is prone to decomposition.
Issue 3: Presence of Significant Byproducts
Question: I've successfully formed some of my desired product, but my crude NMR shows significant impurities. The main byproducts appear to be the dehalogenated benzophenone and a homocoupled product from my boronic acid. How can I suppress these side reactions?
Answer: The formation of dehalogenation and homocoupling byproducts indicates that off-cycle reactions are competing with the desired cross-coupling pathway.
A. Dehalogenation (Protodehalogenation): This occurs when the aryl halide is reduced, and the bromine is replaced by a hydrogen atom. This is often mediated by a palladium-hydride (Pd-H) species.
-
Causality: Pd-H species can form from the reaction of the palladium complex with the base, solvent (especially alcohols), or residual water.[3]
-
Solution 1: Optimize the Base. Avoid overly strong bases or those known to generate hydride species. K₃PO₄ is often a good choice to minimize dehalogenation.
-
Solution 2: Choose a Non-Hydride Donating Solvent. If using alcoholic co-solvents, consider switching to purely aprotic solvents like dioxane or toluene.
-
Solution 3: Use Bulky Ligands. Ligands like SPhos and XPhos can create a sterically crowded environment around the palladium center, which can disfavor the formation or reaction of the Pd-H intermediate.
B. Homocoupling: This results in the formation of a biaryl species from two molecules of the boronic acid.
-
Causality: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) in the absence of the aryl halide, initiating a different catalytic cycle.
-
Solution 1: Rigorous Degassing. This is the most critical factor. As mentioned previously, ensure the reaction mixture is thoroughly deoxygenated before adding the catalyst.
-
Solution 2: Control Stoichiometry. Using a slight excess of the boronic acid (typically 1.1-1.2 equivalents) is standard, but a large excess can favor homocoupling.
-
Solution 3: Use a Pre-catalyst. Starting with a Pd(II) pre-catalyst that is efficiently reduced in situ to Pd(0) can sometimes minimize side reactions that occur before the main catalytic cycle is established.
Issue 4: Difficulty in Product Purification
Question: My reaction seems to have worked, but I'm struggling to isolate the pure benzophenone product from the residual catalyst and boronic acid-derived impurities. What are some effective purification strategies?
Answer: Purification challenges are common, especially with polar benzophenone products. A multi-step approach is often necessary.
-
Solution 1: Aqueous Workup. After the reaction, a standard aqueous workup is the first step. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. This will remove the inorganic base and some water-soluble impurities.
-
Solution 2: Acid/Base Wash. To remove unreacted boronic acid, a wash with a dilute base (e.g., 1M NaOH) can be effective, as the boronic acid will be deprotonated and extracted into the aqueous layer.
-
Solution 3: Column Chromatography. Silica gel column chromatography is the most common method for final purification.[1] A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective for separating the benzophenone product from less polar byproducts and more polar impurities.
-
Solution 4: Recrystallization. If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining very pure material.
Visualizing the Process: Diagrams and Workflows
To better understand the reaction and troubleshooting logic, the following diagrams are provided.
Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle for Benzophenone Synthesis.
Caption: Fig 2: A decision tree for troubleshooting common Suzuki coupling issues.
Data-Driven Parameter Selection
The following tables provide a summary of reaction parameters from the literature for the Suzuki coupling of various bromobenzophenone precursors. These should be used as a starting point for your own optimizations.
Table 1: Reaction Conditions for Suzuki Coupling of Substituted Benzophenones
| Benzophenone Precursor | Boronic Acid Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzophenone | Phenylboronic Acid | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~90+ | [1] |
| 3-Bromobenzophenone | Phenylboronic Acid | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [1] |
| 2-Bromobenzophenone | Phenylboronic Acid | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~40-50* | [1] |
| 4-Bromobenzoyl Chloride | Phenylboronic Acid | Pd₂(dba)₃ (2.5) | - | K₂CO₃ | Toluene | 110 | 1.5 | 67 | [4] |
| 3-Bromobenzoyl Chloride | Phenylboronic Acid | Pd₂(dba)₃ (2.5) | - | K₂CO₃ | Toluene | 110 | 1.5 | 64 | [4] |
*Note: This is a typical estimated yield for sterically hindered substrates under these conditions, as specific literature data can vary.[1]
Frequently Asked Questions (FAQs)
Q1: What are the best "go-to" starting conditions for a new benzophenone precursor? For an initial screen, a robust set of conditions would be: Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%) as the ligand, K₃PO₄ (2 equivalents) as the base, in dioxane at 100°C. This combination is effective for a wide range of aryl bromides, including moderately challenging ones.
Q2: How important is the quality of the base? Extremely important. The base should be finely powdered and dry. Clumps can lead to poor reproducibility. For bases like K₃PO₄, which can be hygroscopic, it's good practice to dry them in an oven before use.
Q3: My reaction turns black immediately after adding the catalyst. Is it dead? Not necessarily. A color change to dark brown or black is common as the active Pd(0) species is formed. However, if you see the formation of a significant amount of granular precipitate (palladium black), it could be a sign of catalyst decomposition. This is often caused by oxygen in the system.
Q4: Can I use aryl chlorides as precursors for my benzophenone synthesis? Yes, but they are significantly less reactive than aryl bromides. To successfully couple aryl chlorides, you will almost certainly need to use a specialized, highly active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (like XPhos or SPhos) or an NHC ligand, often at higher temperatures and catalyst loadings.
Q5: What is the role of water in the reaction? Water can play a dual role. A small amount is often necessary to dissolve the inorganic base (like K₂CO₃ or K₃PO₄), facilitating its role in the catalytic cycle. However, excess water can lead to unwanted side reactions, including protodeboronation of the boronic acid and contributing to the formation of Pd-H species that cause dehalogenation. Using a biphasic system (e.g., toluene/water) or a solvent like dioxane with a specific amount of added water is a common strategy to balance these effects.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 16, 2026, from [Link]
- Silva, N. A. do A. e, & Martins, D. de L. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2019). Synthesis of benzophenones 7 utilizing the method developed. Retrieved January 16, 2026, from [Link]
- Al-Amin, M., & Bhor, A. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of Organic Chemistry, 81(19), 9446-9451.
- St. Denis, J. D., & Organ, M. G. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Organic Letters, 19(6), 1438-1441.
- Tomanová, P., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169.
- Martins, D. de L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
-
ResearchGate. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved January 16, 2026, from [Link]
- Sharma, S., & Singh, P. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
-
ResearchGate. (n.d.). Homocoupling of various phenyl boronic acids. Retrieved January 16, 2026, from [Link]
- Lee, J. C. H., et al. (2014). Chemoselective Boronic Ester Synthesis by Controlled Speciation.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved January 16, 2026, from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved January 16, 2026, from [Link]
- Maluenda, I., & Navarro, O. (2025). Suzuki–Miyaura (hetero-)
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 16, 2026, from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved January 16, 2026, from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2022). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling. Retrieved January 16, 2026, from [Link]
-
The Suzuki Reaction. (2014). Retrieved January 16, 2026, from [Link]
- Gök, Y., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Scientific Reports, 11(1), 1-13.
Sources
addressing regioselectivity problems in the synthesis of substituted benzophenones
Welcome to the technical support center for the synthesis of substituted benzophenones. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regiochemical control in their synthetic routes. The formation of specific isomers is a frequent challenge, directly impacting yield, purity, and the viability of a synthetic campaign.
This guide provides in-depth, field-proven insights in a question-and-answer format, addressing specific issues you may encounter during your experiments. We will delve into the mechanistic underpinnings of common synthetic methods and offer practical, actionable solutions to your regioselectivity problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the Friedel-Crafts acylation of a substituted benzene ring?
A1: Regioselectivity in Friedel-Crafts acylation is primarily governed by two key factors related to the substituent already present on the aromatic ring:
-
Electronic Effects : The electronic nature of the substituent dictates which positions on the ring are most activated or least deactivated towards electrophilic attack.
-
Activating Groups (electron-donating groups or EDGs) like alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the electron density of the ring. They direct the incoming acyl group to the ortho and para positions.[1][2][3]
-
Deactivating Groups (electron-withdrawing groups or EWGs) such as nitro (-NO₂), cyano (-CN), and carbonyl groups (e.g., ketones, esters) decrease the ring's electron density. These groups direct the incoming electrophile to the meta position.[1][2][4]
-
-
Steric Hindrance : The physical size of the substituent can block the approach of the electrophile to the adjacent ortho positions. Consequently, even for strongly ortho, para-directing groups, the para isomer is often the major product due to reduced steric clash.[1][5][6]
Q2: My Friedel-Crafts acylation is yielding an inseparable mixture of ortho and para isomers. How can I improve the selectivity for the para product?
A2: Favoring the para isomer over the ortho is a common objective. Here are several strategies you can employ:
-
Lower the Reaction Temperature : Lower temperatures generally favor the thermodynamically more stable product, which is often the para isomer due to less steric hindrance.[5] Running the reaction at 0°C or even lower can significantly improve the para:ortho ratio.
-
Change the Lewis Acid Catalyst : The size of the Lewis acid-acyl chloride complex can influence steric interactions. A bulkier catalyst may further disfavor attack at the sterically hindered ortho position. While AlCl₃ is common, you could explore alternatives like FeCl₃ or ZnCl₂.[7][8]
-
Use a Bulky Acylating Agent : If your synthesis allows, increasing the steric bulk on the benzoyl chloride can also disfavor ortho acylation.
-
Solvent Effects : The choice of solvent can influence the effective size of the catalyst-reagent complex and the transition state energies. Experimenting with different non-polar solvents might shift the isomeric ratio.
Q3: I need to synthesize a meta-substituted benzophenone, but my starting material has an activating group. What are my options?
A3: This is a classic challenge as activating groups are ortho, para-directing. You have a few strategic options:
-
Install a meta-Director : Begin with a starting material that has a meta-directing group (like -NO₂). Perform the Friedel-Crafts acylation, which will be directed to the meta position, and then chemically transform the directing group into your desired substituent in a subsequent step (e.g., reduction of -NO₂ to -NH₂, followed by diazotization and substitution).
-
Change the Synthetic Strategy : Friedel-Crafts acylation may not be the best approach. Consider a cross-coupling strategy, such as a Suzuki-Miyaura coupling. For example, you could couple a meta-substituted arylboronic acid with a suitable benzoyl chloride derivative or a meta-substituted aryl halide with a benzoylating agent.[9][10]
-
Isomerization : In some rare cases, it's possible to isomerize an ortho or para product to the more thermodynamically stable meta isomer under harsh conditions, though this is not a generally applicable method.
Q4: When should I choose a modern cross-coupling reaction over a classical Friedel-Crafts acylation for synthesizing a substituted benzophenone?
A4: The choice of synthetic route is a critical decision that balances factors like functional group tolerance, desired regioselectivity, and substrate availability.
| Synthesis Route | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| Friedel-Crafts Acylation | 50-97%[11] | Lewis acid (e.g., AlCl₃, FeCl₃), often harsh conditions.[11] | Well-established, readily available starting materials, high yields for certain substrates.[11] | Limited to electron-rich arenes, poor regioselectivity with some substrates, requires stoichiometric amounts of Lewis acid leading to significant waste.[11] |
| Suzuki-Miyaura Coupling | 70-95%[11] | Palladium catalyst, base, anhydrous/degassed solvents. | Excellent functional group tolerance, high regioselectivity dictated by the position of the halide and boronic acid, milder conditions.[9] | Requires pre-functionalized starting materials (halides and boronic acids), potential for palladium contamination in the final product.[10] |
| Grignard Reaction | 65-90%[11] | Anhydrous conditions, stoichiometric Grignard reagent. | Forms C-C bonds effectively, good for sterically hindered benzophenones.[11] | Sensitive to moisture and protic functional groups, can lead to tertiary alcohol byproducts.[11] |
Choose a cross-coupling reaction when:
-
You require unambiguous regiochemical outcomes.
-
Your substrates contain sensitive functional groups that would not survive the harsh, acidic conditions of a Friedel-Crafts reaction.
-
You are working with deactivated aromatic rings where Friedel-Crafts acylation is ineffective.[5]
Troubleshooting Guides
This section provides a systematic approach to resolving common regioselectivity issues encountered during experiments.
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation of Substituted Anilines or Phenols.
Problem: You are attempting to acylate an aniline or phenol derivative and are observing a mixture of acylation on the ring and on the heteroatom (N- or O-acylation), along with poor regioselectivity for the C-acylation.
Root Cause Analysis: Aniline and phenol substrates possess highly activating -NH₂ and -OH groups, which are also nucleophilic. The Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pairs on the nitrogen or oxygen. This complexation deactivates the ring and can promote side reactions.
Troubleshooting Workflow:
Caption: Decision workflow for acylation of anilines and phenols.
Detailed Protocol: Fries Rearrangement for Regioselective Hydroxybenzophenone Synthesis [12]
-
Esterification: To a solution of the substituted phenol (1.0 eq) in a suitable solvent (e.g., pyridine or DCM with a base like triethylamine), add the desired benzoyl chloride (1.1 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Work up to isolate the phenyl benzoate intermediate.
-
Rearrangement: To a flask charged with anhydrous aluminum chloride (AlCl₃, 2-3 eq), add the phenyl benzoate intermediate in portions. Heat the mixture (typically 60-160°C, depending on the substrate) until the rearrangement is complete.
-
Hydrolysis: Carefully quench the reaction by pouring it onto ice and concentrated HCl. This will hydrolyze the aluminum-phenoxide complex.
-
Isolation: Extract the product with an appropriate organic solvent. The ratio of ortho to para isomers can be influenced by the reaction temperature; lower temperatures often favor the para product.
Issue 2: Unexpected Reactivity or Low Yield in Suzuki-Miyaura Coupling.
Problem: You are attempting a Suzuki-Miyaura coupling to synthesize a specific benzophenone isomer, but the reaction is sluggish, or the yield is low.
Root Cause Analysis: The success of a Suzuki coupling is highly dependent on the reactivity of the coupling partners, which is influenced by both electronic and steric factors. The oxidative addition step is often rate-limiting.
Reactivity Trend of Bromobenzophenones: The reactivity of bromo-substituted benzophenones in Suzuki coupling generally follows the trend: para > meta > ortho .[9]
-
para-Bromobenzophenone: The electron-withdrawing benzoyl group activates the C-Br bond, and steric hindrance is minimal, leading to high reactivity.[9]
-
meta-Bromobenzophenone: The electronic activation is less pronounced, resulting in moderate reactivity.[9]
-
ortho-Bromobenzophenone: Significant steric hindrance from the adjacent benzoyl group impedes the approach of the palladium catalyst, leading to low reactivity.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling [9]
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-substituted benzophenone (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a suitable degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
By understanding the fundamental principles of regioselectivity and employing these systematic troubleshooting strategies, you can significantly improve the outcome of your substituted benzophenone syntheses.
References
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- dealing with regioisomer formation in benzophenone synthesis - Benchchem. (2025).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. (n.d.).
- A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling - Benchchem. (2025).
- Technical Support Center: Optimization of Benzophenone Synthesis - Benchchem. (2025).
-
Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
An Explanation of Substituent Effects - Chemistry LibreTexts. (2022). Retrieved January 16, 2026, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Monatshefte für Chemie - Chemical Monthly, 149(5), 997–1002. [Link]
- Managing by-products in the synthesis of substituted benzophenones. - Benchchem. (2025).
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023). Retrieved January 16, 2026, from [Link]
-
Ortho vs. Para positioning of Substituent (FC-Acylation) : r/OrganicChemistry - Reddit. (2023). Retrieved January 16, 2026, from [Link]
- Synthesis of Primary Amines - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
-
Ortho Para and Meta in Disubstituted Benzenes - Chemistry Steps. (n.d.). Retrieved January 16, 2026, from [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Retrieved January 16, 2026, from [Link]
-
Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry. (2018). Retrieved January 16, 2026, from [Link]
- A Head-to-Head Comparison of Synthesis Routes for Substituted Benzophenones - Benchchem. (2025).
-
Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism | Request PDF - ResearchGate. (2025). Retrieved January 16, 2026, from [Link]
-
The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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Validation & Comparative
A Comparative Technical Guide to 3-Bromo-3'-methoxybenzophenone and Analogues for Researchers
Welcome to a detailed comparative analysis of 3-Bromo-3'-methoxybenzophenone, a versatile though specialized reagent in the synthetic chemist's toolkit. This guide is designed for researchers, scientists, and professionals in drug development who are considering the strategic incorporation of substituted benzophenones into their synthetic and experimental workflows. We will move beyond a simple cataloging of properties to explore the causal relationships between structure, reactivity, and application, providing you with the field-proven insights necessary to make informed experimental choices.
The benzophenone scaffold is of central importance in photochemistry and organic synthesis.[1] Its derivatives are widely used as photoinitiators, triplet sensitizers, and crucial building blocks for complex molecules.[1][2] The specific placement of substituents dramatically alters the parent molecule's electronic and steric character, creating a diverse family of reagents with tailored functionalities. Here, we focus on this compound, comparing its performance and properties against key analogues: the parent benzophenone, 3-bromobenzophenone, and 3-methoxybenzophenone.
Physicochemical Properties: A Comparative Overview
The introduction of bromo and methoxy substituents at the meta positions imparts distinct physical properties. The bromine atom, with its significant mass, increases the molecular weight and melting point compared to benzophenone and 3-methoxybenzophenone. The methoxy group, a moderately activating group, can influence crystal packing and solubility.
A summary of key physicochemical data is presented below for direct comparison. This data is crucial for initial experimental design, including solvent selection and purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₄H₁₁BrO₂ | 291.14 | Not available | 405.1 (Predicted)[3] |
| Benzophenone | C₁₃H₁₀O | 182.22 | 48.5 | 305.4 |
| 3-Bromobenzophenone | C₁₃H₉BrO | 261.11[4] | 74.5 - 77.5[5][6] | ~345 |
| 3-Methoxybenzophenone | C₁₄H₁₂O₂ | 212.24[7] | 44[7] | 343 (Estimate)[7] |
Note: Experimental data for this compound is not widely published; predicted values are provided where available.
Reactivity Analysis: The Strategic Influence of Substituents
The true utility of this compound lies in its dual reactivity, conferred by the distinct electronic nature of its substituents. The bromine atom serves as a handle for cross-coupling reactions, while the methoxy group subtly modulates the electronic properties of its parent ring and the central carbonyl.
Utility in Palladium-Catalyzed Cross-Coupling Reactions
A primary advantage of this compound is its utility as a substrate in carbon-carbon bond-forming reactions. The carbon-bromine bond is a well-established reactive site for palladium-catalyzed cross-couplings like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[8][9]
The reactivity of aryl halides in such transformations is known to decrease in the order I > Br > Cl, making the bromo-substituent an excellent compromise between high reactivity and substrate stability.[9] In comparison, unsubstituted benzophenone and 3-methoxybenzophenone lack a suitable leaving group for these transformations, rendering them inert under standard cross-coupling conditions. 3-Bromobenzophenone shares this reactivity but lacks the electronic modulation and additional synthetic handle provided by the methoxy group.
The reactivity in Suzuki coupling is influenced by the position of the bromo substituent. Generally, reactivity follows the trend para > meta > ortho, due to a combination of electronic activation from the electron-withdrawing benzoyl group and steric hindrance.[8] As a meta-substituted isomer, 3-Bromobenzophenone (and by extension, our target molecule) exhibits moderate reactivity, which is often ideal for controlled, sequential couplings.[8]
Protocol: Generalized Suzuki-Miyaura Coupling of a Bromo-Benzophenone
This protocol provides a self-validating system for the arylation of a bromo-benzophenone substrate. The choice of a phosphine ligand and base is critical and may require optimization depending on the specific boronic acid used.
Objective: To couple an aryl boronic acid with this compound.
Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), to the flask.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination like Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Photochemical Behavior
Benzophenones are renowned for their photochemical properties. Upon absorption of UV light (typically in the 250 nm and 330-360 nm regions), they are promoted to an excited singlet state (S₁), which then efficiently undergoes intersystem crossing (ISC) to a longer-lived triplet state (T₁).[2][10][11] This triplet state is the primary reactive species in most benzophenone-sensitized photoreactions.
The triplet energy of unsubstituted benzophenone is approximately 69 kcal/mol, making it an effective sensitizer for many organic reactions.[12] The introduction of substituents can modify the energy of the triplet state and the efficiency of intersystem crossing.[13][14]
-
Electron-donating groups (like -OCH₃) can sometimes lower the triplet energy and may introduce more π,π* character to the lowest triplet state, which can alter its reactivity (e.g., reducing its efficacy in hydrogen abstraction).
-
Heavy atoms (like Bromine) can enhance the rate of intersystem crossing (the "heavy-atom effect"), potentially increasing the quantum yield of triplet formation.
Therefore, this compound is expected to be an efficient photosensitizer. Its triplet state can abstract a hydrogen atom from a suitable donor to generate a ketyl radical, initiating polymerization or other radical-mediated processes.[11] This behavior is fundamental to its role as a Type II photoinitiator.
Caption: General mechanism for Type II photoinitiation by benzophenones.
Conclusion: A Multifunctional Reagent
In synthesizing this comparative analysis, it becomes clear that this compound is not merely an analogue of benzophenone but a distinct and multifunctional chemical entity.
-
Compared to Benzophenone: It retains the core photochemical properties but adds a crucial functional handle for advanced synthetic transformations via cross-coupling.
-
Compared to 3-Bromobenzophenone: It offers similar cross-coupling potential but introduces a methoxy group that can be used to modulate solubility, influence electronic properties, or serve as a precursor for a hydroxyl group via demethylation, adding another layer of synthetic versatility.
-
Compared to 3-Methoxybenzophenone: It provides the critical C-Br bond for coupling reactions, a feature entirely absent in the methoxy-only analogue.
The strategic value of this compound lies in its capacity for sequential, orthogonal reactions. One can first utilize the bromo-substituent for skeletal construction via a Suzuki or similar coupling, and subsequently employ the benzophenone core as a photoinitiator or modify the methoxy group in a later synthetic step. This guide has aimed to provide the foundational data and mechanistic rationale to empower researchers to leverage the unique reactivity profile of this compound in their work.
References
-
Creary, X., Hinckley, J., Kraft, C., & Genereux, M. (2011). Photochemical Behavior of Cyclopropyl-Substituted Benzophenones and Valerophenones. The Journal of Organic Chemistry, 76(7), 2062–2071. Available at: [Link]
-
ResearchGate. (2015). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Available at: [Link]
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PubMed. (n.d.). Benzophenones in the higher triplet excited states. Available at: [Link]
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Polymer Innovation Blog. (2016). UV Curing: Part 2; A Tour of the UV Spectrum. Available at: [Link]
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ChemBK. (2024). 3-Bromobenzophenone. Available at: [Link]
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Semantic Scholar. (n.d.). Higher triplet excited states of benzophenones and bimolecular triplet energy transfer measured by using nanosecond-picosecond two-color/two-laser flash photolysis. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind Benzophenone: UV Absorption and Stabilization Mechanisms. Available at: [Link]
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ResearchGate. (n.d.). UV absorption spectrum of benzophenone in ethanol and cyclohexane. Available at: [Link]
-
PubMed. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Available at: [Link]
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ResearchGate. (2018). Competition Between “Meta-Effect” Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions. Available at: [Link]
-
PubMed. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. Available at: [Link]
-
Hilaris Publisher. (2013). Triplet-Triplet Energy Transfer and Triplet Exciplex Formation of Benzophenone. Available at: [Link]
-
Oxford Academic. (n.d.). Triplet Energy Transfer and Triplet Exciplex Formation of Benzophenone. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Benzophenones in the higher triplet excited states. Available at: [Link]
-
PubChem. (n.d.). 3-Bromobenzophenone. Available at: [Link]
-
Ataman Kimya. (n.d.). BENZOPHENONE-3. Available at: [Link]
-
PubChemLite. (n.d.). 3-bromo-3',4'-dimethoxybenzophenone (C15H13BrO3). Available at: [Link]
-
PubChem. (n.d.). 4-Methoxybenzophenone. Available at: [Link]
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The Definitive Guide to Validating the Structure of 3-Bromo-3'-methoxybenzophenone: A Comparative Analysis of Crystallographic and Spectroscopic Techniques
For researchers, scientists, and professionals deeply entrenched in the landscape of drug development, the unambiguous structural elucidation of novel chemical entities is not merely a procedural step but the very bedrock of innovation. The precise three-dimensional arrangement of atoms within a molecule dictates its function, reactivity, and interaction with biological targets. In this comprehensive guide, we delve into the validation of the structure of 3-Bromo-3'-methoxybenzophenone, a substituted benzophenone of interest in synthetic and medicinal chemistry.
While a definitive crystal structure for this specific molecule is not yet publicly cataloged, this guide will serve as an in-depth technical roadmap for its validation. We will present a detailed protocol for its structural determination via single-crystal X-ray crystallography, the undisputed "gold standard" for absolute structural assignment.[1][2] Furthermore, we will provide an objective comparison of this technique with powerful spectroscopic alternatives—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—offering a holistic perspective on the strengths and limitations of each method in the context of this particular analytical challenge.
The Imperative of Structural Integrity in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is paved with rigorous validation at every stage. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising drug development program. The causality is direct: a molecule's shape and electronic properties, which are intrinsically linked to its atomic connectivity and stereochemistry, govern its binding affinity to protein targets, its metabolic stability, and its pharmacokinetic profile. Therefore, the initial investment in irrefutable structural validation is a critical risk mitigation strategy.
X-ray Crystallography: The Architect's Blueprint of a Molecule
Single-crystal X-ray diffraction stands as the preeminent technique for determining the precise arrangement of atoms in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with unparalleled accuracy and precision.[3] This provides an unambiguous and absolute structural assignment, resolving any constitutional or stereochemical ambiguities.
Experimental Protocol: Unveiling the Crystal Structure of this compound
The successful application of X-ray crystallography is contingent on the preparation of a high-quality single crystal. The following protocol outlines the synthesis, crystallization, and crystallographic analysis of this compound.
Part 1: Synthesis via Friedel-Crafts Acylation
The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction between 3-bromobenzoyl chloride and 3-methoxyanisole (or a suitable Grignard reagent derived from 3-bromoanisole and reacted with 3-bromobenzoyl chloride).[4][5]
Step-by-Step Synthesis:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromobenzoyl chloride (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise while stirring.
-
Nucleophile Addition: Add a solution of 3-methoxyanisole (1.2 equivalents) in anhydrous DCM dropwise from the dropping funnel to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Part 2: Crystallization
The growth of diffraction-quality single crystals is often the most challenging step. Several methods can be employed, and a systematic screening of conditions is recommended.
-
Slow Evaporation: Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture) in a loosely capped vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature or below.
Part 3: X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[3] The diffraction data are collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to yield the final atomic coordinates, bond lengths, and bond angles. A good quality structure should have a final R-factor of less than 8%.[6]
Diagram of the X-ray Crystallography Workflow
Caption: Workflow for the structural validation of this compound by X-ray crystallography.
Alternative and Complementary Validation Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable and often complementary information about the molecule's structure in solution and its elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.[7] ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively, allowing for the determination of the molecule's connectivity.
Experimental Protocol: ¹H and ¹³C NMR of this compound
-
Sample Preparation: Dissolve 5-25 mg of the purified compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[8] Add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a small number of scans is usually sufficient, while ¹³C NMR requires a larger number of scans due to the low natural abundance of the ¹³C isotope.
-
Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective atoms in the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the elemental composition. Electron Ionization (EI) is a common technique for small, volatile molecules and often produces characteristic fragmentation patterns that can provide structural clues.[9][10]
Experimental Protocol: EI-MS and HRMS of this compound
-
Sample Introduction: Introduce a small amount of the purified compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., time-of-flight or quadrupole).
-
Data Analysis: The mass spectrum will show a molecular ion peak (or peaks, due to the isotopic distribution of bromine) corresponding to the molecular weight of the compound, as well as fragment ion peaks. For HRMS, the exact mass of the molecular ion is used to calculate the elemental formula.
Comparative Analysis of Structural Validation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity (carbon-hydrogen framework), solution-state conformation | Molecular weight, elemental formula, fragmentation patterns |
| Sample Requirements | High-quality single crystal | 5-100 mg, soluble in deuterated solvent | Microgram to nanogram quantities |
| Strengths | Unambiguous and definitive structural determination | Provides information about the molecule in solution, which is often more biologically relevant | High sensitivity, provides exact molecular formula (HRMS) |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain; solid-state structure may differ from solution conformation | Does not provide absolute 3D structure or bond lengths/angles directly; can be complex to interpret for large molecules | Does not provide detailed connectivity or stereochemical information |
| Key Application | Absolute proof of structure | Confirmation of connectivity and purity | Confirmation of molecular weight and elemental composition |
Logical Flow for Comprehensive Structural Validation
Caption: A logical workflow demonstrating the complementary roles of MS, NMR, and X-ray crystallography in the comprehensive structural validation of a small molecule.
Conclusion: An Integrated Approach to Structural Certainty
The structural validation of a novel compound like this compound necessitates a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the unequivocal gold standard for providing a definitive three-dimensional structure, its successful application is predicated on the ability to grow suitable crystals. Spectroscopic techniques, namely NMR and mass spectrometry, are indispensable tools that provide crucial, complementary information regarding the molecule's connectivity, molecular weight, and elemental composition. For the drug development professional, an integrated strategy that leverages the strengths of each of these techniques is the most robust and reliable path to achieving absolute structural certainty, thereby ensuring the integrity and success of the research and development pipeline.
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Scribd. (n.d.). 4-Chlorobenzophenone - Friedel Craft Acylation. Retrieved from [Link]
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Carleton College. (2018). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
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A Spectroscopic Guide to the Isomers of Bromo-Methoxy-Substituted Benzophenones: Elucidating Structure Through Analytical Techniques
In the landscape of drug discovery and materials science, the precise structural elucidation of organic molecules is a cornerstone of innovation. Isomeric purity is not merely a matter of academic curiosity; it is a critical determinant of a compound's biological activity, toxicity, and material properties. This guide provides an in-depth spectroscopic comparison of 3-Bromo-3'-methoxybenzophenone and its key positional isomers. By leveraging the power of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will dissect the subtle yet significant differences that define these closely related molecules. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.
The Critical Role of Isomer Differentiation
Benzophenones are a class of compounds with a diarylketone motif that is prevalent in medicinal chemistry and photochemistry. The introduction of bromo and methoxy substituents onto the phenyl rings gives rise to a multitude of positional isomers, each with a unique electronic and steric profile. For instance, the placement of the electron-withdrawing bromine atom and the electron-donating methoxy group can profoundly influence the molecule's interaction with biological targets or its photophysical behavior. Consequently, the ability to definitively identify a specific isomer is paramount for reproducible research and development.
This guide will focus on the following representative isomers:
-
This compound
-
3-Bromo-4'-methoxybenzophenone
-
4-Bromo-4'-methoxybenzophenone
While a comprehensive analysis of all possible isomers is beyond the scope of this guide, the principles discussed herein are broadly applicable to other isomeric forms.
Deciphering Isomeric Nuances with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom, allowing for the differentiation of even closely related isomers.
¹H NMR Spectroscopy: A Proton's Perspective
The chemical shift, splitting pattern (multiplicity), and integration of proton signals in a ¹H NMR spectrum are exquisitely sensitive to the electronic environment and the proximity of neighboring protons.
Key Differentiating Features in ¹H NMR:
-
Chemical Shifts of Aromatic Protons: The aromatic region (typically 6.5-8.0 ppm) provides a rich fingerprint for each isomer.[1][2] The electron-donating methoxy group (-OCH₃) tends to shield nearby protons, causing them to resonate at a lower chemical shift (upfield), while the electron-withdrawing bromine atom and the carbonyl group deshield protons, shifting their signals downfield.
-
Splitting Patterns: The ortho, meta, and para relationships between protons on the substituted rings lead to characteristic splitting patterns (e.g., doublets, triplets, and multiplets). Careful analysis of these patterns and their coupling constants (J-values) is crucial for assigning the substitution pattern.
-
Methoxy Group Signal: The methoxy protons typically appear as a sharp singlet around 3.8-3.9 ppm. While the position of this signal may not vary dramatically between isomers, its presence confirms the methoxy functionality.
Caption: A simplified representation of potential fragmentation pathways in the mass spectrum.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the benzophenone isomer for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.
-
Spectrometer Setup: The NMR spectrometer should be properly locked, tuned, and shimmed before data acquisition to ensure optimal resolution and lineshape.
IR Spectroscopy (ATR Method)
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum over a typical range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions: Use a suitable capillary column (e.g., HP-5MS). A typical temperature program might start at a lower temperature and ramp up to a higher temperature to ensure good separation.
-
MS Conditions: Electron ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns. The mass analyzer should be scanned over a mass range that includes the expected molecular ion and fragment ions (e.g., 50-350 m/z).
Conclusion
The unequivocal identification of this compound and its isomers is a task that demands a multi-pronged spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic interpretation of ¹H NMR, ¹³C NMR, IR, and MS data that leads to a confident assignment. As demonstrated, the distinct electronic and steric environments created by the varying positions of the bromo and methoxy substituents give rise to unique and predictable spectroscopic signatures. By adhering to rigorous experimental protocols and a logical interpretive framework, researchers can navigate the complexities of isomerism and ensure the integrity of their scientific findings.
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A Comparative Guide to the Photochemical Properties of Benzophenone Derivatives for Researchers
This guide provides a comprehensive comparison of the photochemical properties of various benzophenone derivatives, offering researchers, scientists, and drug development professionals a detailed resource for selecting the appropriate derivative for their specific application. By understanding the intricate relationship between chemical structure and photochemical behavior, researchers can harness the unique capabilities of these versatile molecules for applications ranging from photo-crosslinking and photopolymerization to photodynamic therapy and mechanistic studies.
The Enduring Legacy of Benzophenone: A Photochemical Workhorse
Benzophenone is a classic aromatic ketone renowned for its rich and well-studied photochemistry. Upon absorption of ultraviolet (UV) light, benzophenone undergoes efficient intersystem crossing (ISC) from the initially excited singlet state (S₁) to a longer-lived triplet state (T₁), with a quantum yield approaching unity.[1] This triplet state is the primary actor in most of benzophenone's photochemical reactions.
The T₁ state of benzophenone possesses a diradical character, with an unpaired electron on both the carbonyl oxygen and the delocalized π-system. This makes it a potent hydrogen atom abstractor, readily reacting with suitable hydrogen-donating substrates.[1] A classic example is the photoreduction of benzophenone in the presence of isopropanol to form benzopinacol, a reaction often used to demonstrate fundamental photochemical principles.
The versatility of benzophenone lies in the tunability of its photochemical properties through the introduction of various substituents onto its aromatic rings. These modifications can profoundly influence the molecule's absorption characteristics, the energy and lifetime of its triplet state, and its photoreactivity, allowing for the fine-tuning of its behavior for specific applications.
Unveiling the Photochemical Landscape: Key Experimental Techniques
To quantitatively compare the photochemical properties of benzophenone derivatives, a suite of spectroscopic and analytical techniques is employed. Understanding these methods is crucial for interpreting the data presented in this guide and for designing new experiments.
UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy is the foundational technique for characterizing the light-absorbing properties of a molecule. The position of the absorption maximum (λmax) indicates the wavelength of light most effectively absorbed, while the molar extinction coefficient (ε) is a measure of the absorption strength. For benzophenone and its derivatives, two main absorption bands are typically observed: a strong π→π* transition at shorter wavelengths (around 250 nm) and a weaker, longer-wavelength n→π* transition (around 330-360 nm) corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[2] The n→π* transition is particularly important as it is this excitation that primarily leads to the reactive triplet state.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful pump-probe technique used to detect and characterize short-lived excited states, such as the triplet state of benzophenone derivatives.[3] A high-intensity laser pulse (the "pump") excites the sample, and a second, lower-intensity pulse (the "probe") is passed through the sample at a variable time delay. By measuring the change in absorbance of the probe beam as a function of time and wavelength, the absorption spectrum and lifetime of the transient species can be determined. For benzophenone derivatives, this technique allows for the direct measurement of the triplet-triplet absorption spectrum and the triplet lifetime (τT).
Determination of Photoreduction Quantum Yield (Φr)
The quantum yield of a photochemical reaction (Φ) is a critical measure of its efficiency, defined as the number of molecules reacted per photon absorbed.[4] For the photoreduction of benzophenone derivatives, the quantum yield (Φr) quantifies how efficiently the molecule is converted to its photoreduced product upon irradiation. The determination of Φr is typically achieved through chemical actinometry, using a well-characterized photochemical reaction with a known quantum yield as a reference. The potassium ferrioxalate actinometer is a widely used standard for this purpose.[5]
A Comparative Analysis of Substituted Benzophenones
The introduction of substituents onto the phenyl rings of benzophenone can significantly alter its photochemical properties. The following table summarizes key photophysical data for a selection of para-substituted benzophenone derivatives, providing a basis for comparison.
| Derivative | Substituent (R) | λmax (n→π*) (nm) in Cyclohexane | Triplet Energy (ET) (kcal/mol) | Triplet Lifetime (τT) (μs) in Benzene | Photoreduction Quantum Yield (Φr) in Isopropanol |
| Benzophenone | -H | ~345 | 69 | 5 | ~0.9 |
| 4-Methylbenzophenone | -CH₃ | ~348 | 68 | 6 | ~1.0 |
| 4-Methoxybenzophenone | -OCH₃ | ~330 | 71 | 0.03 | ~0.02 |
| 4-Chlorobenzophenone | -Cl | ~350 | 68 | 0.03 | ~0.1 |
| 4-Aminobenzophenone | -NH₂ | ~310 | 72 | - | <0.01 |
| 4-Nitrobenzophenone | -NO₂ | ~340 | 60 | - | <0.01 |
Note: The values presented are approximate and can vary depending on the solvent and experimental conditions. Data is compiled from various sources for comparative purposes.
Interpretation of Trends:
-
Electron-donating groups (e.g., -OCH₃, -NH₂) tend to cause a blue-shift (hypsochromic shift) in the n→π* transition and can significantly decrease the photoreduction quantum yield. This is often attributed to a change in the nature of the lowest triplet state from n,π* to a less reactive π,π* character or charge-transfer state.
-
Electron-withdrawing groups (e.g., -NO₂) can lead to a lower triplet energy and also result in low photoreactivity, often due to the population of a low-lying, unreactive π,π* triplet state.
-
Halogen substituents (e.g., -Cl) can decrease the triplet lifetime due to the heavy-atom effect, which enhances spin-orbit coupling and promotes intersystem crossing back to the ground state.
Experimental Protocols for Characterization
This section provides detailed, step-by-step methodologies for key experiments to characterize and compare the photochemical properties of benzophenone derivatives.
Synthesis of Substituted Benzophenones via Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of para-substituted benzophenones.
Example: Synthesis of 4-Methylbenzophenone
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet bubbler. Maintain an inert atmosphere using nitrogen or argon.
-
Reagent Addition: To the flask, add anhydrous aluminum chloride (AlCl₃) (1.1 eq) and anhydrous toluene (as both solvent and reactant). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add benzoyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Determination of Photoreduction Quantum Yield using a Merry-Go-Round Photoreactor and Chemical Actinometry
This protocol outlines the procedure for determining the photoreduction quantum yield of a benzophenone derivative relative to the potassium ferrioxalate actinometer.
Caption: Workflow for Photoreduction Quantum Yield Determination.
Step-by-Step Methodology:
-
Preparation of Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 0.1 N H₂SO₄. This solution is light-sensitive and should be prepared in the dark and stored in a foil-wrapped bottle.[6]
-
Preparation of Sample Solution: Prepare a solution of the benzophenone derivative in isopropanol at a concentration that gives an absorbance of >2 at the irradiation wavelength.
-
Photoreactor Setup: Place quartz tubes containing the actinometer solution and the sample solution in a merry-go-round photoreactor. This apparatus ensures that all samples receive an equal amount of light. The light source (e.g., a medium-pressure mercury lamp with appropriate filters to isolate a specific wavelength) is placed in the center.
-
Irradiation: Irradiate the samples for a specific period. The irradiation time should be chosen such that the conversion of the reactant is low (typically <10%) to avoid complications from product absorption and changes in reaction kinetics.
-
Analysis of Actinometer:
-
In the dark, take a known aliquot of the irradiated actinometer solution and add it to a solution containing 1,10-phenanthroline and a buffer (e.g., sodium acetate).
-
Allow the color to develop and measure the absorbance of the resulting red [Fe(phen)₃]²⁺ complex at 510 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration of Fe²⁺ formed using a pre-determined calibration curve.
-
-
Analysis of Sample: Analyze the concentration of the remaining benzophenone derivative in the irradiated sample solution using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation of Photon Flux: The photon flux (I₀) can be calculated from the actinometer data using the following equation:
-
I₀ = (moles of Fe²⁺ formed) / (Φact × t × f)
-
where Φact is the known quantum yield of the actinometer at the irradiation wavelength, t is the irradiation time, and f is the fraction of light absorbed by the actinometer.
-
-
Calculation of Photoreduction Quantum Yield: The quantum yield of photoreduction (Φr) of the benzophenone derivative is then calculated as:
-
Φr = (moles of benzophenone reacted) / (I₀ × t × f')
-
where f' is the fraction of light absorbed by the sample solution.
-
The Photochemical Mechanism: A Deeper Dive
The primary photochemical process for most benzophenone derivatives is hydrogen atom abstraction from a suitable donor by the triplet excited state. The following diagram illustrates the key steps involved in the photoreduction of a benzophenone derivative in an alcohol solvent.
Caption: Simplified mechanism of benzophenone photoreduction.
Upon excitation and intersystem crossing, the triplet benzophenone (³BP*) abstracts a hydrogen atom from the alcohol to form a ketyl radical and an alcohol radical. The ketyl radicals can then dimerize to form the benzopinacol product. Alternatively, the alcohol radical can reduce a ground-state benzophenone molecule, leading to a chain reaction and a quantum yield that can exceed 1.
Conclusion
The photochemical properties of benzophenone derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. By understanding the structure-property relationships and employing the experimental techniques outlined in this guide, researchers can rationally select or design benzophenone derivatives with tailored photochemical behavior for a wide array of applications. This guide serves as a foundational resource to facilitate further exploration and innovation in the fascinating field of benzophenone photochemistry.
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A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI. [Link]
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A Comparative Guide to Modern Benzophenone Synthesis: Alternatives to Friedel-Crafts Acylation
The benzophenone motif is a cornerstone in medicinal chemistry, materials science, and industrial applications, valued for its unique photochemical properties and its role as a key structural intermediate. For decades, the Friedel-Crafts acylation has been the textbook method for its synthesis. However, this classical approach is beset by significant limitations that challenge its application in modern, complex molecule synthesis. These include the requirement for stoichiometric or excess amounts of harsh Lewis acids (e.g., AlCl₃), poor functional group tolerance, and often unpredictable regioselectivity on substituted aromatic rings.[1][2] Specifically, substrates containing basic functionalities like amines or hydroxyl groups are incompatible, as they complex with the Lewis acid catalyst, deactivating the ring towards the desired acylation.[1][3]
This guide provides an in-depth comparison of robust and versatile alternatives to the Friedel-Crafts acylation for the synthesis of benzophenones. We will explore the mechanistic underpinnings, practical advantages, and detailed experimental protocols for three leading methodologies: the Weinreb-Nahm Ketone Synthesis, Palladium-Catalyzed Carbonylative Cross-Coupling, and advanced Oxidation of Diphenylmethanes.
The Weinreb-Nahm Ketone Synthesis: Precision Through Chelation
The Weinreb-Nahm synthesis is a powerful method for constructing ketones with exceptional control, elegantly avoiding the over-addition problem that plagues reactions of simpler acylating agents with potent organometallic nucleophiles.[4] The key to this method is the use of an N-methoxy-N-methylamide, commonly known as the Weinreb amide.
Principle and Mechanism
The synthesis proceeds in two stages: formation of the Weinreb amide from a suitable carboxylic acid derivative, followed by its reaction with an organometallic reagent (e.g., a Grignard or organolithium reagent). Upon nucleophilic attack, a highly stable tetrahedral intermediate is formed. This intermediate is stabilized by chelation between the lithium or magnesium cation and the two oxygen atoms of the carbonyl and the methoxy group.[4][5] This chelated complex is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability is the critical feature that prevents a second equivalent of the organometallic reagent from adding to the carbonyl, thus cleanly yielding the ketone instead of the tertiary alcohol.[5][6]
Experimental Protocol: Synthesis of Benzophenone from Benzoyl Chloride
-
Amide Formation: To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM) at 0 °C, add pyridine (2.2 eq) slowly. To this mixture, add a solution of benzoyl chloride (1.0 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion.
-
Workup (Amide): Quench the reaction with 1 M HCl. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-methoxy-N-methylbenzamide.
-
Ketone Formation: Dissolve the crude Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere. Add phenylmagnesium bromide (1.2 eq, 3.0 M solution in ether) dropwise.
-
Workup (Ketone): Stir the reaction at 0 °C for 2 hours. Quench by slow addition of 1 M HCl. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over NaSO₄, and concentrate. Purify the residue by flash column chromatography to yield benzophenone.
Performance and Scope
The Weinreb synthesis is highly reliable and tolerates a vast range of functional groups, including esters, silyl ethers, and N-protected amino acids, making it a staple in complex molecule synthesis.[4]
| Starting Material (Acid Derivative) | Organometallic Reagent | Product | Yield (%) |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | >90 |
| N-methoxy-N-methyl-4-chlorobenzamide | Phenylmagnesium bromide | 4-Chlorobenzophenone | ~85-95 |
| N-methoxy-N-methyl-4-methoxybenzamide | Phenylmagnesium bromide | 4-Methoxybenzophenone | ~85-95 |
| N-methoxy-N-methylnicotinamide | Phenylmagnesium bromide | 3-Benzoylpyridine | ~70-80 |
Palladium-Catalyzed Carbonylative Cross-Coupling
Transition-metal catalysis offers a powerful and modular approach to ketone synthesis. Palladium-catalyzed carbonylative couplings, such as the carbonylative Suzuki-Miyaura reaction, assemble benzophenones from three simple components: an aryl halide, an arylboronic acid (or its derivative), and carbon monoxide.[7][8]
Principle and Mechanism
This reaction proceeds through a well-defined catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl halide bond. Carbon monoxide then inserts into the resulting aryl-palladium(II) bond to form a key acyl-palladium intermediate. Transmetalation with the arylboronic acid transfers the second aryl group to the palladium center. Finally, reductive elimination releases the benzophenone product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Advantages
The primary advantage of this method is its exceptional functional group tolerance and broad substrate scope, allowing for the synthesis of highly functionalized benzophenones that are inaccessible via Friedel-Crafts.[9] The reaction often proceeds under neutral or mildly basic conditions. Modern variations utilize CO-releasing molecules (CORMs) or ex-situ generation systems, avoiding the need for handling high-pressure CO gas cylinders.[9][10]
Experimental Protocol: Carbonylative Suzuki Coupling
This protocol is adapted from a base-free method using a two-chamber system for ex-situ CO generation.[7][10]
-
Setup: In one chamber of a two-chamber reactor, place the CO-precursor (e.g., 9-methyl-9H-fluorene-9-carboxylic acid). In the main reaction chamber, combine the aryl bromide (1.0 eq), aryl trihydroxyborate salt (1.2 eq), Pd(acac)₂ (2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%) in a solvent like 1,4-dioxane.
-
CO Generation: Seal the reactor. Add a strong acid (e.g., H₂SO₄) to the CO-precursor chamber to generate CO gas, which fills the reactor headspace.
-
Reaction: Heat the main reaction chamber to 80-100 °C and stir for 12-24 hours.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by flash chromatography.
Performance Data
This method is highly effective for a wide range of electronically and sterically diverse substrates.
| Aryl Halide | Boronic Acid Derivative | Ligand | Yield (%) |
| 4-Bromoacetophenone | Sodium phenyltrihydroxyborate | XPhos | 85 |
| 4-Bromobenzonitrile | Sodium phenyltrihydroxyborate | XPhos | 81 |
| 1-Bromo-4-methoxybenzene | Sodium phenyltrihydroxyborate | XPhos | 92 |
| 2-Bromopyridine | Sodium phenyltrihydroxyborate | XPhos | 75 |
Catalytic Oxidation of Diphenylmethanes
An alternative strategic approach involves forming the diphenylmethane skeleton first, followed by oxidation of the benzylic methylene bridge to the ketone. While classical methods employed harsh, stoichiometric oxidants like chromic acid or KMnO₄, modern research has focused on developing greener, catalytic systems.
Principle and Mechanism
This strategy decouples C-C bond formation from C=O bond formation. The diphenylmethane precursor can often be synthesized via a Friedel-Crafts alkylation, which is typically less sensitive than acylation. The subsequent oxidation step is the critical transformation. Catalytic systems often employ environmentally benign oxidants like molecular oxygen or hydrogen peroxide (H₂O₂). The mechanism generally involves the generation of radical species at the benzylic position, which are then trapped by oxygen to form a hydroperoxide intermediate that subsequently eliminates water to yield the ketone.
Experimental Protocol: Heterogeneous Catalytic Oxidation with H₂O₂
This protocol is based on a highly selective Co/MCM-41 catalyzed oxidation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the diphenylmethane (1.0 eq), the Co/MCM-41 catalyst (e.g., 100 mg per 1 g of substrate), and acetic acid as the solvent.
-
Oxidation: Heat the mixture to the desired temperature (e.g., 80-100 °C). Add 30% aqueous H₂O₂ (1.5-2.0 eq) dropwise over 30 minutes.
-
Monitoring and Workup: Monitor the reaction by GC or TLC. After completion (typically 4-6 hours), cool the mixture and filter to recover the heterogeneous catalyst.
-
Purification: Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. The product can be purified by recrystallization or chromatography.
Advantages and Disadvantages
The main advantage is the potential for a "green" process using safe oxidants and recyclable catalysts.[11][12] It also circumvents the regioselectivity issues of direct acylation. However, the initial synthesis of unsymmetrical diphenylmethanes can sometimes be challenging, and the oxidation step must be highly selective to avoid over-oxidation or side reactions on the aromatic rings.[13]
Performance of Various Oxidation Systems
| Catalyst | Oxidant | Solvent | Temp (°C) | Conversion (%) | Selectivity (%) |
| Co/MCM-41 | H₂O₂ | Acetic Acid | 100 | >95 | >99 |
| MnO₄⁻-hydrotalcite | O₂ | Solvent-free | 120 | ~70 (5h) | >99 |
| Cu(II)-imidazolium | TBHP | Water | 80 | ~80-90 | High |
Comparative Summary
| Feature | Friedel-Crafts Acylation | Weinreb-Nahm Synthesis | Pd-Catalyzed Carbonylation | Diphenylmethane Oxidation |
| Functional Group Tolerance | Very Poor (incompatible with amines, alcohols, many heterocycles) | Very Good (tolerates esters, amides, silyl ethers) | Excellent (broadest scope, tolerates most functional groups) | Good (depends on oxidant's compatibility with substrate) |
| Regioselectivity | Often Poor (mixtures of isomers with substituted arenes) | Excellent (defined by starting materials) | Excellent (defined by positions of halide and boron) | Excellent (oxidation occurs only at the methylene bridge) |
| Reagents & Waste | Stoichiometric strong Lewis acids (AlCl₃); generates acidic waste | Stoichiometric organometallics; generates salt byproducts | Catalytic Pd (<5 mol%); can use non-toxic CO sources | Catalytic metal; can use H₂O₂ or O₂ (water is the only byproduct) |
| Reaction Conditions | Often harsh, requires anhydrous conditions | Mild to low temperatures (-78 to 0 °C for addition) | Mild to moderate heat (60-120 °C); can be base-free | Moderate heat (80-120 °C); can be performed in water |
| Key Limitation | Poor substrate scope and harsh conditions | Requires pre-formation of Weinreb amide | Requires transition metal catalyst; CO handling can be a concern | Requires synthesis of the diphenylmethane precursor |
Conclusion
While the Friedel-Crafts acylation remains a foundational reaction in organic chemistry, its significant limitations necessitate the use of more sophisticated and tolerant methods in modern research and development.
-
The Weinreb-Nahm synthesis offers unparalleled control for preventing over-addition, making it a highly reliable choice, especially when working with precious materials in complex syntheses.
-
Palladium-catalyzed carbonylative couplings provide the most versatile and modular route, demonstrating exceptional functional group tolerance that is essential for late-stage functionalization in drug discovery.[7][10]
-
Catalytic oxidation of diphenylmethanes represents a strategically different and potentially greener alternative, particularly when high selectivity can be achieved with environmentally benign oxidants like H₂O₂.[11][14]
The optimal synthetic strategy ultimately depends on the specific target molecule, the availability of starting materials, and the overall synthetic plan. By understanding the distinct advantages and operational nuances of these powerful alternatives, researchers can more effectively and efficiently access the diverse and valuable class of benzophenone compounds.
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T. M. Braden, et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2012-2015. [Link]
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T. M. Braden, et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. [Link]
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Review of Limitations of Friedel-Crafts reactions. CUTM Courseware. [Link]
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P. Wójcik, et al. (2016). Palladium nanoparticles generated in situ used as catalysts in carbonylative cross-coupling in aqueous medium. RSC Publishing. [Link]
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What are the limitations of Friedal Craft reactions?. Quora. [Link]
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Ch12: Friedel-Crafts limitations. University of Calgary. [Link]
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T. Hosokawa, et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
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J. D. R. Divya, et al. (2021). Pd-Catalysed carbonylative Suzuki–Miyaura cross-couplings using Fe(CO)5 under mild conditions. RSC Publishing. [Link]
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Weinreb ketone synthesis. Wikipedia. [Link]
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16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
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15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]
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Oxidation of diphenylmethane to benzophenone in H2O. ResearchGate. [Link]
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Weinreb ketone synthesis. YouTube. [Link]
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A. K. S. K. Al-Azzawi, et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
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PREPARATION OF N-METHOXY-N-METHYLSPIRO[CYCLOPROPANE-1,9'-FLUORENE]-2-CARBOXAMIDE. Organic Syntheses. [Link]
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Liquid phase oxidation of diphenylmethane to benzophenone with molecular oxygen over nano-sized Co–Mn catalyst supported on calcined Cow bone. ResearchGate. [Link]
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Selective Oxidation of Diphenylmethane to Benzophenone over CeAlPO-5 Molecular Sieves. ResearchGate. [Link]
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Phosphane-free palladium catalyzed carbonylative Suzuki coupling reaction of aryl. ResearchGate. [Link]
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D. L. J. Proctor, et al. (2021). Selective Oxidation Using In Situ-Generated Hydrogen Peroxide. ACS Publications. [Link]
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A Comparative Guide to the Purity Assessment of 3-Bromo-3'-methoxybenzophenone: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the meticulous verification of an Active Pharmaceutical Ingredient's (API) purity is a non-negotiable cornerstone of the therapeutic development pipeline. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1] This guide provides a comprehensive, data-supported comparison of two instrumental titans of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the critical task of purity assessment of 3-Bromo-3'-methoxybenzophenone, a key building block in modern synthetic chemistry.
The structural nuances of this compound, a halogenated aromatic ketone, present unique analytical challenges. Potential impurities can stem from unreacted starting materials, by-products from side reactions (e.g., isomers, poly-halogenated species), or degradation products.[2] Therefore, the chosen analytical method must exhibit exceptional specificity and sensitivity to resolve and quantify these structurally similar compounds.[3] This guide will dissect the principles of both HPLC and GC-MS, present detailed experimental protocols, and offer a comparative analysis to inform your method selection process.
The Analytical Imperative: Why Purity Matters
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[4][5][6] These guidelines categorize impurities and set thresholds for reporting, identification, and qualification, underscoring the need for robust and validated analytical methods.[3][4][7] For a compound like this compound, a comprehensive impurity profile is essential for regulatory compliance and ensuring the quality of the final API.[8][9]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[10] Its versatility makes it a staple in the pharmaceutical industry, particularly for the analysis of non-volatile and thermally labile compounds—a category that many APIs and their impurities fall into.[10][11]
Principle of Separation in HPLC
In Reversed-Phase HPLC (RP-HPLC), the most common mode for pharmaceutical analysis, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). Compounds in the sample separate based on their relative hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus elute later. By programming a gradient—systematically changing the mobile phase composition over time—a wide range of compounds with varying polarities can be effectively separated in a single analytical run.
Proposed HPLC Method for this compound
The following method is a robust starting point for the analysis of this compound, designed to resolve the parent compound from potential impurities.
Caption: Workflow for the HPLC purity analysis of this compound.
Experimental Protocol: HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: Return to 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[12] It is the gold standard for the analysis of volatile and semi-volatile compounds.[11][13] Given that this compound possesses sufficient volatility and thermal stability, GC-MS presents a powerful alternative for its purity assessment.
Principle of Separation and Detection in GC-MS
In GC, a sample is vaporized and injected into a heated column. An inert carrier gas (the mobile phase) transports the vaporized sample through the column, which contains a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase.[14] As each separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical "fingerprint" for definitive identification.[12]
Proposed GC-MS Method for this compound
This method is designed for the sensitive detection and identification of volatile impurities in this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Experimental Protocol: GC-MS
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program:
-
Initial: 150 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which technique is universally superior, but which is best suited for the specific analytical challenge.[11]
Caption: Logical comparison of HPLC and GC-MS for this compound analysis.
| Parameter | HPLC with UV Detection | GC-MS | Rationale & Insights |
| Applicability | Excellent for non-volatile or thermally unstable impurities (e.g., polymers, salts). | Ideal for volatile and semi-volatile impurities (e.g., residual solvents, starting materials, isomers). | The primary deciding factor is the nature of the expected impurities. HPLC is the more versatile "first-line" approach.[11] |
| Specificity | Moderate. Identification is based on retention time relative to a standard. Co-elution can be a challenge. | High. Provides structural information from the mass spectrum, allowing for definitive identification of known and unknown compounds.[12] | For unambiguous impurity identification, GC-MS is superior. This is critical for meeting ICH identification thresholds.[4] |
| Sensitivity | Good, but dependent on the chromophore of the impurity. | Excellent, especially in Selected Ion Monitoring (SIM) mode, for trace-level analysis of volatile compounds.[13] | GC-MS often provides lower limits of detection for compounds amenable to the technique. |
| Resolution | Good. Modern columns and UPLC systems offer significant improvements. | Excellent. Capillary GC columns provide very high separation efficiency, resolving closely related isomers.[15] | For separating structurally similar isomers of this compound, GC's resolving power is a distinct advantage. |
| Quantitation | Highly accurate and precise with proper validation. Area percent is a standard purity measurement. | Accurate and precise. Requires appropriate calibration standards for absolute quantification. | Both techniques are robustly quantitative when validated according to ICH Q2(R1) guidelines.[3] |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful, validated techniques for the purity assessment of this compound.[9][16] The optimal choice depends on the specific goals of the analysis.
-
For routine quality control and release testing , a validated HPLC method is often the more practical and versatile choice. It can capture a wider range of potential non-volatile impurities and degradation products, providing a comprehensive overview of the sample's purity.
-
For in-depth impurity profiling, identification of unknowns, and troubleshooting , GC-MS is the superior technique. Its high resolving power and the definitive structural information from the mass spectrometer are invaluable for identifying specific process-related impurities or trace volatile contaminants.
In a comprehensive drug development program, these techniques should be viewed as complementary . HPLC provides the broad purity assessment, while GC-MS serves as a powerful tool for targeted investigation and the definitive identification required to meet stringent regulatory standards. The use of both methods provides an orthogonal approach, yielding a more complete and trustworthy picture of the purity of this compound.
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Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]
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MDPI. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]
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National Institutes of Health. Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
-
Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
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PubMed. Development and validation of a high-performance liquid chromatographic method for the determination of benzophenone-3 in rats. [Link]
-
GenTech Scientific. Understanding the Difference Between GCMS and HPLC. [Link]
-
AKJournals. Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil in: Acta Chromatographica Volume 31 Issue 4 (2019). [Link]
-
Taylor & Francis Online. Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. [Link]
-
ResearchGate. (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
-
ResearchGate. (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. [Link]
-
National Institutes of Health. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. [Link]
-
Oriental Journal of Chemistry. Separation of Some Halogenated Phenols by GC-MS. [Link]
-
ResearchGate. Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. [Link]
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A Senior Application Scientist's Guide to Benchmarking 3-Bromo-3'-methoxybenzophenone in Photopolymerization
For: Researchers, scientists, and drug development professionals
Editorial Foreword
In the dynamic field of photopolymerization, the selection of an optimal photoinitiator is paramount to achieving desired material properties and processing efficiencies. While a vast library of photoinitiators exists, a comprehensive understanding of the structure-property relationships of novel or less-characterized compounds is crucial for innovation. This guide focuses on 3-Bromo-3'-methoxybenzophenone, a halogenated and methoxy-substituted benzophenone derivative.
It is important to note that, at the time of publication, specific performance data for this compound (CAS 750633-66-0) in peer-reviewed literature is scarce. Therefore, this guide is structured to empower the researcher with the foundational knowledge and detailed experimental protocols necessary to conduct a thorough, in-house benchmark analysis. We will explore the anticipated effects of the bromo and methoxy substitutions on its photochemical behavior and provide a framework for its evaluation against established alternatives in the context of UV-curable acrylate formulations.
The Photochemistry of Substituted Benzophenones: A Primer
This compound belongs to the family of Type II photoinitiators. Unlike Type I photoinitiators that undergo unimolecular cleavage upon irradiation, Type II initiators, such as benzophenones, initiate polymerization through a bimolecular process. This process is contingent on the presence of a co-initiator, typically a hydrogen donor like a tertiary amine.
The general mechanism proceeds as follows:
-
Photoexcitation: Upon absorption of UV radiation, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).
-
Hydrogen Abstraction: In the triplet state, the benzophenone derivative abstracts a hydrogen atom from the co-initiator.
-
Radical Generation: This hydrogen abstraction results in the formation of two radical species: a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator.
-
Initiation: The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of monomers, such as acrylates.
Caption: General mechanism of Type II photoinitiation by benzophenone derivatives.
Anticipated Influence of Substituents on this compound:
The performance of a benzophenone photoinitiator is significantly influenced by the nature and position of substituents on its aromatic rings. For this compound, we can anticipate the following effects:
-
Bromo Group (meta-position): The electron-withdrawing nature of the bromine atom can influence the energy of the n-π* transition, potentially leading to a slight red shift in the absorption spectrum compared to unsubstituted benzophenone. This could enhance its efficiency with longer wavelength UV sources.
-
Methoxy Group (meta-position): The methoxy group is generally considered electron-donating through resonance but can exhibit inductive electron-withdrawing effects from the meta position. This substitution can impact the photoreactivity and solubility of the molecule in different monomer systems.
Benchmarking Strategy: A Comparative Workflow
A robust benchmarking study requires a systematic approach to compare the performance of this compound against relevant alternatives. A logical workflow is presented below.
Caption: Proposed experimental workflow for benchmarking this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments outlined in the benchmarking workflow.
Formulation Preparation
Objective: To prepare standardized UV-curable formulations for comparative analysis.
Materials:
-
Acrylate monomer (e.g., Trimethylolpropane triacrylate, TPGDA)
-
Co-initiator (e.g., Triethylamine, TEA)
-
This compound
-
Alternative photoinitiators (e.g., Benzophenone, 4-Methylbenzophenone)
-
Amber vials
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare stock solutions of each photoinitiator in the chosen acrylate monomer at a concentration of 0.1 M.
-
In separate amber vials, combine the acrylate monomer, co-initiator (typically at 1-2 wt%), and the photoinitiator stock solution to achieve the desired final concentration (e.g., 1-3 wt%).
-
Ensure all components are fully dissolved by stirring in the dark for at least 1 hour.
-
Prepare a control formulation containing the monomer and co-initiator but no photoinitiator.
Photochemical Characterization (UV-Vis Spectroscopy)
Objective: To determine the absorption characteristics of this compound and its alternatives.
Instrumentation: UV-Vis Spectrophotometer
Procedure:
-
Prepare dilute solutions of each photoinitiator in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 x 10⁻⁵ M).
-
Record the UV-Vis absorption spectrum for each solution from 200 to 500 nm.
-
Determine the wavelength of maximum absorption (λ_max) and the molar extinction coefficient (ε) at this wavelength using the Beer-Lambert law (A = εcl).
Curing Performance Evaluation
Objective: To measure the heat flow associated with the photopolymerization reaction, providing information on the reaction rate and total conversion.
Instrumentation: Differential Scanning Calorimeter equipped with a UV light source.
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the formulated resin into an open aluminum DSC pan.
-
Place the pan in the DSC cell and equilibrate at the desired temperature (e.g., 25°C).
-
Expose the sample to a UV light source of known intensity and record the heat flow as a function of time.
-
Integrate the area under the exotherm to determine the total heat of polymerization (ΔH_p). The degree of conversion can be calculated by comparing this value to the theoretical heat of polymerization for the specific monomer.
Objective: To monitor the disappearance of the acrylate double bond peak in real-time during UV exposure, providing a direct measure of the degree of conversion.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with a UV light source attachment.
Procedure:
-
Apply a thin film of the formulated resin between two transparent substrates (e.g., KBr plates).
-
Place the sample in the FTIR spectrometer and begin collecting spectra.
-
Expose the sample to UV light and continue to collect spectra at regular intervals.
-
Monitor the decrease in the area of the acrylate double bond peak (typically around 1635 cm⁻¹ and 810 cm⁻¹).
-
Calculate the degree of conversion as a function of time.
Data Presentation and Comparison
The quantitative data obtained from the experimental protocols should be summarized in clear and concise tables for easy comparison.
Table 1: Photochemical Properties
| Photoinitiator | CAS Number | λ_max (nm) | Molar Extinction Coefficient (ε) at λ_max (M⁻¹cm⁻¹) |
| This compound | 750633-66-0 | Data to be determined | Data to be determined |
| Benzophenone (Alternative 1) | 119-61-9 | Reference Data | Reference Data |
| 4-Methylbenzophenone (Alternative 2) | 134-84-9 | Reference Data | Reference Data |
Table 2: Curing Performance (Photo-DSC)
| Photoinitiator | Peak Exotherm (W/g) | Time to Peak (s) | Total Heat of Polymerization (J/g) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Benzophenone (Alternative 1) | Data to be determined | Data to be determined | Data to be determined |
| 4-Methylbenzophenone (Alternative 2) | Data to be determined | Data to be determined | Data to be determined |
Table 3: Curing Performance (RT-IR)
| Photoinitiator | Final Conversion (%) | Time to 90% Conversion (s) |
| This compound | Data to be determined | Data to be determined |
| Benzophenone (Alternative 1) | Data to be determined | Data to be determined |
| 4-Methylbenzophenone (Alternative 2) | Data to be determined | Data to be determined |
Concluding Remarks for the Research Professional
While this guide provides a robust framework for the systematic evaluation of this compound, the interpretation of the results requires careful consideration of the underlying chemical principles. The interplay between the electronic effects of the bromo and methoxy substituents will ultimately govern the photoinitiating efficiency of this molecule. By meticulously following the outlined protocols and comparing the performance against well-characterized alternatives, researchers can generate the necessary data to make informed decisions regarding the suitability of this compound for their specific applications. The data generated will be a valuable contribution to the broader understanding of substituted benzophenone photoinitiators.
References
-
General Principles of Photopolymerization
- Title: Principles of Polymeriz
- Source: Wiley
-
URL: [Link]
-
Benzophenone as a Photoinitiator
- Title: Benzophenone-based materials remain widely used as photoinitiators for ultraviolet light-induced free radical polymeriz
- Source: Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymeriz
-
URL: [Link]
-
Experimental Techniques for Curing Analysis
- Title: The polymerization profiles are recorded by real time Fourier transform IR (FTIR) spectroscopy.
- Source: The effect of the mixtures of photoinitiators in polymerization efficiencies - ResearchG
-
URL: [Link]
-
Influence of Substituents on Benzophenone Photochemistry
- Title: Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoiniti
- Source: MDPI
-
URL: [Link]
- General Information on Photoinitiators: Title: Photoinitiators for UV Curing Source: Sigma-Aldrich
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Bromo-3'-methoxybenzophenone
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely from acquisition to disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Bromo-3'-methoxybenzophenone, ensuring the safety of laboratory personnel and environmental integrity. The procedures outlined here are built on established principles of chemical safety and regulatory compliance.
Hazard Identification and Core Disposal Principle
This compound is a halogenated organic compound.[1] This classification is the single most important factor determining its disposal pathway. The presence of bromine means that improper disposal, such as combustion in a standard incinerator, can produce hazardous acidic vapors like hydrogen bromide.[2][3] Furthermore, while specific toxicological data for this compound is limited, the parent molecule, benzophenone, is classified by the IARC as a Group 2B carcinogen, suggesting it is "possibly carcinogenic to humans."[4][5] Therefore, handling and disposal must be approached with caution, minimizing exposure and preventing environmental release.
The core principle for its disposal is waste segregation . Halogenated waste streams must always be kept separate from non-halogenated streams to ensure they are sent to a specialized disposal facility equipped for their treatment.[6][7][8]
Pre-Disposal Handling and Waste Accumulation
Proper disposal begins long before the final pickup. Adherence to correct handling and accumulation procedures within the laboratory is critical to prevent accidental mixing of waste streams and ensure safety.
Container Selection and Compatibility:
-
Primary Container: Use a dedicated, leak-proof container made of a chemically resistant material such as high-density polyethylene (HDPE).[8][9]
-
Venting: Ensure the container is not sealed so tightly that pressure could build up, but is sufficiently closed to prevent vapor release. It must have a threaded cap that can seal tightly.[6]
-
Incompatibilities: Never mix this compound waste with strong oxidizing agents, strong acids, or strong bases.[2][3] Such mixing can lead to dangerous chemical reactions. Store waste containers away from these incompatible materials.[9]
Labeling—The Key to Safe Disposal: Accurate labeling is a non-negotiable safety requirement.
-
The container must be clearly marked with the words "HAZARDOUS WASTE ".[7]
-
List all chemical constituents by their full names—do not use abbreviations or chemical formulas.[6] For example, a solution should be labeled: "Hazardous Waste: this compound, Dichloromethane."
-
Maintain a running list of contents and their approximate percentages.[7]
-
Label the container before or at the moment the first drop of waste is added.[6]
Step-by-Step Disposal Protocol
This protocol outlines the direct actions for disposing of this compound, whether as a pure solid or in a solution.
-
Don Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including:
-
Prepare the Waste Container:
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Select the correctly labeled "Halogenated Organic Waste" container. Verify that it is in good condition and compatible with the waste being added.[6]
-
-
Transfer the Waste:
-
Solid Waste: If disposing of the neat compound, use a clean spatula to transfer the solid directly into the waste container.
-
Liquid Waste (Solutions): If the compound is in a solvent, carefully pour the solution into the liquid waste container. Use a funnel to prevent spills. As this is a halogenated compound, it can be combined with other halogenated solvents like dichloromethane or chloroform.[6][7] Do not mix with non-halogenated solvents like acetone, ethanol, or hexanes.[7]
-
-
Seal and Store the Container:
-
Arrange for Final Disposal:
-
Do not allow hazardous waste to accumulate for extended periods.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. The EHS office will ensure the waste is transported to a licensed hazardous waste disposal facility for high-temperature incineration.[11]
-
Emergency Procedures: Spill Management
In the event of a small, manageable spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Control Ignition Sources: Remove any potential sources of ignition from the area.[2]
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spill.[2]
-
Collect the Waste: Wearing appropriate PPE, carefully scoop the absorbent material into a sealable bag or container.
-
Dispose of Cleanup Materials: Label the container as "Hazardous Waste: this compound (Spill Debris)" and dispose of it through your EHS office.[9]
-
Decontaminate: Clean the spill area thoroughly.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[6]
Summary of Disposal Parameters
| Parameter | Guideline | Rationale & References |
| Waste Category | Halogenated Organic Waste | The presence of bromine requires specialized disposal.[6][7][8] |
| Container Type | High-Density Polyethylene (HDPE) or other compatible plastic container with a secure, threaded lid. | Ensures chemical compatibility and prevents leaks or vapor escape.[8][9] |
| Key Incompatibles | Strong Oxidizing Agents, Strong Acids, Strong Bases. | To prevent dangerous exothermic or gas-producing reactions.[2][3] |
| Prohibited Disposal | DO NOT dispose of down the drain or in regular trash. DO NOT mix with non-halogenated waste. | Prevents environmental contamination and ensures proper treatment.[7][9][12] |
| Recommended Method | Collection by EHS for licensed high-temperature incineration. | Ensures complete destruction and scrubbing of acidic byproducts.[13] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat. | Minimizes personal exposure to a potentially irritating and carcinogenic compound.[2][9][10] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making proper disposal decisions for this compound.
Caption: Disposal decision workflow for laboratory chemical waste.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. Cornell University.
- Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
- Fisher Scientific. (2025).
- Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-3'-methoxyacetophenone.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Sigma-Aldrich. (2025).
- CymitQuimica. (2023). Safety Data Sheet: 4-Acetoxy-2'-methoxybenzophenone.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzaldehyde, 2-hydroxy-3-methoxy-.
- U.S. Environmental Protection Agency. (n.d.).
- Fisher Scientific. (2010).
- Fluorochem. (2024). Safety Data Sheet: 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE.
- Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- Carl ROTH. (2025).
- ChemicalBook. (n.d.). This compound | 750633-66-0.
- ChemicalBook. (n.d.).
- Fisher Scientific. (2025).
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Mastering the Safe Handling of 3-Bromo-3'-methoxybenzophenone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. 3-Bromo-3'-methoxybenzophenone, a halogenated aromatic ketone, is a valuable reagent in organic synthesis. However, its handling necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Assessment and Risk Mitigation
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally analogous compounds, such as 3-bromobenzophenone and other halogenated ketones, allow for a robust hazard assessment. The primary risks associated with this class of compounds include:
-
Respiratory Irritation: May cause respiratory irritation, particularly if handled as a fine powder that can become airborne.[1][2]
Given its predicted high boiling point of approximately 405°C, the primary exposure risks at ambient laboratory temperatures are through dermal contact, ingestion, or inhalation of solid particulates.[4] Therefore, all handling procedures must be designed to prevent dust formation and direct contact.
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical for minimizing exposure. The selection of appropriate PPE is the first line of defense.
Table 1: PPE Requirements for Handling this compound
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal. A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., transfer of solutions).[5] |
| Hands | Nitrile Gloves (Double-Gloving Recommended) | Nitrile provides good resistance to a range of organic chemicals. Double-gloving minimizes the risk of exposure from a single glove failure. Gloves should be inspected before use and changed immediately upon contamination.[5] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a low-permeability material is required to protect against incidental contact and small spills. |
| Respiratory | Use in a Certified Chemical Fume Hood | Engineering controls are the primary method of respiratory protection. All weighing and handling of the solid compound, as well as solution preparations, must occur inside a certified chemical fume hood to prevent inhalation of airborne particulates. |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for safe handling. The following diagram and procedural steps outline a comprehensive operational plan.
Diagram 1: Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Assemble all necessary equipment (glassware, stir bars, spatulas) and reagents within the fume hood to minimize traffic in and out of the containment area.
-
Don all required PPE as specified in Table 1.
-
-
Handling the Solid Compound:
-
Perform all manipulations of the solid compound within the fume hood.
-
When weighing, use a weigh boat or creased weighing paper to facilitate clean transfer.
-
Handle the container and transfer tools gently to avoid generating dust.
-
Carefully add the solid to the reaction vessel. A powder funnel can aid in preventing spills.
-
-
Post-Handling and Storage:
-
Tightly seal the container of this compound immediately after use.
-
Store the chemical in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3][6]
-
Decontaminate the spatula, weigh boat, and any surfaces within the fume hood that may have come into contact with the compound using a suitable solvent (e.g., acetone), collecting the rinsate as halogenated waste.
-
Spill Management and Emergency Procedures
Preparedness is paramount. Before beginning work, ensure you know the location of the nearest safety shower, eyewash station, and fire extinguisher.
Table 2: Emergency Response Plan
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][7] |
| Eye Contact | Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Minor Spill (<1g in a fume hood) | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[8] Carefully sweep or scoop the material into a designated, sealable container for halogenated waste. Decontaminate the area with a suitable solvent and paper towels, which must also be disposed of as hazardous waste. |
| Major Spill (>1g or outside containment) | Evacuate the immediate area. Alert colleagues and your supervisor. If there is an inhalation hazard, evacuate the entire lab and call emergency services. Restrict access to the area. Do not attempt to clean up a large spill without specialized training and equipment. |
Waste Disposal Plan
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination and regulatory non-compliance.
Diagram 2: Waste Segregation and Disposal Pathway
Caption: Segregation of waste streams for proper disposal.
Disposal Protocol
-
Waste Segregation:
-
Solid Waste: All solid waste, including excess reagent and contaminated disposable items (gloves, weigh boats, paper towels), must be placed in a clearly labeled, sealable container designated for "Halogenated Solid Waste."
-
Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses from cleaning glassware, must be collected in a separate, compatible container labeled "Halogenated Liquid Waste." Never mix halogenated waste with non-halogenated waste streams to prevent costly and complex disposal procedures.
-
-
Container Management:
-
Waste containers must be kept closed at all times, except when adding waste.[9]
-
Ensure containers are properly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the approximate percentages.
-
Store waste containers in a designated satellite accumulation area, within secondary containment, away from incompatible materials.
-
-
Final Disposal:
-
Once a waste container is full, arrange for pickup by your institution's Environmental Health & Safety (EHS) department for disposal via high-temperature incineration, which is the standard method for destroying halogenated organic compounds.
-
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, upholding the highest standards of scientific integrity and laboratory safety.
References
-
Echo Systems. (2022, January 18). Acetone Safety Precautions. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Sarpong Group, UC Berkeley. (2013, June 10). Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). BENZOPHENONE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
-
Avena Lab. (n.d.). Benzophenone-3 TDS ENG. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
-
Harvard University Department of Chemistry and Chemical Biology. (n.d.). Safety. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

